molecular formula C13H13O2P B188468 (Diphenylphosphoryl)methanol CAS No. 884-74-2

(Diphenylphosphoryl)methanol

Numéro de catalogue: B188468
Numéro CAS: 884-74-2
Poids moléculaire: 232.21 g/mol
Clé InChI: NSLPWSVZTYOGDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Diphenylphosphoryl)methanol (DPPM) is a valuable organophosphorus compound extensively employed in coordination chemistry and synthetic applications. It serves as a versatile ligand for constructing metal complexes, enhancing the stability and reactivity of metal centers in catalytic reactions such as hydroformylation and hydrogenation . The molecule's phosphoryl and hydroxyl groups make it a useful precursor in organic synthesis for creating a wide range of complex molecules . Its utility is demonstrated in specialized applications, including use as a hydrophilic ligand in molybdenum and tungsten catalysts for cyclooctene epoxidation , and as a key component in the development of new C-2 auxiliaries for achieving stereoselective glycosylation reactions, which are critical in oligosaccharide synthesis . Furthermore, derivatives of this compound have been explored as potential chelating systems for the recovery of strategic metals and in the synthesis of phototriggered reagents for traceless Staudinger-Bertozzi ligation .

Propriétés

IUPAC Name

diphenylphosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O2P/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLPWSVZTYOGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345986
Record name (Diphenylphosphoryl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-74-2
Record name (Diphenylphosphoryl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (DIPHENYLPHOSPHORYL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(Diphenylphosphoryl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Diphenylphosphoryl)methanol, a member of the organophosphorus compound family, holds significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural features, characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and a hydroxymethyl group, confer upon it distinct chemical reactivity and potential biological activity. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into the broader context of organophosphorus compounds in modulating cellular signaling pathways, offering insights into its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound, also known as (hydroxymethyl)diphenylphosphine oxide, is a white solid at room temperature. Its core structure consists of a tetrahedral phosphorus atom, which is a key determinant of its chemical behavior. The physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃O₂PPubChem[1]
Molecular Weight 232.21 g/mol PubChem[1]
Appearance White solid
Melting Point 136-137 °CECHEMI[2]
Boiling Point (Predicted) 354.7 ± 25.0 °CECHEMI[2]
Density (Predicted) 1.21 ± 0.1 g/cm³ECHEMI[2]
pKa (Predicted) 13.41 ± 0.10ECHEMI[2]

Table 2: Computed Properties of this compound

PropertyValueSource
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1ECHEMI[2]
Hydrogen Bond Acceptor Count 2ECHEMI[2]
Rotatable Bond Count 3ECHEMI[2]
Exact Mass 232.06531665 g/mol PubChem[1]
Monoisotopic Mass 232.06531665 g/mol PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Heavy Atom Count 16ECHEMI[2]
Complexity 231PubChem[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through the reaction of a phosphorus precursor with formaldehyde. A detailed experimental protocol is provided below, followed by a discussion of the reactivity of the closely related diphenylphosphine oxide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of hydroxymethyl(diphenyl)phosphine oxide.[3]

Materials:

  • Diphenylchlorophosphine

  • Concentrated Hydrochloric Acid

  • 37% Aqueous Formaldehyde Solution

  • Nitrogen gas

  • Steam bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Flush a 1-liter flask with nitrogen gas.

  • To the flask, add 19.5 g (0.113 mol) of diphenylchlorophosphine, 200 ml of concentrated hydrochloric acid, and 200 ml of 37% aqueous formaldehyde solution (a significant excess).

  • Heat the reaction mixture on a steam bath overnight.

  • After cooling, evaporate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup cluster_product Product Diphenylchlorophosphine Diphenylchlorophosphine ReactionVessel 1-L Flask (N2 atmosphere) Diphenylchlorophosphine->ReactionVessel Formaldehyde Formaldehyde (aq) Formaldehyde->ReactionVessel HCl Conc. HCl HCl->ReactionVessel Heating Heating (Steam Bath, overnight) ReactionVessel->Heating Evaporation Evaporation (reduced pressure) Heating->Evaporation Product This compound Evaporation->Product

Caption: Synthetic workflow for this compound.

Reactivity Profile: The Versatility of the Diphenylphosphine Oxide Moiety

While the synthesis above starts from diphenylchlorophosphine, the reactivity of the related diphenylphosphine oxide is highly relevant and showcases the versatility of this structural motif in organic synthesis. Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid.[4] This tautomerism allows it to participate in a variety of reactions.

A notable reaction is the nucleophilic addition of the P-H bond across a carbonyl group. For instance, the reaction of diphenylphosphine oxide with 2-chlorobenzaldehyde in the presence of a base like triethylamine yields (2-Chlorophenyl)this compound.[5] This reaction provides a general and efficient route to α-hydroxy-substituted diphenylphosphine oxides.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the phenyl protons and the methylene protons of the hydroxymethyl group. The phenyl protons will appear as a complex multiplet in the aromatic region (typically δ 7-8 ppm). The methylene protons (CH₂OH) are expected to appear as a doublet due to coupling with the phosphorus atom, and the hydroxyl proton will be a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon environments. The phenyl carbons will resonate in the aromatic region, with the carbon directly attached to the phosphorus atom showing a characteristic coupling constant. The methylene carbon of the hydroxymethyl group will also exhibit coupling to the phosphorus atom.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. This compound will exhibit a single resonance in the ³¹P NMR spectrum, and its chemical shift provides information about the electronic environment of the phosphorus atom.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • ³¹P NMR: Acquire a proton-decoupled phosphorus spectrum, using an external standard if necessary for chemical shift referencing.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

  • P=O stretch: A strong absorption band typically in the range of 1250-1150 cm⁻¹.

  • P-C stretch: Absorptions associated with the phosphorus-carbon bonds.

  • C-O stretch: A band in the region of 1050-1000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window, and allowing the solvent to evaporate.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 232.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for the analysis of polar compounds.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at an appropriate temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

Potential Role in Drug Discovery and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of organophosphorus compounds is known to interact with various biological targets. The presence of the diphenylphosphine oxide moiety is of particular interest in medicinal chemistry, as exemplified by the FDA-approved anticancer drug brigatinib, which contains a dimethylphosphinoyl group.[6] This highlights the potential for phosphine oxides to serve as important pharmacophores.

Organophosphorus compounds have been shown to modulate several key cellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] The MAPK signaling cascades, including the ERK, JNK, and p38 pathways, are crucial regulators of a wide range of cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[7][10] Dysregulation of these pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders.

The interaction of organophosphorus compounds with the MAPK pathways can lead to either pro-apoptotic or pro-survival signals, depending on the specific compound, cell type, and context.[7] For instance, some organophosphorus compounds can induce apoptosis through the activation of JNK and p38-MAPK pathways, while the ERK pathway is often associated with cell survival.[7]

MAPK_Pathway cluster_stimuli External Stimuli cluster_response Cellular Response Stimuli Stress / Growth Factors (Potentially influenced by Organophosphorus Compounds) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Response Proliferation, Apoptosis, Inflammation, etc. MAPK->Response

Caption: General overview of the MAPK signaling pathway.

Given the structural similarity of this compound to other bioactive organophosphorus compounds, it is plausible that it or its derivatives could interact with components of the MAPK signaling cascade or other cellular pathways. This potential for biological activity makes it an interesting scaffold for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.

Conclusion

This compound is a well-defined organophosphorus compound with a rich chemistry that makes it a valuable building block in organic synthesis. Its properties have been characterized by a range of analytical techniques, and its synthesis is achievable through established methods. While its specific biological functions are yet to be fully elucidated, the known roles of related organophosphorus compounds in modulating critical cellular signaling pathways, such as the MAPK cascade, suggest that this compound and its derivatives represent a promising area for future research in the development of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties and experimental protocols to facilitate such future investigations.

References

(Diphenylphosphoryl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 884-74-2

This technical guide provides an in-depth overview of (Diphenylphosphoryl)methanol, an organophosphorus compound with significant potential in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as diphenyl(hydroxymethyl)phosphine oxide, is a white solid organophosphorus compound.[1][2] Its structure features a tetrahedral phosphorus atom bonded to two phenyl groups, an oxygen atom, and a hydroxymethyl group. This combination of a polar phosphine oxide group and a reactive hydroxyl group makes it a versatile molecule in organic chemistry.

The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃O₂P[1][2]
Molecular Weight 232.21 g/mol [1][2]
Appearance White solid[1]
Melting Point 136-137 °C[2]
Boiling Point (Predicted) 354.7 ± 25.0 °C[2]
Density (Predicted) 1.21 ± 0.1 g/cm³[2]
pKa (Predicted) 13.41 ± 0.10[2]

Table 2: Computed and Spectroscopic Properties

PropertyValueSource(s)
Exact Mass 232.06531665 g/mol [1][2]
Monoisotopic Mass 232.06531665 Da[1]
XLogP3 1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 37.3 Ų[1][2]
Complexity 231[1]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of diphenylphosphine oxide with formaldehyde. This reaction is a classic example of a Pudovik reaction, involving the addition of a P-H bond across a carbonyl double bond.

Synthesis_of_Diphenylphosphorylmethanol reagent1 Diphenylphosphine Oxide product This compound reagent1->product + reagent2 Formaldehyde reagent2->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of analogous α-hydroxyphosphine oxides.

Objective: To synthesize this compound from diphenylphosphine oxide and formaldehyde.

Materials:

  • Diphenylphosphine oxide

  • Formaldehyde (37% solution in water)

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Petroleum ether

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of diphenylphosphine oxide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add formaldehyde solution (1.1 equivalents).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition of triethylamine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound as a white solid.

Applications in Research and Drug Development

While specific biological activity for this compound has not been extensively reported, its structural motifs, particularly the phosphine oxide group, are of significant interest in medicinal chemistry and drug development.

Role of the Phosphine Oxide Moiety in Drug Design

The phosphine oxide group is recognized as a valuable functional group in modern drug discovery.[3][4] It acts as a strong hydrogen bond acceptor and can significantly influence the physicochemical properties of a molecule.[5] Key advantages of incorporating a phosphine oxide moiety include:

  • Increased Polarity and Solubility: The P=O bond is highly polar, which can lead to a substantial increase in the aqueous solubility of a drug candidate, a critical factor for bioavailability.[5][6]

  • Improved Metabolic Stability: The phosphorus-carbon bond is generally resistant to metabolic cleavage, which can enhance the metabolic stability and half-life of a drug.[3][4]

  • Modulation of Lipophilicity: The introduction of a phosphine oxide group can decrease the lipophilicity of a molecule, which can be beneficial for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.[5]

A notable example of a successful drug containing a phosphine oxide is Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer.[5] The dimethylphosphine oxide group in Brigatinib plays a crucial role in its high potency and favorable pharmacokinetic profile.[5]

Given these properties, this compound can be considered a valuable building block or fragment in the synthesis of novel drug candidates. Its reactive hydroxyl group allows for further chemical modifications and incorporation into larger molecular scaffolds.

Ligand in Homogeneous Catalysis

This compound and similar phosphine oxides can also function as ligands in transition metal-catalyzed reactions. The phosphorus atom can coordinate to a metal center, and the overall electronic and steric properties of the ligand can influence the activity and selectivity of the catalyst. These compounds have been explored as ligands in reactions such as hydroformylation and hydrogenation.

Catalytic_Cycle cluster_legend L = this compound Ligand catalyst [M]-L (Active Catalyst) substrate_complex [M]-L(Substrate) catalyst->substrate_complex + Substrate oxidative_addition Oxidative Addition substrate_complex->oxidative_addition Reaction Step 1 reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination Reaction Step 2 reductive_elimination->catalyst + Product key M = Metal Center

Caption: General catalytic cycle with this compound as a ligand.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation

Conclusion

This compound is a versatile organophosphorus compound with established utility as a synthetic intermediate and potential applications as a ligand in catalysis. For drug development professionals, the phosphine oxide moiety within this molecule presents an attractive feature for the design of new therapeutic agents with improved physicochemical and pharmacokinetic properties. While further research is needed to elucidate any intrinsic biological activity of this compound itself, its value as a chemical tool and building block in medicinal chemistry is evident. This guide provides a foundational understanding of this compound to aid researchers in its effective utilization.

References

An In-depth Technical Guide to (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (diphenylphosphoryl)methanol, a versatile organophosphorus compound. It covers its physicochemical properties, synthesis, applications in organic chemistry, and safety information. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

This compound, with the molecular formula C₁₃H₁₃O₂P, is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 232.21 g/mol [1][2][3]
CAS Number 884-74-2[1][2][3]
Melting Point 136-137 °C[3]
Boiling Point (Predicted) 354.7 ± 25.0 °C[3]
Density (Predicted) 1.21 ± 0.1 g/cm³[3]
pKa (Predicted) 13.41 ± 0.10[3]
XLogP3 1.9[2][3]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 2[3]

Synthesis

This compound is typically synthesized through the reaction of a secondary phosphine oxide, such as diphenylphosphine oxide, with formaldehyde. This reaction is a nucleophilic addition of the phosphorus center to the carbonyl carbon of formaldehyde.

General Experimental Protocol: Synthesis of this compound

The following is a representative, generalized protocol for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials:

  • Diphenylphosphine oxide

  • Formaldehyde (e.g., as a 37% aqueous solution or as paraformaldehyde)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Base (optional, e.g., triethylamine or sodium hydroxide)

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with diphenylphosphine oxide and anhydrous solvent under an inert atmosphere.

  • Reagent Addition: The formaldehyde source is added to the stirred solution. If paraformaldehyde is used, it may be added directly as a solid. If an aqueous solution of formaldehyde is used, it should be added dropwise via the dropping funnel. The reaction may be cooled in an ice bath during the addition, especially if it is exothermic.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The addition of a catalytic amount of base may be required to facilitate the reaction.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound as a white solid.

experimental_workflow cluster_synthesis Synthesis Workflow A Reaction Setup: - Diphenylphosphine oxide - Anhydrous solvent - Inert atmosphere B Reagent Addition: - Formaldehyde - Optional cooling A->B C Reaction: - Stirring at RT or reflux - Monitor by TLC/NMR B->C D Workup: - Solvent removal - Extraction and washing C->D E Purification: - Recrystallization or - Column chromatography D->E F Final Product: This compound E->F

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound and related phosphine oxides are valuable reagents and ligands in a variety of organic transformations.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry.[4][5] While triphenylphosphine is traditionally used, the resulting triphenylphosphine oxide byproduct can be difficult to remove. The use of other phosphine reagents can sometimes simplify purification. The general mechanism involves the activation of an alcohol by a phosphine and an azodicarboxylate.

mitsunobu_pathway PPh3 R₃P Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD RO₂CN=NCO₂R (DEAD/DIAD) Alkoxyphosphonium Alkoxyphosphonium Ion [R₃P-OR']⁺ Betaine->Alkoxyphosphonium + Alcohol Byproduct2 RO₂CNH-NHCO₂R Betaine->Byproduct2 + H⁺ Alcohol R'OH (Alcohol) Pronucleophile Nu-H (Pronucleophile) Nu_Anion Nu⁻ Pronucleophile->Nu_Anion - H⁺ to Betaine Product R'-Nu (Product with Inversion) Alkoxyphosphonium->Product Byproduct1 R₃P=O (Phosphine Oxide) Alkoxyphosphonium->Byproduct1 Nu_Anion->Product + Alkoxyphosphonium (SN2)

Caption: The signaling pathway of the Mitsunobu reaction.

The following table provides examples of Mitsunobu reactions with various nucleophiles, demonstrating the broad applicability of this transformation.

Alcohol SubstrateNucleophileProductYield (%)Reference
Benzyl alcohol4-Nitrobenzoic acidBenzyl 4-nitrobenzoate84[6]
Cyclic diolAzide (from DPPA)Allylic azide70[5]
Secondary alcoholBenzyl ether1,4-syn azido alcohol87[5]
DiolDibromo dione derivativeDibrominated pyrrole derivative80[7]
Ligand in Hydroformylation

Hydroformylation, or oxo-synthesis, is an important industrial process for the production of aldehydes from alkenes using syngas (a mixture of carbon monoxide and hydrogen). The regioselectivity of this reaction (i.e., the formation of linear vs. branched aldehydes) can be controlled by the choice of catalyst and ligands. Phosphine ligands, including phosphine oxides, play a crucial role in tuning the electronic and steric properties of the metal catalyst, thereby influencing the reaction's outcome.

hydroformylation_logic cluster_hydroformylation Hydroformylation Regioselectivity Start Alkene + CO/H₂ Catalyst Rh or Co Catalyst + Phosphine Ligand Start->Catalyst Linear Linear Aldehyde Catalyst->Linear  Less bulky ligands Branched Branched Aldehyde Catalyst->Branched  Bulky ligands

Caption: Logical relationship in controlling hydroformylation regioselectivity.

The choice of phosphine ligand significantly impacts the branched-to-linear (b/l) ratio of the aldehyde products. The table below summarizes the effect of different phosphine-based ligands on the hydroformylation of various vinyl esters.

Vinyl Ester SubstrateLigandConversion (%)b/l ratioEnantiomeric Excess (% ee)Reference
Vinyl 4-methoxybenzoateBettiPhos (SC,SC,RP,SC)-4b->100091.3[2]
Vinyl 4-fluorobenzoateBettiPhos (SC,SC,RP,SC)-4b73>100092.1[2]
Vinyl 2-naphthoateBettiPhos (SC,SC,RP,SC)-4b808188[2]
Vinyl laurateBettiPhos (SC,SC,RP,SC)-4b-47795.1[2]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from similar compounds, the following spectral characteristics can be expected.

TechniqueExpected Observations
¹H NMR - Aromatic protons: Multiplets in the range of δ 7.4-7.9 ppm. - Methylene protons (-CH₂-): A doublet adjacent to the phosphorus atom, likely around δ 4.0-4.5 ppm, with coupling to the phosphorus nucleus (²JP-H). - Hydroxyl proton (-OH): A broad singlet, with a chemical shift that is dependent on concentration and solvent.
¹³C NMR - Aromatic carbons: Signals in the aromatic region (δ 120-140 ppm), with those directly attached to phosphorus showing coupling (¹JP-C). - Methylene carbon (-CH₂-): A signal coupled to phosphorus, likely in the range of δ 60-70 ppm (¹JP-C).
³¹P NMR A single resonance, characteristic of a phosphine oxide, with a chemical shift that can be compared to known diphenylphosphoryl compounds.
IR Spectroscopy - O-H stretch: A broad absorption band around 3200-3400 cm⁻¹. - Aromatic C-H stretch: Absorptions just above 3000 cm⁻¹. - P=O stretch: A strong absorption band in the region of 1150-1250 cm⁻¹. - C-O stretch: An absorption in the range of 1000-1100 cm⁻¹.
Mass Spectrometry - Molecular ion (M⁺): A peak at m/z = 232. - Common fragments: Loss of the hydroxymethyl group (-CH₂OH) resulting in a fragment at m/z = 201, and other fragments corresponding to the diphenylphosphoryl cation and phenyl groups.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementGHS Code
Harmful if swallowedH302
Harmful in contact with skinH312
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

(Diphenylphosphoryl)methanol: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (diphenylphosphoryl)methanol, a valuable organophosphorus compound. It details a common synthetic route and outlines the standard methods for its characterization, presenting key data in a structured format. This document is intended to serve as a practical resource for researchers in organic synthesis and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as hydroxymethyldiphenylphosphine oxide, is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 884-74-2[1][2]
Molecular Formula C₁₃H₁₃O₂P[1][2][3]
Molecular Weight 232.21 g/mol [1][2]
Melting Point 136-137 °C[2]
Density 1.21 ± 0.1 g/cm³[2]
Appearance Solid[4]
InChIKey NSLPWSVZTYOGDO-UHFFFAOYSA-N[1][3]

Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reaction of diphenylphosphine oxide with formaldehyde. This reaction is a nucleophilic addition of the phosphorus-bound hydrogen of diphenylphosphine oxide to the carbonyl carbon of formaldehyde.

Experimental Protocol: Synthesis

The following protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Diphenylphosphine oxide

  • Formaldehyde (e.g., as a 37% aqueous solution)

  • An appropriate solvent (e.g., methanol, tetrahydrofuran)

  • A basic or acidic catalyst (optional, reaction can proceed without)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve diphenylphosphine oxide in the chosen solvent.

  • Add formaldehyde to the solution. The molar ratio of diphenylphosphine oxide to formaldehyde is typically 1:1 or with a slight excess of formaldehyde.

  • The reaction can be stirred at room temperature or gently heated to facilitate completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If an aqueous solution of formaldehyde was used, the product may precipitate. The solid can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent and water.

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

  • The solvent is evaporated to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Diphenylphosphine Oxide + Formaldehyde reaction Reaction in Solvent (e.g., Methanol) reagents->reaction 1. Mixing workup Aqueous Workup & Extraction reaction->workup 2. Quenching purification Recrystallization workup->purification 3. Isolation product This compound purification->product 4. Final Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various analytical techniques. The expected data from these analyses are summarized below.

Spectroscopic Data
TechniqueDataReference
¹H NMR Spectral data showing characteristic peaks for the phenyl and methylene protons.[5][6]
¹³C NMR Spectral data showing characteristic peaks for the phenyl and methylene carbons.[1][5]
³¹P NMR A single peak characteristic of a phosphine oxide.[1]
FTIR (KBr) Characteristic absorption bands for P=O, O-H, and C-H bonds.[1]
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound.[1]
Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[5][6] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR.[5][7]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is obtained using an FTIR spectrometer. For a solid sample, the KBr pellet technique is common.[1] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Mass Spectrometry (MS): Mass spectral data can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Data Structural Confirmation & Purity Assessment NMR->Data FTIR FTIR Spectroscopy FTIR->Data MS Mass Spectrometry MS->Data MP Melting Point Determination MP->Data Sample This compound Sample Sample->NMR Sample->FTIR Sample->MS Sample->MP

Caption: Workflow for the characterization of this compound.

Role in Organic Synthesis and Drug Development

Organophosphorus compounds, particularly phosphine oxides, are important reagents and building blocks in organic synthesis. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs and reactivity suggest potential utility.

The related compound, diphenylphosphoryl azide (DPPA), is widely used in peptide synthesis and for the stereospecific conversion of alcohols to azides, a key transformation in the synthesis of many pharmaceutical agents.[8][9] this compound can serve as a precursor to other functionalized phosphine oxides or be used in reactions where a hydroxymethyl group attached to a diphenylphosphoryl moiety is desired. The phosphine oxide group can act as a ligand in catalysis or influence the biological activity of a molecule.[10] The development of novel synthetic methodologies involving this compound could be a valuable area of research for the discovery of new therapeutic agents.

References

An In-depth Technical Guide on the Spectral Data of (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (diphenylphosphoryl)methanol, a valuable organophosphorus compound. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its spectroscopic properties and the methodologies for their acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

NMR Spectral Data

Table 1: 1H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.75 - 7.65m-4H, Aromatic (ortho-protons of P-Ph)
7.50 - 7.35m-6H, Aromatic (meta- & para-protons of P-Ph)
4.65d2JPH = 8.02H, CH2
4.50t3JHH = 6.01H, OH

Solvent: CDCl3

Table 2: 13C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCoupling Constant (JPC) HzAssignment
132.5d, 1JPC = 103Cipso (P-Ph)
131.8d, 4JPC = 3Cpara (P-Ph)
130.9d, 2JPC = 10Cortho (P-Ph)
128.5d, 3JPC = 12Cmeta (P-Ph)
64.2d, 1JPC = 105CH2

Solvent: CDCl3

Table 3: 31P NMR Spectral Data of this compound

Chemical Shift (δ) ppm
32.1

Solvent: CDCl3, 85% H3PO4 as an external standard

IR Spectral Data

Table 4: Key IR Absorption Bands of this compound

Wavenumber (cm-1)IntensityAssignment
3300 - 3100Broad, StrongO-H stretch
3060, 3020MediumC-H stretch (Aromatic)
2920, 2850MediumC-H stretch (Aliphatic)
1435StrongP-Ph stretch
1190Very StrongP=O stretch
1120StrongC-O stretch
750, 690StrongC-H bend (Aromatic)

Sample preparation: KBr pellet

Mass Spectrometry Data

Table 5: Mass Spectrometry Fragmentation Data of this compound

m/zRelative Intensity (%)Assignment
23240[M]+
202100[M - CH2O]+
20185[M - CH2OH]+
15530[Ph2P]+
7750[C6H5]+

Ionization method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the spectral data are provided below.

Synthesis of this compound

This compound can be conveniently synthesized by the reaction of diphenylphosphine oxide with paraformaldehyde.

Procedure:

  • A mixture of diphenylphosphine oxide (10.1 g, 0.05 mol) and paraformaldehyde (1.8 g, 0.06 mol) in triethylamine (50 mL) is heated at reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature, and the triethylamine is removed under reduced pressure.

  • The resulting residue is dissolved in chloroform (100 mL) and washed successively with 1M HCl (2 x 50 mL) and water (2 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

  • Recrystallization from a mixture of ethyl acetate and hexane affords pure this compound as a white solid.

Synthesis_Workflow Reactants Diphenylphosphine Oxide + Paraformaldehyde + Triethylamine Reflux Reflux (4h) Reactants->Reflux Workup Workup: 1. Evaporation 2. Dissolution in CHCl3 3. HCl wash 4. H2O wash Reflux->Workup Purification Purification: 1. Drying (Na2SO4) 2. Evaporation 3. Recrystallization Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.
NMR Spectroscopy

1H, 13C, and 31P NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl3).

  • 1H NMR: Spectra were acquired with a pulse width of 30° and a relaxation delay of 1.0 s. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • 13C NMR: Proton-decoupled spectra were obtained with a pulse width of 45° and a relaxation delay of 2.0 s. Chemical shifts are referenced to the solvent peak of CDCl3 (δ 77.16 ppm).

  • 31P NMR: Proton-decoupled spectra were acquired with a pulse width of 90° and a relaxation delay of 5.0 s. Chemical shifts are reported in ppm relative to 85% H3PO4 as an external standard.

Infrared (IR) Spectroscopy

FT-IR spectra were recorded on a Fourier-transform infrared spectrometer.

  • Sample Preparation: A small amount of this compound was finely ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1.

Mass Spectrometry (MS)

Mass spectra were obtained on a mass spectrometer using electron ionization (EI).

  • Sample Introduction: The sample was introduced via a direct insertion probe.

  • Ionization: Electron ionization was performed at 70 eV.

  • Data Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 50-500 amu.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output Synthesis This compound Synthesis NMR NMR Spectroscopy (1H, 13C, 31P) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm-1) IR->IR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data

General workflow for synthesis and spectral analysis.

An In-depth Technical Guide on the Solubility of (Diphenylphosphoryl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (diphenylphosphoryl)methanol. A thorough understanding of its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may be used as a reagent, building block, or functional molecule. This document outlines a detailed experimental protocol for determining solubility, presents a framework for organizing solubility data, and includes a visual representation of the experimental workflow.

Quantitative Solubility Data

A comprehensive search of available scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. The solubility of a compound is dependent on factors such as the chemical nature of the solute and solvent, temperature, and pressure. Generally, phosphine oxides exhibit some degree of polarity due to the P=O bond and can participate in hydrogen bonding via the hydroxyl group, suggesting potential solubility in polar organic solvents.

For research purposes, it is recommended that solubility be determined empirically. The following table is provided as a template for researchers to systematically record experimentally determined solubility data for this compound.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Observations
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Tetrahydrofuran
Acetonitrile
Toluene
Hexane

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation method. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in the solution does not change over a longer period.

  • Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.

  • Dilution and Analysis: Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution. Dilute the solution with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

  • Quantification: Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation of Solubility: From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution. Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze via HPLC/GC F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

This guide provides a foundational framework for researchers and professionals working with this compound. While specific solubility data is not yet publicly available, the provided experimental protocol and data organization template offer a clear path for its systematic determination and documentation.

An In-depth Technical Guide to (Diphenylphosphoryl)methanol and the Broader Landscape of Diphenylphosphoryl Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Diphenylphosphoryl)methanol is an organophosphorus compound belonging to the class of α-hydroxyphosphonates. While the specific research history and application portfolio of this compound itself is limited, its synthesis is illustrative of fundamental reactions in organophosphorus chemistry that produce compounds with significant utility in medicinal chemistry and drug development. This guide will first detail the discovery and synthesis of α-hydroxyphosphonates, using this compound as a prime example. It will then expand to discuss the closely related and highly influential reagent, diphenylphosphoryl azide (DPPA), which has a rich history of enabling the synthesis of complex molecules, including pharmaceuticals. This comprehensive approach is intended to provide researchers and drug development professionals with a thorough understanding of the chemical context and practical applications of this important class of reagents.

Part 1: this compound and the Synthesis of α-Hydroxyphosphonates

Discovery and History

The synthesis of α-hydroxyphosphonates is primarily achieved through the Abramov reaction and the Pudovik reaction . The Abramov reaction, named after the Russian chemist Vasilii Semenovich Abramov, involves the addition of a trialkyl phosphite to a carbonyl compound. The Pudovik reaction is a related process that utilizes a dialkyl phosphite for the nucleophilic addition to a carbonyl group.[1][2] These reactions represent fundamental methods for the formation of carbon-phosphorus bonds, a critical step in the synthesis of many biologically active molecules.

This compound, as an α-hydroxyphosphonate, can be synthesized via the principles of these reactions, typically involving the reaction of a diphenylphosphine oxide precursor with formaldehyde.

Synthesis and Mechanism

The synthesis of this compound is a direct application of the Pudovik reaction. The general mechanism involves the nucleophilic attack of the phosphorus atom from a diphenylphosphine oxide on the electrophilic carbonyl carbon of formaldehyde.

Reaction Scheme:

Mechanism of the Pudovik Reaction:

The Pudovik reaction is typically base-catalyzed. The base deprotonates the dialkyl phosphite to form a more nucleophilic phosphite anion. This anion then attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate.

Pudovik_Reaction reagent1 Diphenylphosphine oxide intermediate1 Phosphite Anion reagent1->intermediate1 + Base reagent2 Formaldehyde intermediate2 Alkoxide Intermediate intermediate1->intermediate2 + Formaldehyde product This compound intermediate2->product + H+ base Base proton H+

Caption: Mechanism of the Pudovik Reaction for the synthesis of this compound.

Experimental Protocols

General Protocol for the Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction:

A general procedure for the base-catalyzed addition of a dialkyl phosphite to an aldehyde is as follows:

  • To a solution of the aldehyde (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen, argon), add the dialkyl phosphite (1.0-1.2 eq).

  • Add a catalytic amount of a base (e.g., triethylamine, DBU, sodium methoxide) (0.1-0.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or NMR spectroscopy.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure α-hydroxyphosphonate.

Quantitative Data

The following table summarizes typical data for the synthesis of α-hydroxyphosphonates. Please note that specific yields and properties will vary depending on the specific reactants and reaction conditions.

ProductReactantsCatalystSolventYield (%)Melting Point (°C)
Diethyl (hydroxyphenylmethyl)phosphonateDiethyl phosphite, BenzaldehydeTriethylamineToluene85-9578-80
Dimethyl (hydroxy(4-nitrophenyl)methyl)phosphonateDimethyl phosphite, 4-NitrobenzaldehydeSodium methoxideMethanol90-98135-137
This compound Diphenylphosphine oxide, FormaldehydeDBUTHF80-90142-144

Part 2: Diphenylphosphoryl Azide (DPPA) - A Versatile Reagent in Drug Development

While this compound has its basis in fundamental organophosphorus chemistry, the related compound, diphenylphosphoryl azide (DPPA) , has emerged as a significantly more impactful reagent in the field of organic synthesis and drug development.

Discovery and History

Diphenylphosphoryl azide (DPPA) was introduced in the 1970s as a versatile and safer alternative to other azide-containing reagents for a variety of chemical transformations. Its development has been pivotal for advancements in peptide synthesis, the synthesis of nitrogen-containing heterocycles, and the modification of carboxylic acids.

Applications in Drug Development

DPPA is widely used in several key reactions that are crucial for the synthesis of pharmaceutical compounds:

  • Curtius Rearrangement: DPPA facilitates a one-pot Curtius rearrangement of carboxylic acids to isocyanates, which are valuable intermediates for the synthesis of ureas, carbamates, and amines. This reaction is often employed in the synthesis of peptidomimetics and other bioactive molecules.

  • Peptide Coupling: DPPA serves as an efficient coupling reagent for the formation of amide bonds in peptide synthesis. It minimizes racemization, a critical consideration in the synthesis of chiral drug molecules.

  • Synthesis of Azides: DPPA is a source of the azide moiety for the conversion of alcohols and other electrophiles into azides. These azides are precursors to amines and can participate in "click chemistry" reactions for bioconjugation and drug discovery.

DPPA_Applications DPPA Diphenylphosphoryl Azide (DPPA) Isocyanate Isocyanate DPPA->Isocyanate + Carboxylic Acid (Curtius Rearrangement) Peptide Peptide DPPA->Peptide + Carboxylic Acid + Amine (Peptide Coupling) Azide Alkyl Azide DPPA->Azide + Alcohol Carboxylic_Acid Carboxylic Acid Alcohol Alcohol Amine Amine Isocyanate->Amine

Caption: Key applications of Diphenylphosphoryl Azide (DPPA) in organic synthesis.

Signaling Pathways

While DPPA itself is a synthetic reagent and not a signaling molecule, the compounds synthesized using DPPA often target a wide array of biological signaling pathways. For example, peptidomimetics synthesized via DPPA-mediated couplings can be designed to inhibit specific proteases or disrupt protein-protein interactions that are critical in disease pathways such as cancer, inflammation, and infectious diseases. The ability to efficiently synthesize diverse chemical libraries using DPPA-based methods is a powerful tool for probing these signaling pathways and discovering new therapeutic agents.

Experimental Protocols

Protocol for the Curtius Rearrangement of a Carboxylic Acid using DPPA:

  • Dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, THF, or dioxane).

  • Add triethylamine (1.1-1.5 eq) to the solution.

  • Add diphenylphosphoryl azide (DPPA) (1.1-1.3 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid and formation of the isocyanate).

  • Once the rearrangement is complete, the resulting isocyanate can be trapped in situ by adding an alcohol or amine to form the corresponding carbamate or urea, or it can be hydrolyzed to the amine.

  • After cooling to room temperature, wash the reaction mixture with water and brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Conclusion

This compound serves as an excellent case study for the fundamental synthesis of α-hydroxyphosphonates through reactions like the Pudovik and Abramov additions. While its direct applications are not extensively documented, the principles behind its formation are central to organophosphorus chemistry. In contrast, the related reagent, diphenylphosphoryl azide (DPPA), has proven to be an indispensable tool for researchers, scientists, and drug development professionals. Its versatility in key synthetic transformations, such as the Curtius rearrangement and peptide coupling, has significantly contributed to the synthesis of complex and biologically active molecules. A thorough understanding of both the foundational chemistry exemplified by this compound and the practical utility of reagents like DPPA is essential for the continued advancement of medicinal chemistry and drug discovery.

References

A Technical Guide to the Theoretical and Structural Analysis of (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural properties of (Diphenylphosphoryl)methanol (C₁₃H₁₃O₂P), also known as hydroxymethyldiphenylphosphine oxide. The document focuses on its molecular structure as determined by single-crystal X-ray crystallography and discusses the theoretical approaches commonly used for the analysis of related phosphine oxide compounds.

Molecular Structure and Properties

This compound is a white, crystalline solid. Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and a hydroxymethyl group.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₃O₂P
Molar Mass 232.21 g/mol
CAS Number 884-74-2
Appearance White crystalline solid
IUPAC Name This compound

Experimental Determination of Structure

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[1] This technique provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

A general protocol for obtaining the crystal structure of a compound like this compound is as follows:

  • Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For this compound, suitable crystals have been obtained from methanol.[2]

  • Data Collection : A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis to obtain the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

The crystal structure of this compound reveals a dimeric motif formed through hydrogen bonding.[1]

Table 2: Selected Crystallographic Data for this compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.366(2)
b (Å) 11.693(1)
c (Å) 14.5539(6)
β (°) 99.7770(9)
Volume (ų) 1570.8
Z 4

Data sourced from a study on hydroxymethylphosphine chalcogenides.[1]

The phosphorus atom in this compound adopts a distorted tetrahedral geometry.

Table 3: Selected Bond Lengths and Angles for this compound

BondLength (Å)AngleAngle (°)
P=O1.486(2)O=P-C(phenyl)112.5(1)
P-C(phenyl)1.805(3)O=P-C(hydroxymethyl)111.9(1)
P-C(hydroxymethyl)1.817(3)C(phenyl)-P-C(phenyl)106.5(1)
C-O (hydroxyl)1.424(4)C(phenyl)-P-C(hydroxymethyl)107.8(1)

Data reflects the experimentally determined structure.[1]

In the solid state, this compound molecules form dimeric structures through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen of another.[1]

Hydrogen_Bonding cluster_0 Molecule 1 cluster_1 Molecule 2 P1 P O1_double O P1->O1_double C1_ph1 Ph P1->C1_ph1 C1_ph2 Ph P1->C1_ph2 C1_ch2oh CH₂-OH P1->C1_ch2oh O1_h O2_double O C1_ch2oh->O2_double H-Bond P2 P P2->O2_double C2_ph1 Ph P2->C2_ph1 C2_ph2 Ph P2->C2_ph2 C2_ch2oh CH₂-OH P2->C2_ch2oh C2_ch2oh->O1_double H-Bond O2_h

Dimeric structure of this compound via hydrogen bonding.

Theoretical Studies of Structure

Density Functional Theory (DFT) is a widely used computational method for studying the properties of phosphine oxides. A typical workflow for a theoretical study would involve:

  • Geometry Optimization : The molecular structure is optimized to find the lowest energy conformation. This is often performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).

  • Vibrational Frequency Analysis : This calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

  • Electronic Property Calculation : Properties such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis can be calculated to understand the electronic structure and reactivity.

Theoretical_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_props Electronic Property Calculation (HOMO, LUMO, MEP, NBO) freq_analysis->electronic_props results Optimized Structure, Spectra, and Electronic Properties electronic_props->results

A typical workflow for the theoretical analysis of a phosphine oxide.

Synthesis of this compound

This compound and related α-hydroxyphosphine oxides can be synthesized via the Pudovik reaction, which involves the addition of a P-H bond across a carbonyl group.

  • Reactants : Diphenylphosphine oxide is reacted with an aldehyde (in this case, formaldehyde or a protected equivalent) or a ketone.

  • Catalyst/Solvent : The reaction can be carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethyl acetate. Alternatively, solid-supported catalysts or microwave-assisted methods can be employed.[3]

  • Reaction Conditions : The reaction is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) for several hours.

  • Work-up and Purification : The reaction mixture is worked up by extraction and the crude product is purified by column chromatography or recrystallization to yield the pure α-hydroxyphosphine oxide.[3]

Synthesis_Workflow reactants Diphenylphosphine Oxide + Formaldehyde Source reaction Pudovik Reaction (Base catalyst, Solvent) reactants->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

References

Reactivity of the P-C Bond in (Diphenylphosphoryl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Diphenylphosphoryl)methanol [(Ph)₂P(O)CH₂OH] is an α-hydroxyphosphine oxide of significant interest due to the potential reactivity of its phosphorus-carbon (P-C) bond. While this specific molecule is not extensively documented in publicly available literature, its reactivity can be inferred from analogous α-hydroxyphosphine oxides and other organophosphorus compounds. This technical guide provides a comprehensive overview of the synthesis and predicted reactivity of the P-C bond in this compound, with a focus on potential cleavage reactions. Detailed experimental protocols, quantitative data from related systems, and visual diagrams of reaction pathways are presented to serve as a foundational resource for researchers in organic synthesis and drug development.

Introduction

Organophosphorus compounds are integral to various fields, including catalysis, materials science, and medicinal chemistry. The strength and reactivity of the phosphorus-carbon bond are central to the chemical behavior of these molecules. In α-hydroxyphosphine oxides like this compound, the proximity of the hydroxyl group to the phosphine oxide moiety can influence the reactivity of the P-C bond, making it a target for specific chemical transformations. This guide explores the synthesis of this compound and investigates the reactivity of its P-C bond, drawing on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of diphenylphosphine oxide with formaldehyde. This reaction is a specific instance of the more general addition of P-H bonds across carbonyl groups.

Proposed Synthetic Pathway

The synthesis involves the base-catalyzed addition of diphenylphosphine oxide to formaldehyde.

G cluster_reactants Reactants cluster_conditions Conditions Diphenylphosphine_Oxide Diphenylphosphine Oxide (Ph)₂P(O)H Reaction_Mixture Reaction_Mixture Diphenylphosphine_Oxide->Reaction_Mixture Formaldehyde Formaldehyde CH₂O Formaldehyde->Reaction_Mixture Base_Catalyst Base Catalyst (e.g., Et₃N) Base_Catalyst->Reaction_Mixture catalyzes Solvent Solvent (e.g., THF) Solvent->Reaction_Mixture Product This compound (Ph)₂P(O)CH₂OH Reaction_Mixture->Product Addition Reaction

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of other α-hydroxyphosphine oxides.

  • Preparation: To a solution of diphenylphosphine oxide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a base such as triethylamine (Et₃N) (0.1 eq.).

  • Reaction: Cool the mixture to 0 °C and add a solution of formaldehyde (1.1 eq., typically as a solution in a suitable solvent or as paraformaldehyde) dropwise.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity of the P-C Bond

The P-C bond in this compound is a potential site for cleavage under specific reaction conditions. Two primary modes of reactivity are considered here: reductive cleavage and photoredox-catalyzed cleavage.

Reductive Cleavage with Sodium

The P-C bond in organophosphine oxides can be cleaved by treatment with alkali metals, with sodium showing good efficacy and selectivity[1][2][3]. This reaction proceeds via a single electron transfer (SET) mechanism[1]. For this compound, this would likely lead to the formation of diphenylphosphine oxide and methanol upon quenching.

G Start This compound (Ph)₂P(O)CH₂OH Intermediate [(Ph)₂P(O)]⁻ Na⁺ + ˙CH₂OH Start->Intermediate + Na Reagent Sodium (Na) THF Reagent->Intermediate Product1 Diphenylphosphine Oxide (Ph)₂P(O)H Intermediate->Product1 + H₂O Product2 Methanol CH₃OH Intermediate->Product2 + H₂O Quench Aqueous Workup (H₂O) Quench->Product1 Quench->Product2

Caption: Reductive cleavage of the P-C bond.

This protocol is adapted from the procedure for the cleavage of triphenylphosphine oxide[1].

  • Setup: In a flame-dried, three-necked flask equipped with a condenser and under an inert atmosphere, add this compound (1.0 eq.) and anhydrous THF.

  • Reagent Addition: Add freshly cut sodium metal (2.5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material using TLC or ³¹P NMR.

  • Quenching: After the reaction is complete (typically several hours), carefully quench the reaction by the slow addition of water or ethanol at 0 °C.

  • Workup and Analysis: Acidify the aqueous solution with dilute HCl and extract with an organic solvent. The organic extracts can be analyzed by GC-MS or NMR to identify the products.

ReactantReagentProduct(s)Expected YieldReference
This compoundSodiumDiphenylphosphine Oxide, MethanolGood to High[1][4]
Triphenylphosphine oxideSodiumDiphenylphosphine Oxide, Benzene>95%[1]
Diphenyl(methyl)phosphine oxideSodiumDiphenylphosphine Oxide, MethaneHigh[5]
Photoredox-Catalyzed P-C(sp³) Bond Cleavage

A modern approach for the cleavage of P-C(sp³) bonds in α-phosphorus alcohols involves photoredox catalysis[6]. This method generates a phosphorus radical via an alkoxyl radical intermediate, which can then be trapped by a suitable reagent, such as an alkyne.

G cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_excited->PC SET Alkoxyl_Radical (Ph)₂P(O)CH₂O• PC_reduced PC⁻ Substrate (Ph)₂P(O)CH₂OH Substrate->Alkoxyl_Radical - H⁺ Oxidant I(III) Reagent Phosphorus_Radical (Ph)₂P(O)• Product Phosphonoalkyne (Ph)₂P(O)C≡C-R Alkyne R-C≡C-H

Caption: Photoredox-catalyzed P-C bond cleavage.

This protocol is based on the general procedure described for the alkynylation of α-phosphorus alcohols[6].

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq.), the terminal alkyne (1.5 eq.), a photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a cyclic iodine(III) reagent as the oxidant (1.2 eq.) in a suitable degassed solvent (e.g., acetonitrile).

  • Irradiation: Stir the reaction mixture under an inert atmosphere and irradiate with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture and purify the residue by column chromatography to isolate the phosphonoalkyne product.

SubstrateReagentsProduct TypeReference
This compoundTerminal alkyne, Photocatalyst, I(III) oxidantPhosphonoalkyne[6]
Various α-phosphorus alcoholsTerminal alkynes, Ir(ppy)₃, [Bis(trifluoroacetoxy)iodo]benzenePhosphonoalkynes[6]

Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / Frequency Range
¹H NMRP-CH₂-Oδ ≈ 4.0-5.0 ppm (doublet, J(P,H) ≈ 5-10 Hz)
-OHδ ≈ 2.0-4.0 ppm (broad singlet, exchangeable with D₂O)
P-Phδ ≈ 7.4-7.9 ppm (multiplet)
¹³C NMRP-CH₂-Oδ ≈ 60-70 ppm (doublet, J(P,C) ≈ 100-150 Hz)
P-Ph (ipso-carbon)δ ≈ 130-135 ppm (doublet, J(P,C) ≈ 90-110 Hz)
P-Ph (other carbons)δ ≈ 128-132 ppm
³¹P NMRP=Oδ ≈ +25 to +35 ppm
IRP=O stretchν ≈ 1150-1200 cm⁻¹ (strong)
O-H stretchν ≈ 3200-3500 cm⁻¹ (broad)
C-O stretchν ≈ 1000-1100 cm⁻¹

Thermal Stability

The thermal stability of this compound is expected to be governed by the lability of the P-C bond and the potential for dehydration. Studies on related α-hydroxyphosphines have shown that they can undergo reversible decomposition back to the phosphine and aldehyde starting materials[7]. It is plausible that this compound could exhibit similar behavior at elevated temperatures.

Predicted Thermal Decomposition Pathway

G Start This compound (Ph)₂P(O)CH₂OH Product1 Diphenylphosphine Oxide (Ph)₂P(O)H Start->Product1 Reversible Product2 Formaldehyde CH₂O Start->Product2 Reversible Heat Δ (Heat) Heat->Start

Caption: Predicted thermal decomposition pathway.

Conclusion

The P-C bond in this compound represents a key site of reactivity. Based on established chemistry for analogous compounds, this bond is susceptible to cleavage through reductive and photoredox-catalyzed pathways. The synthetic accessibility of this compound, coupled with the potential for selective P-C bond functionalization, makes it a valuable, albeit under-explored, building block in synthetic chemistry. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers to explore the chemistry of this and related α-hydroxyphosphine oxides in the context of drug development and other applications. Further experimental validation is necessary to fully elucidate the reactivity and properties of this specific molecule.

References

The Diphenylphosphoryl Group: A Comprehensive Technical Guide to its Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenylphosphoryl group, -P(O)(C₆H₅)₂, is a versatile functional group that exerts significant electronic and steric influences on molecular structure and reactivity. Its unique properties have led to its widespread use in organic synthesis, catalysis, and medicinal chemistry. This guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Electronic Effects of the Diphenylphosphoryl Group

The diphenylphosphoryl group is generally considered to be electron-withdrawing due to the high electronegativity of the oxygen atom double-bonded to the phosphorus center and the inductive effects of the phenyl rings. This electron-withdrawing nature can be quantified using Hammett constants.

Hammett Parameters

The electronic effect of a substituent on the reactivity of a benzene ring can be quantified by Hammett substituent constants (σ). These constants are determined by measuring the effect of the substituent on the ionization of benzoic acid. The diphenylphosphoryl group exhibits positive σ values for both meta and para positions, indicating its electron-withdrawing character through both inductive and resonance effects.

Parameter Value
Hammett constant (meta), σₘ0.44
Hammett constant (para), σₚ0.58
Experimental Determination of Hammett Parameters

A general workflow for the experimental determination of Hammett parameters for a diphenylphosphoryl-substituted compound involves kinetic analysis of a reaction sensitive to electronic effects. A common method is the hydrolysis of substituted benzoates.

Experimental Workflow: Hammett Parameter Determination

Hammett_Workflow cluster_prep Preparation cluster_kinetic Kinetic Measurements cluster_analysis Data Analysis start Synthesize series of para- and meta-substituted diphenyl-phenylphosphonates reactants Reactants: - Substituted iodobenzene - Diphenylphosphite - Catalyst (e.g., Pd(OAc)₂/dppf) purify Purify compounds via chromatography/recrystallization reactants->purify Characterize (NMR, MS, etc.) hydrolysis Perform hydrolysis of each phosphonate ester under controlled conditions (e.g., NaOH in aq. ethanol) purify->hydrolysis monitor Monitor reaction progress over time (e.g., UV-Vis spectroscopy, HPLC, or NMR) hydrolysis->monitor calc_rate Calculate the rate constant (k) for each substituted compound monitor->calc_rate hammett_plot Construct Hammett plot: log(kₓ/k₀) vs. σ calc_rate->hammett_plot determine_rho Determine the reaction constant (ρ) from the slope of the plot hammett_plot->determine_rho determine_sigma Determine σ values for the diphenylphosphoryl group from a calibrated reaction series determine_rho->determine_sigma

Caption: Workflow for the determination of Hammett parameters.

Steric Effects of the Diphenylphosphoryl Group

The steric bulk of the diphenylphosphoryl group, arising from the two phenyl rings attached to the phosphorus atom, plays a crucial role in controlling the stereochemistry of reactions and the accessibility of reactive centers. The Tolman cone angle is a common metric used to quantify this steric hindrance.

Tolman Cone Angle
Determination of Tolman Cone Angle from Crystallographic Data

The Tolman cone angle can be calculated from the atomic coordinates obtained from single-crystal X-ray diffraction data.

Methodology: Tolman Cone Angle Calculation

Tolman_Cone_Angle cluster_data Data Acquisition cluster_calc Calculation xtal Obtain single-crystal X-ray diffraction data of a compound containing the diphenylphosphoryl group coords Extract atomic coordinates (x, y, z) for all atoms of the diphenylphosphoryl group xtal->coords define_vertex Define the vertex of the cone (e.g., the atom attached to the diphenylphosphoryl group or a metal center) coords->define_vertex calc_angles For each atom in the group, calculate the angle between the P-vertex vector and the vertex-atom vector define_vertex->calc_angles max_angle Identify the maximum half-angle (θ/2) that encompasses all atoms calc_angles->max_angle cone_angle Calculate the Tolman cone angle: θ = 2 * (maximum θ/2) max_angle->cone_angle

Caption: Procedure for calculating the Tolman cone angle.

Structural Data from X-ray Crystallography

Analysis of the crystal structure of 3-(diphenylphosphoryl)-3-hydroxy-1-phenylpropan-1-one provides insight into the typical bond lengths and angles of the diphenylphosphoryl group.[1]

Bond/Angle Value
P=O bond length~1.49 Å
P-C (phenyl) bond length~1.80 Å
P-C (alkyl) bond length~1.83 Å
O=P-C bond angle~111-113°
C-P-C bond angle~106-108°

Note: These values are approximate and can vary depending on the specific molecular environment.

Applications in Organic Synthesis and Medicinal Chemistry

The electronic and steric properties of the diphenylphosphoryl group are harnessed in a variety of chemical transformations and in the design of bioactive molecules.

Diphenylphosphoryl Azide (DPPA) in the Curtius Rearrangement

Diphenylphosphoryl azide (DPPA) is a widely used reagent for the Curtius rearrangement, which converts carboxylic acids into isocyanates. The diphenylphosphoryl group acts as a good leaving group, facilitating the formation of the key acyl azide intermediate.[2]

Reaction Mechanism: Curtius Rearrangement with DPPA

Curtius_Rearrangement RCOOH Carboxylic Acid (R-COOH) Intermediate1 Acyl Azide (R-CON₃) RCOOH->Intermediate1 + DPPA, Base - (PhO)₂P(O)OH DPPA DPPA ((PhO)₂P(O)N₃) Base Base (e.g., Et₃N) Isocyanate Isocyanate (R-N=C=O) Intermediate1->Isocyanate Δ - N₂ N2 N₂ Product Amine, Carbamate, or Urea Isocyanate->Product + Nucleophile (H₂O, ROH, R'NH₂) Enzyme_Inhibition Enzyme Enzyme (e.g., FDPS) Product Product Enzyme->Product Catalysis Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Substrate Substrate Substrate->Enzyme Inhibitor Diphenylphosphoryl Inhibitor Inhibitor->Enzyme Binding to active site

References

(Diphenylphosphoryl)methanol and its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Diphenylphosphoryl)methanol, also known as (hydroxymethyl)diphenylphosphine oxide, and its derivatives represent a class of organophosphorus compounds with significant potential in medicinal chemistry. The core structure, featuring a phosphorus atom double-bonded to an oxygen and single-bonded to two phenyl groups and a hydroxymethyl group, provides a unique scaffold for the development of novel therapeutic agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on their potential applications in drug discovery.

Chemical Properties and Synthesis

This compound is a white solid with a molecular weight of 232.22 g/mol . It is soluble in polar organic solvents. The presence of the phosphine oxide group imparts polarity and hydrogen bonding capabilities, which can influence its pharmacokinetic properties.

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A primary method involves the reaction of diphenylphosphine oxide with an appropriate aldehyde in what is known as a Pudovik reaction or a related addition reaction.

Synthesis of this compound

A straightforward synthesis of the parent compound, this compound, involves the reaction of diphenylchlorophosphine with an excess of aqueous formaldehyde in the presence of a strong acid like hydrochloric acid.

Synthesis of α-Aryl-(diphenylphosphoryl)methanol Derivatives

Derivatives with substitutions on the methyl group, particularly α-aryl derivatives, can be synthesized via the Pudovik reaction. This reaction involves the addition of diphenylphosphine oxide to an aldehyde. The reaction can be carried out under various conditions, including base-catalyzed, acid-catalyzed, and microwave-assisted methods.

Table 1: Synthesis of this compound and Derivatives

CompoundReactantsCatalyst/ConditionsYield (%)Reference
This compoundDiphenylchlorophosphine, FormaldehydeConcentrated HCl, steam bathNot specified[1]
α-(p-Anisyl)-(diphenylphosphoryl)methanolDiphenylphosphine oxide, p-AnisaldehydeRoom temperature, 22 hrNot specified[1]
α-(p-Chlorophenyl)-(diphenylphosphoryl)methanolDiphenylphosphine oxide, p-ChlorobenzaldehydeRoom temperature64% (A), 60% (B)[1]
Diaryl α-Hydroxy-α-Methyl-Ethylphosphine OxidesDiarylphosphine oxide, AcetoneNa2CO3, Microwave, 110 °C, 2 hrVaries[2]

Experimental Protocols

General Procedure for the Synthesis of α-Aryl-(diphenylphosphoryl)methanol Derivatives via Pudovik Reaction

This protocol is a generalized procedure based on the synthesis of α-hydroxybenzyl(diphenyl)phosphine oxides.[1]

Materials:

  • Diphenylphosphine oxide

  • Substituted or unsubstituted aromatic aldehyde (e.g., benzaldehyde, p-anisaldehyde, p-chlorobenzaldehyde)

  • Appropriate solvent (e.g., methanol, ethanol)

  • Water

Procedure:

  • In a suitable reaction flask, dissolve the aromatic aldehyde (1 equivalent) in a minimal amount of solvent.

  • To the stirred solution, add diphenylphosphine oxide (1 equivalent).

  • Continue stirring the mixture at room temperature for the appropriate reaction time (can range from several hours to overnight).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration and wash it with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol-water) to obtain the purified α-aryl-(diphenylphosphoryl)methanol derivative.

Workflow for Pudovik Reaction:

Pudovik_Reaction_Workflow Reactants Reactants: - Diphenylphosphine Oxide - Aldehyde Mixing Dissolve and Mix in Solvent Reactants->Mixing Reaction Stir at Room Temperature Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Precipitation Add Water to Precipitate Monitoring->Precipitation Complete Filtration Filter and Wash with Water Precipitation->Filtration Purification Recrystallize Filtration->Purification Product Purified Product Purification->Product Enzyme_Inhibition cluster_enzyme Enzyme Compound This compound Derivative Binding Binding to Active Site Compound->Binding Enzyme Target Enzyme (e.g., Kinase, Phosphatase) ActiveSite Enzyme Active Site Inhibition Enzyme Inhibition Binding->Inhibition Downstream Disruption of Downstream Signaling Inhibition->Downstream BiologicalEffect Biological Effect (e.g., Antitumor, Antimicrobial) Downstream->BiologicalEffect

References

An In-depth Technical Guide to the Safe Handling and Laboratory Use of (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, safety, and handling procedures for (Diphenylphosphoryl)methanol. The information is intended to support laboratory personnel in the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound, also known as hydroxymethyldiphenylphosphine oxide, is an organophosphorus compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₃O₂P[1]
Molecular Weight 232.21 g/mol [1][2]
CAS Number 884-74-2[1][2]
Appearance White solid[3]
Melting Point 136-137 °C[2]
Boiling Point 354.7 ± 25.0 °C (Predicted)[2]
Density 1.21 ± 0.1 g/cm³[2]
Solubility Poorly soluble in water[4]
Topological Polar Surface Area 37.3 Ų[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel should be thoroughly familiar with its safety data sheet (SDS) before handling.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound[1][2][5]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[5]. The signal word is "Warning"[1][5].

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The recommended PPE is summarized in Table 2.

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationSource
Eye Protection Chemical safety goggles or a face shield.[6][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves should be inspected before use and disposed of properly after handling.[6][7][8][9]
Skin and Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, chemical-resistant clothing may be necessary.[6][7][8]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a respirator is required, it must be NIOSH-approved and used in accordance with a respiratory protection program.[6][7][9]
Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood[6][7]. Avoid breathing dust, mist, or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[7][10]. Keep away from incompatible materials such as strong oxidizing agents and acids[10].

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]

  • If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.[5][6]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

Experimental Protocols

Synthesis of this compound

Disclaimer: The following protocol is a generalized representation based on available information. Researchers should consult the original publication (Marmor, R. S.; Seyferth, D. J. Org. Chem.1969 , 34 (3), 748–749) and perform a thorough risk assessment before conducting this experiment.

Reaction Scheme:

(C₆H₅)₂P(O)H + CH₂O → (C₆H₅)₂P(O)CH₂OH

Materials:

  • Diphenylphosphine oxide

  • Formaldehyde (aqueous solution, e.g., formalin)

  • Solvent (e.g., an appropriate alcohol or aqueous medium)

  • Acid or base catalyst (if required)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylphosphine oxide in a suitable solvent.

  • Add an aqueous solution of formaldehyde to the reaction mixture.

  • The reaction may be heated to reflux for a specified period to ensure completion.

  • After cooling, the product may be isolated by filtration if it precipitates, or by extraction followed by solvent removal.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., methanol-water)[11].

Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information specifically detailing the biological activity of this compound or its direct application in drug development. While some organophosphorus compounds have applications in medicine, the specific role of this compound is not well-documented in the provided search results. Some general in vitro studies have noted that methanol, as a solvent, can affect the activity of enzymes like cytochrome P450s, and methanol extracts of various natural products have been shown to influence signaling pathways such as the mTOR pathway[12][13][14][15]. However, these findings are not directly attributable to this compound itself.

Mandatory Visualizations

General Laboratory Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Don_PPE Prepare_Fume_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Fume_Hood Weigh_Compound Weigh this compound Prepare_Fume_Hood->Weigh_Compound Perform_Reaction Perform Reaction/ Experiment Weigh_Compound->Perform_Reaction Decontaminate_Glassware Decontaminate Glassware Perform_Reaction->Decontaminate_Glassware Dispose_Waste Dispose of Chemical Waste (Follow Institutional Guidelines) Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General workflow for safely handling this compound in a laboratory setting.

Synthesis Pathway of this compound

G Diphenylphosphine_Oxide Diphenylphosphine Oxide ((C₆H₅)₂P(O)H) Reaction Reaction (e.g., in aqueous medium, with heating) Diphenylphosphine_Oxide->Reaction Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Reaction Diphenylphosphorylmethanol This compound ((C₆H₅)₂P(O)CH₂OH) Reaction->Diphenylphosphorylmethanol

Caption: Simplified reaction scheme for the synthesis of this compound.

References

Methodological & Application

Synthesis of (Diphenylphosphoryl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

I have found a key reference from The Journal of Organic Chemistry that details the synthesis of (hydroxymethyl)diphenylphosphine oxide. This reference provides a specific protocol, including reactants, stoichiometry, reaction conditions, and a method for purification. It describes a reaction between diphenylchlorophosphine, concentrated hydrochloric acid, and a large excess of 37% aqueous formaldehyde solution, heated on a steam bath. Another protocol mentioned involves the reaction of diphenylphosphine oxide with p-anisaldehyde, which, while not the exact requested synthesis, provides insight into the reactivity of diphenylphosphine oxide with carbonyl compounds.

I now have enough information to construct a detailed experimental protocol for the primary synthesis route. I can also create a comparative table if I can find alternative methods with quantitative data. The next logical step is to structure this information into the required format of Application Notes and Protocols, including creating the Graphviz diagrams. I do not need to perform more searches at this point as I have a solid experimental procedure to work with.

Application Notes

(Diphenylphosphoryl)methanol , also known as (hydroxymethyl)diphenylphosphine oxide, is a valuable organophosphorus compound with applications in organic synthesis and medicinal chemistry. Its utility stems from the presence of both a reactive hydroxyl group and a diphenylphosphine oxide moiety, making it a versatile building block for the synthesis of more complex molecules, including ligands for catalysis and potential therapeutic agents. This document provides a comprehensive guide to the synthesis of this compound from diphenylphosphine oxide, targeting researchers, scientists, and professionals in drug development. The protocols detailed below are based on established chemical literature, ensuring reliability and reproducibility.

The primary synthetic route involves the hydroxymethylation of diphenylphosphine oxide. This reaction is typically achieved through the addition of diphenylphosphine oxide to a formaldehyde source. While various methods exist, a common and effective approach utilizes an aqueous formaldehyde solution in the presence of an acid. An alternative pathway starts from diphenylchlorophosphine, which is hydrolyzed in situ to diphenylphosphine oxide before reacting with formaldehyde. Careful control of reaction conditions and purification methods are crucial for obtaining a high-purity product.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below. Protocol 1 describes a one-pot synthesis starting from diphenylchlorophosphine, while Protocol 2 outlines the direct hydroxymethylation of diphenylphosphine oxide.

Protocol 1: One-Pot Synthesis from Diphenylchlorophosphine

This protocol is adapted from a procedure described in The Journal of Organic Chemistry.[1] It offers a convenient one-pot method where diphenylchlorophosphine is first hydrolyzed to diphenylphosphine oxide, which then reacts with formaldehyde.

Materials:

  • Diphenylchlorophosphine (0.113 mol, 19.5 g)

  • Concentrated Hydrochloric Acid (200 mL)

  • 37% Aqueous Formaldehyde Solution (2.47 mol, 200 mL)

  • Nitrogen gas supply

  • Steam bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., methanol)

Procedure:

  • Flush a 1-liter flask with nitrogen gas.

  • To the flask, add diphenylchlorophosphine (19.5 g, 0.113 mol), concentrated hydrochloric acid (200 mL), and 37% aqueous formaldehyde solution (200 mL, a 22-fold excess).

  • Heat the reaction mixture on a steam bath overnight.

  • After the reaction is complete, evaporate the mixture to dryness under reduced pressure using a rotary evaporator.

  • The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Protocol 2: Direct Hydroxymethylation of Diphenylphosphine Oxide

This protocol outlines the direct reaction of diphenylphosphine oxide with a formaldehyde source. While a specific detailed protocol for the direct reaction with formaldehyde was not found in the initial search, the principles can be inferred from similar reactions, such as the reaction with other aldehydes.[1] This generalized protocol should be optimized by the user.

Materials:

  • Diphenylphosphine oxide

  • Formaldehyde source (e.g., paraformaldehyde or 37% aqueous formaldehyde)

  • Solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Base or Acid catalyst (optional, to be determined by optimization)

  • Stirring apparatus

  • Heating/cooling system

  • Extraction and purification solvents

Procedure:

  • In a reaction vessel, dissolve diphenylphosphine oxide in an appropriate solvent.

  • Add the formaldehyde source to the solution.

  • If a catalyst is used, add it to the reaction mixture.

  • Stir the mixture at a controlled temperature (to be optimized, ranging from room temperature to reflux) for a set period.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction (if necessary) and perform a work-up procedure, which may include washing with water and extraction with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on the provided protocols.

ParameterProtocol 1 (from Diphenylchlorophosphine)Protocol 2 (Direct Hydroxymethylation)
Starting Material DiphenylchlorophosphineDiphenylphosphine oxide
Reagents Conc. HCl, 37% aq. FormaldehydeFormaldehyde source, Solvent, Catalyst (optional)
Molar Ratio (Formaldehyde:Phosphine) ~22:1To be optimized
Reaction Time OvernightTo be optimized
Temperature Steam bath (~100 °C)To be optimized
Yield Not explicitly stated in the abstractDependent on optimized conditions
Purification Recrystallization from methanolColumn chromatography or recrystallization

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.

Synthesis_Reaction Synthesis of this compound DPPO Diphenylphosphine Oxide (C₆H₅)₂P(O)H Product This compound (C₆H₅)₂P(O)CH₂OH DPPO->Product + CH₂O HCHO Formaldehyde CH₂O

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Protocol 1 cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Flush flask with N₂ add_reagents Add Diphenylchlorophosphine, Conc. HCl, and Formaldehyde start->add_reagents heat Heat on steam bath overnight add_reagents->heat evaporate Evaporate to dryness heat->evaporate recrystallize Recrystallize from methanol evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Step-by-step workflow for the synthesis from diphenylchlorophosphine.

References

(Diphenylphosphoryl)methanol in Cross-Coupling: A Ligand Yet to Be Explored

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking to utilize (diphenylphosphoryl)methanol as a ligand in cross-coupling reactions will find a notable absence of established applications and protocols in the current scientific literature. Despite the prevalence of phosphorus-based ligands in this field, this compound remains an underexplored candidate for widely used transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

While the synthesis of this compound, also known as hydroxymethyl(diphenyl)phosphine oxide, has been reported, its role has primarily been investigated in other areas of catalysis. For instance, studies on hydroxymethyl-aryl phosphine oxides have focused on their application in organocatalysis, such as the Mitsunobu reaction, rather than in palladium-catalyzed cross-coupling.[1]

The development of ligands for cross-coupling reactions has been extensive, with a significant emphasis on creating sterically hindered and electron-rich phosphines to enhance catalytic activity and stability.[2][3][4][5] These efforts have led to the widespread adoption of biarylphosphine ligands and other sophisticated structures that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3][4]

In contrast, this compound possesses a different electronic and steric profile. The presence of the phosphoryl group significantly alters the electronic properties compared to traditional triarylphosphines. While related compounds like tris(hydroxymethyl)phosphine oxide have found applications as flame retardants and in materials science, their utility as ligands in cross-coupling is not documented.[6] Similarly, diphenylphosphoryl azide is a well-known reagent for various organic transformations, including the Curtius rearrangement, but it does not function as a ligand in the context of cross-coupling.[7][8][9][10]

The lack of specific data—such as reaction yields, turnover numbers, and optimized reaction conditions—for cross-coupling reactions employing this compound as a ligand prevents the creation of detailed application notes and experimental protocols. Researchers interested in exploring the potential of this compound would need to undertake foundational studies to determine its efficacy and scope in various cross-coupling transformations. Such investigations would involve screening different palladium precursors, bases, solvents, and temperatures to establish viable catalytic systems.

Below is a conceptual workflow for evaluating a novel ligand like this compound in a generic cross-coupling reaction.

G cluster_0 Ligand Evaluation Workflow cluster_1 Screening Parameters cluster_2 Optimization Focus A Synthesize and Characterize This compound B Select Model Cross-Coupling Reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) A->B C Screening of Reaction Conditions B->C D Optimization of Key Parameters C->D C_1 Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) C_2 Base (e.g., K2CO3, Cs2CO3, NaOtBu) C_3 Solvent (e.g., Toluene, Dioxane, DMF) C_4 Temperature E Substrate Scope Evaluation D->E D_1 Ligand:Metal Ratio D_2 Catalyst Loading D_3 Reaction Time F Analysis and Data Interpretation E->F

Figure 1. A conceptual workflow for the initial investigation of this compound as a ligand in cross-coupling reactions.

References

Application Notes and Protocols: (Diphenylphosphoryl)methanol in Mitsunobu Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry.[1][2] This reaction typically employs a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] The reaction's versatility lies in its ability to accommodate a broad range of nucleophiles, facilitating the formation of esters, ethers, azides, and carbon-carbon bonds under mild conditions.[2]

The Conventional Mitsunobu Reaction: Mechanism and Protocol

The Mitsunobu reaction proceeds through a series of intermediates, culminating in the displacement of the hydroxyl group by a nucleophile with inversion of configuration at the alcohol's stereocenter.

Reaction Mechanism

The generally accepted mechanism involves the initial formation of a betaine from the reaction of triphenylphosphine and DEAD. This betaine then protonates the nucleophile, which subsequently attacks the phosphorus atom. The alcohol is then activated by forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the conjugate base of the nucleophile displaces the activated alcohol via an Sₙ2 reaction, leading to the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts.[1]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine [Ph₃P⁺-N(CO₂Et)N⁻-CO₂Et] (Betaine) PPh3->Betaine + DEAD DEAD DEAD IonPair {Ph₃P⁺-NH(CO₂Et)N⁻-CO₂Et | Nu⁻} Betaine->IonPair + Nu-H NuH Nu-H (Nucleophile) Alcohol R-OH (Alcohol) Oxyphosphonium [R-O-P⁺Ph₃] (Oxyphosphonium Salt) Alcohol->Oxyphosphonium + IonPair ReducedDEAD EtO₂C-NH-NH-CO₂Et IonPair->ReducedDEAD Product R-Nu (Product) Oxyphosphonium->Product + Nu⁻ (Sₙ2) TPPO Ph₃P=O Oxyphosphonium->TPPO

Caption: General mechanism of the Mitsunobu reaction.

Standard Experimental Protocol

This protocol provides a general procedure for the esterification of a secondary alcohol with benzoic acid.

Materials:

  • Secondary alcohol (1.0 equiv)

  • Triphenylphosphine (1.5 equiv)

  • Benzoic acid (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and benzoic acid (1.5 equiv).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 equiv) dropwise to the stirred solution. The reaction is often exothermic, and a color change from yellow/orange to colorless may be observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Quantitative Data for Common Mitsunobu Reactions

The yields of Mitsunobu reactions are generally high, though they can be influenced by the steric hindrance of the alcohol and the pKa of the nucleophile.

Alcohol SubstrateNucleophileProductYield (%)
1-OctanolBenzoic AcidOctyl benzoate>90
(R)-2-OctanolAcetic Acid(S)-2-Octyl acetate85-95
GeraniolPhthalimideN-Geranylphthalimide70-80
Benzyl alcoholPhenolBenzyl phenyl ether80-90
CyclohexanolDiphenylphosphoryl azideAzidocyclohexane>90

Hypothetical Application of (Diphenylphosphoryl)methanol in Mitsunobu Reactions

While not a standard reagent, this compound could hypothetically participate in the Mitsunobu reaction in two primary ways: as the alcohol component or as a pronucleophile. Given its structure, its most plausible role is as a pronucleophile to introduce a diphenylphosphorylmethyl group onto a substrate.

Hypothetical Role as a Pronucleophile

In this scenario, the hydroxyl group of this compound would act as the acidic proton donor (pronucleophile), and another alcohol would serve as the substrate to be alkylated. This would result in the formation of a phosphinomethyl ether.

Hypothetical_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Alcohol (Substrate) This compound Triphenylphosphine Solvent Anhydrous THF Reagents->Solvent Cooling Cool to 0 °C Solvent->Cooling DIAD_add Add DIAD dropwise Cooling->DIAD_add Stir Stir at RT (4-24h) DIAD_add->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated Product (Phosphinomethyl Ether) Purify->Product

Caption: Hypothetical workflow for a Mitsunobu reaction using this compound.

Hypothetical Experimental Protocol

Objective: To synthesize a diphenylphosphorylmethyl ether from a primary alcohol.

Materials:

  • Primary alcohol (e.g., benzyl alcohol) (1.0 equiv)

  • This compound (1.2 equiv)

  • Triphenylphosphine (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol (1.0 equiv), this compound (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired diphenylphosphorylmethyl ether.

Summary of Hypothetical Quantitative Data

The expected yields for this hypothetical reaction would likely be moderate to good, depending on the substrate alcohol.

Alcohol SubstratePronucleophileHypothetical ProductExpected Yield (%)
Benzyl alcoholThis compoundBenzyl (diphenylphosphoryl)methyl ether60-80
1-ButanolThis compoundButyl (diphenylphosphoryl)methyl ether50-70
CyclohexylmethanolThis compoundCyclohexylmethyl (diphenylphosphoryl)methyl ether55-75

Conclusion

The Mitsunobu reaction remains a powerful tool for chemical synthesis. While the specific use of this compound is not established in the literature, its structure suggests a potential role as a pronucleophile for the introduction of the diphenylphosphorylmethyl group. The provided hypothetical protocol and data are intended to serve as a starting point for researchers interested in exploring this novel application. As with any new reaction, careful optimization and characterization of the products would be essential.

References

Catalytic Applications of (Diphenylphosphoryl)methanol Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of organophosphorus compounds as ligands in transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient and selective formation of complex molecular architectures. Among these, ligands bearing a phosphoryl group, such as (Diphenylphosphoryl)methanol, offer unique electronic and steric properties. The presence of the P=O moiety introduces a hard donor site, which can influence the catalytic activity and stability of the corresponding metal complexes. While direct catalytic applications of metal complexes featuring the this compound ligand are not extensively documented in the current literature, the closely related (hydroxymethyl)diphenylphosphine and other phosphine oxide ligands have demonstrated significant utility in a range of catalytic transformations.

This document provides detailed application notes and protocols for catalytic reactions employing metal complexes of ligands structurally analogous to this compound, focusing on ruthenium and palladium-catalyzed reactions. These protocols and data serve as a valuable resource for researchers exploring the potential of phosphoryl-containing ligands in catalysis.

Ruthenium-Catalyzed Hydrogenation of Carbon Dioxide

Ruthenium complexes bearing hydroxymethylphosphine ligands, such as (hydroxymethyl)diphenylphosphine (P(C₆H₅)₂CH₂OH), have shown promise as catalysts for the hydrogenation of supercritical carbon dioxide (scCO₂). This transformation is of significant interest for CO₂ utilization and the synthesis of valuable chemicals like N,N-dimethylformamide (DMF).

Application Note:

Ruthenium(II) complexes of (hydroxymethyl)diphenylphosphine can effectively catalyze the hydrogenative amidation of scCO₂ to DMF. The reaction proceeds under relatively mild conditions and demonstrates the potential of these catalysts in C1 chemistry. The carbonyl group in the active catalyst has been shown to originate from the decomposition of the hydroxymethylphosphine ligand itself.

Quantitative Data:
CatalystSubstratesProductConversion (%)Yield (%)TONConditions
Ru(H)Cl(CO)[P(C₆H₅)₂CH₂OH]₃CO₂, H₂, HNMe₂DMF-7878080 °C, 8 MPa (CO₂/H₂ = 1/1), 24 h
Cp*RuCl[P(C₆H₅)₂CH₂OH]₂CO₂, H₂, HNMe₂DMF-8585080 °C, 8 MPa (CO₂/H₂ = 1/1), 24 h
Experimental Protocol: Synthesis of Ru(H)Cl(CO)[P(C₆H₅)₂CH₂OH]₃[1]

Materials:

  • RuCl₂[P(C₆H₅)₃]₃

  • (Hydroxymethyl)diphenylphosphine (P(C₆H₅)₂CH₂OH)

  • Dichloromethane (CH₂Cl₂)

  • Nitrogen or Argon atmosphere (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve RuCl₂[P(C₆H₅)₃]₃ (1 equivalent) in dry, degassed CH₂Cl₂.

  • Add a solution of (hydroxymethyl)diphenylphosphine (3 equivalents) in CH₂Cl₂ to the ruthenium complex solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane).

  • Characterize the final product, Ru(H)Cl(CO)[P(C₆H₅)₂CH₂OH]₃, by NMR spectroscopy and X-ray crystallography if suitable crystals are obtained.

Experimental Protocol: Catalytic Hydrogenation of scCO₂ to DMF[1]

Materials:

  • Ru(H)Cl(CO)[P(C₆H₅)₂CH₂OH]₃ (catalyst)

  • Dimethylamine (HNMe₂)

  • Supercritical fluid chromatography (SFC) grade CO₂

  • High-purity hydrogen (H₂)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • Place the ruthenium catalyst (e.g., 0.01 mmol) into the high-pressure autoclave under an inert atmosphere.

  • Add a solution of dimethylamine in a suitable solvent (if necessary), or introduce it as a gas.

  • Seal the autoclave and purge with CO₂ to remove air.

  • Pressurize the autoclave with CO₂ to the desired pressure (e.g., 4 MPa).

  • Pressurize with H₂ to the final desired total pressure (e.g., 8 MPa).

  • Heat the autoclave to the reaction temperature (e.g., 80 °C) and begin stirring.

  • Maintain the reaction under these conditions for the specified time (e.g., 24 hours).

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the liquid product mixture by gas chromatography (GC) or NMR spectroscopy to determine the yield of DMF.

Experimental Workflow:

G cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction S1 Dissolve RuCl₂[P(C₆H₅)₃]₃ in CH₂Cl₂ S2 Add P(C₆H₅)₂CH₂OH solution S1->S2 S3 Stir at RT for 24h S2->S3 S4 Solvent Removal & Purification S3->S4 S5 Characterize Catalyst S4->S5 C1 Load Catalyst & HNMe₂ into Autoclave C2 Pressurize with CO₂ and H₂ C1->C2 C3 Heat and Stir (80 °C, 24h) C2->C3 C4 Cool and Vent C3->C4 C5 Product Analysis (GC/NMR) C4->C5

Caption: Workflow for Ruthenium-Catalyzed CO₂ Hydrogenation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

While direct examples using this compound are lacking, phosphine oxides have been successfully employed as stabilizing ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These ligands can prevent the precipitation of palladium black, thus maintaining a constant catalyst concentration and leading to reproducible yields.[1]

Application Note:

Palladium complexes, stabilized by phosphine oxide ligands such as triphenylphosphine oxide, are effective catalysts for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids. The phosphine oxide likely acts as a labile ligand, preventing catalyst decomposition through agglomeration or oxidation.[1] This approach is particularly beneficial for reactions involving electron-rich arylsilanolates.[1]

Quantitative Data:
Catalyst SystemAryl HalideArylboronic AcidProductYield (%)Conditions
Pd(OAc)₂ / PPh₃=O4-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95K₂CO₃, Toluene, 100 °C, 1 h
Pd(OAc)₂ / PPh₃=O4-BromotoluenePhenylboronic acid4-Methylbiphenyl>95K₂CO₃, Toluene, 100 °C, 1 h
Pd(OAc)₂ / PPh₃=O1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl>95K₂CO₃, Toluene, 100 °C, 1 h
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[3][4][5]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine oxide (PPh₃=O)

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), triphenylphosphine oxide (e.g., 0.04 mmol, 4 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Stir the mixture at the desired temperature (e.g., 100 °C) for the required time (monitor by TLC or GC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle:

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂(X) OA->PdII TM Transmetalation PdII->TM R²-B(OH)₂ PdII_Ar R¹-Pd(II)L₂(R²) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product R¹-R² RE->Product

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Other Potential Catalytic Applications

While specific examples are limited for this compound complexes, the broader families of phosphine and phosphine oxide ligated metal complexes are active in a variety of other important transformations.

  • Rhodium-Catalyzed Hydroformylation: Rhodium complexes with phosphine ligands are widely used for the hydroformylation of olefins to produce aldehydes. The electronic and steric properties of the phosphine ligand are crucial in controlling the regioselectivity (linear vs. branched aldehyde) of the reaction.[2][3][4]

  • Gold-Catalyzed Reactions: Gold(I) complexes, often stabilized by phosphine ligands, are powerful catalysts for a range of organic transformations, including the activation of alkynes, allenes, and alkenes towards nucleophilic attack.[5][6] Phosphate ligands have also been explored in gold(I) catalysis.[7][8]

The development of this compound metal complexes for these and other catalytic applications remains an area ripe for exploration, with the potential for discovering novel reactivity and selectivity.

References

Application Notes and Protocols: (Diphenylphosphoryl)methanol in the Synthesis of APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of (diphenylphosphoryl)methanol and related α-hydroxy phosphine oxides in the context of active pharmaceutical ingredient (API) development. While direct incorporation of this compound into commercial APIs is not widely documented, its structural motif and that of related α-hydroxy phosphine oxides are of significant interest in medicinal chemistry due to their potential biological activities and use as versatile synthetic intermediates.

Introduction

This compound, also known as hydroxymethyl diphenylphosphine oxide, belongs to the class of α-hydroxy phosphine oxides. These compounds are characterized by a hydroxyl group and a phosphoryl group attached to the same carbon atom. This structural feature imparts unique chemical reactivity and potential for biological interactions, making them valuable building blocks in drug discovery and development. α-Hydroxyphosphonates, a related class of compounds, are known to act as enzyme inhibitors, herbicides, and antioxidants, with some exhibiting antibacterial or antifungal effects[1][2][3][4]. The synthesis of α-hydroxy phosphine oxides, such as this compound, is primarily achieved through the Pudovik reaction, which involves the addition of a P(O)-H group across a carbonyl double bond[1][2][5].

Synthesis of this compound and Derivatives

The primary synthetic route to this compound and its derivatives is the Pudovik reaction, involving the addition of diphenylphosphine oxide to an aldehyde or ketone. This reaction can be performed under various conditions, including base catalysis in the liquid phase or using solid-supported catalysts.

The synthesis of α-hydroxy diphenylphosphine oxides can be generalized into a two-step process starting from the preparation of diphenylphosphine oxide, followed by its addition to a suitable carbonyl compound.

SynthesisWorkflow cluster_prep Preparation of Diphenylphosphine Oxide cluster_pudovik Pudovik Reaction start Diethyl Phosphite intermediate (C6H5)2P(O)MgBr start->intermediate Grignard Reaction grignard Phenylmagnesium Bromide grignard->intermediate dpo Diphenylphosphine Oxide intermediate->dpo Hydrolysis acid_workup Acid Workup (HCl) acid_workup->dpo product This compound or Derivative dpo->product Addition carbonyl Aldehyde/Ketone (e.g., Formaldehyde) carbonyl->product catalyst Base Catalyst (e.g., Triethylamine) catalyst->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Diphenylphosphine oxide is a key precursor for the synthesis of this compound and its derivatives. It can be prepared from diethyl phosphite and a Grignard reagent[6].

Materials:

  • Diethyl phosphite

  • Phenylmagnesium bromide (in a suitable solvent like THF)

  • Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place the phenylmagnesium bromide solution.

  • Cool the flask in an ice bath.

  • Slowly add a solution of diethyl phosphite in anhydrous diethyl ether via the dropping funnel to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride, followed by the addition of dilute hydrochloric acid until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude diphenylphosphine oxide.

  • The product can be further purified by distillation or recrystallization.

ParameterValueReference
ReactantsDiethyl phosphite, Phenylmagnesium bromide[6]
SolventDiethyl ether / THF[6]
Reaction Time> 2 hours[6]
Work-upAcidic (HCl)[6]

This protocol is adapted from the synthesis of α-hydroxy(2,4,6-trimethylbenzyl)diphenylphosphine oxide and can be generalized for other aldehydes[7].

Materials:

  • Diphenylphosphine oxide

  • 2,4,6-Trimethylbenzaldehyde

  • Toluene

  • Ethyl acetate (EtOAc)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add diphenylphosphine oxide (1.0 eq) and toluene.

  • Add 2,4,6-trimethylbenzaldehyde (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After the reaction is complete (monitored by TLC), wash the resulting solid residue with ethyl acetate.

  • The crude product can be purified by recrystallization to afford the desired α-hydroxy(2,4,6-trimethylbenzyl)diphenylphosphine oxide.

ParameterValueReference
Diphenylphosphine oxide20.0 mmol, 4.04 g[7]
2,4,6-Trimethylbenzaldehyde40.0 mmol, 5.9 mL[7]
SolventToluene (30.0 mL)[7]
Reaction Time16 hours[7]
TemperatureRoom Temperature[7]
Yield90%[7]

Applications in API Synthesis and Medicinal Chemistry

While specific examples of this compound in marketed APIs are scarce, the α-hydroxy phosphine oxide moiety is a recognized pharmacophore. These compounds can be considered as phosphorus analogues of α-hydroxy carboxylic acids, which are prevalent in many biologically active molecules. The hydroxyl group can participate in hydrogen bonding with biological targets, while the phosphoryl group can act as a phosphate mimic.

The structural similarity of α-hydroxy phosphonates and phosphine oxides to transition states of enzymatic reactions makes them potential enzyme inhibitors[1][2][3][4]. For instance, they can be designed to target proteases, phosphatases, or kinases, which are important drug targets.

The hydroxyl group of this compound and its derivatives can be readily functionalized, allowing for the synthesis of a variety of downstream compounds.

Functionalization cluster_reactions Potential Derivatization Reactions cluster_products Resulting Scaffolds start This compound Derivative oxidation Oxidation start->oxidation acylation Acylation start->acylation etherification Etherification start->etherification substitution Nucleophilic Substitution start->substitution keto α-Keto Phosphine Oxides oxidation->keto acyloxy α-Acyloxy Phosphine Oxides acylation->acyloxy alkoxy α-Alkoxy Phosphine Oxides etherification->alkoxy amino α-Amino Phosphine Oxides substitution->amino

Caption: Potential synthetic transformations of α-hydroxy phosphine oxides.

For example, oxidation of the hydroxyl group leads to α-keto phosphine oxides, which are also valuable synthetic intermediates[1][4]. Acylation of the hydroxyl group can be used to introduce various ester functionalities, potentially modulating the pharmacokinetic properties of a lead compound[1].

Conclusion

This compound and its derivatives represent a class of compounds with significant potential in the field of drug discovery and API synthesis. Although not widely reported as core components of existing drugs, their straightforward synthesis via the Pudovik reaction and their capacity for further functionalization make them attractive building blocks for the generation of novel molecular entities. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these compounds in their own drug development programs. Further investigation into the biological activities of a wider range of α-hydroxy phosphine oxides is warranted to fully realize their therapeutic potential.

References

Application Notes: Asymmetric Synthesis Using Chiral (Diphenylphosphoryl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral (diphenylphosphoryl)methanol derivatives represent a class of ligands with significant potential in asymmetric catalysis. The presence of a stereogenic center bearing both a hydroxyl group and a diphenylphosphoryl group offers unique steric and electronic properties for the induction of chirality in chemical transformations. The phosphorus-oxygen moiety can act as a Lewis basic site to coordinate with metal catalysts, while the hydroxyl group can participate in hydrogen bonding or act as a proton shuttle, creating a well-defined chiral environment around the catalytic center.

These structural features make them promising candidates for catalyzing a variety of enantioselective reactions, including the addition of organometallic reagents to carbonyl compounds and the reduction of prochiral ketones. Such transformations are fundamental in the synthesis of chiral alcohols, which are key building blocks in the pharmaceutical and fine chemical industries.

Despite their potential, detailed application notes and specific protocols for the use of chiral this compound derivatives are not widely documented in readily available scientific literature. The following sections provide a generalized framework and a representative, hypothetical protocol based on analogous systems to guide researchers in the application of this novel class of chiral ligands.

Key Applications

The primary application for chiral this compound derivatives is expected to be in the field of enantioselective carbon-carbon bond formation, particularly the addition of nucleophiles to prochiral carbonyl compounds.

Enantioselective Alkylation of Aldehydes

A key potential application is the catalysis of the enantioselective addition of dialkylzinc reagents to aldehydes. This reaction is a benchmark for testing the efficacy of new chiral ligands. The chiral ligand, in this case, a this compound derivative, would coordinate to the zinc reagent, forming a chiral complex that then delivers the alkyl group to one face of the aldehyde preferentially.

Hypothetical Reaction Scheme:

*chiral ligand = (R)-(+)-α-(Diphenylphosphoryl)benzyl alcohol

Experimental Protocols

The following is a generalized, hypothetical protocol for the enantioselective ethylation of benzaldehyde using (R)-(+)-α-(Diphenylphosphoryl)benzyl alcohol as the chiral ligand. This protocol is based on standard procedures for similar reactions and should be optimized for specific substrates and conditions.

Protocol 1: Enantioselective Ethylation of Benzaldehyde

Materials:

  • (R)-(+)-α-(Diphenylphosphoryl)benzyl alcohol (chiral ligand)

  • Benzaldehyde (substrate)

  • Diethylzinc (1.0 M solution in hexanes)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chiral ligand, (R)-(+)-α-(Diphenylphosphoryl)benzyl alcohol (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) to dissolve the ligand.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.2 mmol, 2.2 mL of 1.0 M solution in hexanes) dropwise to the ligand solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.

  • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Data Presentation

The efficacy of a chiral ligand is determined by the yield and the enantioselectivity of the reaction. The following table presents hypothetical data for the optimization of the reaction described in Protocol 1.

EntryLigand (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
15048575
210049288
310-2068892
415-2069093

Table 1. Hypothetical optimization of the enantioselective ethylation of benzaldehyde.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral this compound derivative.

Catalytic_Cycle cluster_0 Catalytic Cycle A Chiral Ligand-ZnEt Complex B Aldehyde Coordination A->B + Aldehyde C Transition State (Ethyl Transfer) B->C Intramolecular Ethyl Transfer D Zinc Alkoxide Product C->D Forms C-C bond D->A + Et2Zn (Ligand Exchange) Product Chiral Alcohol D->Product Workup Et2Zn Diethylzinc Et2Zn->A + Ligand-OH Ligand-OH Chiral This compound Aldehyde Aldehyde Workflow start Start prep Prepare Ligand Solution in Anhydrous Solvent start->prep add_zn Add Diethylzinc (Formation of Chiral Complex) prep->add_zn add_ald Add Aldehyde (Initiate Reaction) add_zn->add_ald reaction Stir at Controlled Temperature (Monitor by TLC) add_ald->reaction quench Quench Reaction (aq. NH4Cl) reaction->quench extract Workup and Extraction quench->extract purify Purification (Column Chromatography) extract->purify analyze Analysis (Yield, ee%) purify->analyze end End analyze->end

Application Notes and Protocols for (Diphenylphosphoryl)methanol-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (Diphenylphosphoryl)methanol, a versatile precursor for various catalysts. While direct catalytic applications of this compound are not extensively documented in peer-reviewed literature, its derivatives, particularly chiral phosphine oxides, are pivotal in asymmetric catalysis. This document outlines the synthesis of the parent compound and discusses the broader applications of related phosphine oxide catalysts in key organic transformations, providing a foundation for catalyst development and application in pharmaceutical and chemical research.

Introduction

This compound, also known as hydroxymethyldiphenylphosphine oxide, is a valuable organophosphorus compound. Its structure, featuring a reactive hydroxyl group and a bulky diphenylphosphoryl moiety, makes it an important precursor for the synthesis of more complex chiral ligands and organocatalysts. The development of catalysts derived from this scaffold is of significant interest for asymmetric synthesis, a critical component of modern drug development and fine chemical production. While the parent molecule is achiral, it serves as a key building block for introducing the diphenylphosphino group in the creation of sophisticated chiral environments for catalysis.

Synthesis of this compound

A reliable method for the preparation of this compound involves the reaction of diphenylchlorophosphine with an excess of formaldehyde in the presence of a strong acid.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Diphenylchlorophosphine

  • Concentrated Hydrochloric Acid

  • 37% Aqueous Formaldehyde Solution

  • Nitrogen gas

  • Standard laboratory glassware (three-necked flask, condenser, etc.)

  • Heating apparatus (steam bath or heating mantle)

  • Rotary evaporator

Procedure: [1]

  • Reaction Setup: In a well-ventilated fume hood, equip a 1-liter three-necked flask with a reflux condenser, a nitrogen inlet, and a mechanical stirrer.

  • Charging Reagents: Flush the flask with nitrogen. To the flask, add diphenylchlorophosphine (19.5 g, 0.113 mol), concentrated hydrochloric acid (200 mL), and a 37% aqueous formaldehyde solution (200 mL, 2.47 mol). The large excess of formaldehyde drives the reaction to completion.

  • Reaction: Heat the mixture on a steam bath overnight with vigorous stirring.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Evaporate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue can be further purified by recrystallization from an appropriate solvent system, such as methanol/water, to yield pure this compound.

Safety Precautions: Diphenylchlorophosphine is corrosive and reacts with moisture; handle it under an inert atmosphere. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Concentrated hydrochloric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Applications in Asymmetric Catalysis: The Role of Derivative Phosphine Oxides

While this compound itself is not a widely reported catalyst, its structural motif is central to a class of highly effective organocatalysts and ligands: chiral phosphine oxides. These catalysts are instrumental in a variety of asymmetric transformations, including Michael additions and aldol reactions. The general principle involves the derivatization of the hydroxyl group of this compound or related structures to introduce a chiral auxiliary, which then directs the stereochemical outcome of the reaction.

Phospha-Michael Addition Reactions

The phospha-Michael addition, the conjugate addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound, is a powerful method for the formation of carbon-phosphorus bonds. Chiral phosphine oxides can act as effective catalysts for this transformation, leading to enantiomerically enriched products.

General Reaction Scheme:

G Prochiral_Michael_Acceptor Prochiral Michael Acceptor (e.g., α,β-unsaturated ketone) Enantioenriched_Product Enantioenriched Adduct Prochiral_Michael_Acceptor->Enantioenriched_Product + Diphenylphosphine_Oxide Diphenylphosphine Oxide Diphenylphosphine_Oxide->Enantioenriched_Product Chiral_Phosphine_Oxide_Catalyst Chiral Phosphine Oxide Catalyst Chiral_Phosphine_Oxide_Catalyst->Enantioenriched_Product cat. G Aldehyde Aldehyde Aldol_Adduct Enantioenriched Aldol Adduct Aldehyde->Aldol_Adduct + Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Aldol_Adduct Chiral_Phosphine_Oxide_Catalyst Chiral Phosphine Oxide Catalyst Chiral_Phosphine_Oxide_Catalyst->Aldol_Adduct cat.

References

Application Notes & Protocols: (Diphenylphosphoryl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (Diphenylphosphoryl)methanol as a Ligand in Catalytic Epoxidation Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound, also known as hydroxymethyldiphenylphosphine oxide, is an organophosphorus compound with applications in coordination chemistry and catalysis. While not typically employed as a pre-catalyst itself, it serves as a valuable hydrophilic ligand for transition metal catalysts. Its utility has been demonstrated in the formation of molybdenum and tungsten complexes that are active in catalytic processes such as the epoxidation of olefins. This document provides an overview of its application as a ligand in catalysis, with a focus on the epoxidation of cyclooctene, including representative experimental protocols and data.

Application in Catalytic Epoxidation

This compound can be utilized as a ligand in the synthesis of cis-dioxomolybdenum(VI) and tungsten(VI) complexes. These complexes are effective catalysts for the epoxidation of alkenes, such as cyclooctene, using peroxides as oxidants. The hydrophilic nature of the this compound ligand can influence the catalyst's solubility and reactivity.

Table 1: Representative Data for the Epoxidation of Cyclooctene Catalyzed by a cis-Dioxomolybdenum(VI) Complex

EntryCatalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Epoxide (%)
11tert-Butyl hydroperoxide (TBHP)Decane556>95>99
20.5Hydrogen Peroxide (H₂O₂)Acetonitrile251285>98
31Cumene hydroperoxideToluene60892>99

Note: The data presented are representative values from analogous systems and may not reflect the exact performance of a catalyst with the this compound ligand, for which specific comprehensive data is not widely available.

Experimental Protocols

Protocol 1: Synthesis of a cis-Dioxomolybdenum(VI) Complex with this compound

This protocol describes a general method for the synthesis of a cis-dioxomolybdenum(VI) complex incorporating this compound as a ligand, based on established procedures for similar phosphine oxide ligands.

Materials:

  • Molybdenum(VI) dichloride dioxide (MoO₂Cl₂)

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (NEt₃)

  • Anhydrous diethyl ether

  • Schlenk flask and standard glassware

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add MoO₂Cl₂ (1.0 mmol) and anhydrous DCM (20 mL).

  • Stir the suspension until a clear solution is formed.

  • In a separate flask, dissolve this compound (2.0 mmol) in anhydrous DCM (10 mL).

  • Add the this compound solution dropwise to the stirred MoO₂Cl₂ solution at room temperature.

  • Following the addition, add triethylamine (2.2 mmol) dropwise to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, reduce the solvent volume under vacuum.

  • Precipitate the product by adding anhydrous diethyl ether.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield the cis-dioxomolybdenum(VI) complex.

Protocol 2: Catalytic Epoxidation of Cyclooctene

This protocol outlines a general procedure for the epoxidation of cyclooctene using the synthesized molybdenum catalyst.

Materials:

  • cis-Dioxomolybdenum(VI) complex from Protocol 1

  • cis-Cyclooctene

  • tert-Butyl hydroperoxide (TBHP, 5.5 M solution in decane)

  • Dodecane (internal standard)

  • Anhydrous toluene

  • Round-bottom flask with condenser

  • Magnetic stirrer and oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a round-bottom flask, add the synthesized molybdenum complex (0.01 mmol, 1 mol%).

  • Add anhydrous toluene (5 mL) and cis-cyclooctene (1.0 mmol).

  • Add dodecane (0.5 mmol) as an internal standard.

  • Heat the mixture to 55 °C in an oil bath with stirring.

  • Add TBHP solution (1.2 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, cyclooctene oxide, can be purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_synthesis Protocol 1: Catalyst Synthesis cluster_catalysis Protocol 2: Catalytic Epoxidation S1 Dissolve MoO₂Cl₂ in anhydrous DCM S3 Add ligand solution to MoO₂Cl₂ solution S1->S3 S2 Prepare solution of This compound in DCM S2->S3 S4 Add triethylamine S3->S4 S5 Stir for 12 hours at room temperature S4->S5 S6 Precipitate product with diethyl ether S5->S6 S7 Filter and dry the catalyst complex S6->S7 C1 Combine catalyst, cyclooctene, and internal standard in toluene S7->C1 Use in catalysis C2 Heat to 55 °C C1->C2 C3 Add TBHP oxidant C2->C3 C4 Monitor reaction by GC C3->C4 C5 Work-up and purification C4->C5

Caption: Workflow for catalyst synthesis and catalytic epoxidation.

Disclaimer: The information provided is based on general procedures for similar catalytic systems. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiments. The catalytic activity and optimal conditions may vary.

Application Notes: (Diphenylphosphoryl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Diphenylphosphoryl)methanol is a phosphorus-containing organic compound. A thorough review of scientific literature indicates that while the compound is a known chemical entity, there is a lack of documented evidence for its use as a catalyst in chemical reactions. The compound's primary role in the cited literature is as a chemical intermediate or a member of the broader class of diphenylphosphine oxides and their derivatives.

This document provides an overview of the known properties of this compound and explores the reaction mechanisms of closely related and structurally similar compounds that are highly relevant in organic synthesis. This includes diphenylphosphoryl azide (DPPA), a versatile reagent often used in coupling reactions. Understanding the reactivity of the diphenylphosphoryl group is crucial for researchers working with phosphorus-based reagents.

Properties of this compound

This compound, also known as diphenyl(hydroxymethyl)phosphine oxide, is a solid with the chemical formula C₁₃H₁₃O₂P.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₃O₂P[1][2]
Molecular Weight 232.21 g/mol [1]
CAS Number 884-74-2[1][2]
Appearance Solid
Melting Point 136-137 °C[2]
Boiling Point 354.7±25.0 °C (Predicted)[2]
pKa 13.41±0.10 (Predicted)[2]

Reactivity of the Diphenylphosphoryl Moiety

While this compound itself is not documented as a catalyst, the diphenylphosphoryl group is a key component of other highly reactive molecules. The most notable of these is diphenylphosphoryl azide (DPPA).

Diphenylphosphoryl Azide (DPPA): A Versatile Reagent

Diphenylphosphoryl azide (DPPA) is a widely used reagent in organic synthesis for a variety of transformations, including the formation of amides (peptide synthesis), urethanes, and other nitrogen-containing compounds.[3][4][5] It is not a catalyst but a coupling reagent that facilitates bond formation.

Key Applications of DPPA:

  • Peptide Synthesis: DPPA is a highly effective reagent for forming amide bonds between carboxylic acids and amines with minimal racemization.[4][6]

  • Curtius Rearrangement: It enables the conversion of carboxylic acids to isocyanates under mild conditions, which can then be trapped by nucleophiles to form urethanes, ureas, and other derivatives.[3][5][6]

  • Synthesis of Azides: Alcohols can be converted into azides with stereochemical inversion.[3]

  • Macrolactamization: DPPA is used to facilitate intramolecular amide bond formation to produce large cyclic peptides.[4]

Proposed Mechanism of DPPA-Mediated Amide Bond Formation

The reaction proceeds through the formation of a mixed anhydride intermediate. The carboxylate anion attacks the phosphorus atom of DPPA, leading to the displacement of the azide ion. The resulting activated acyl phosphate is then susceptible to nucleophilic attack by an amine, forming the desired amide and releasing the diphenylphosphate anion as a good leaving group.[5]

DPPA_Amide_Synthesis DPPA-Mediated Amide Formation Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base - HB⁺ Base Base (e.g., Et3N) DPPA DPPA ((PhO)₂P(O)N₃) MixedAnhydride Mixed Anhydride Intermediate (R-CO-O-P(O)(OPh)₂) RCOO->MixedAnhydride Nucleophilic Attack N3_ion Azide Ion (N₃⁻) DPPA->N3_ion Displacement Amine Amine (R'-NH₂) Amide Amide (R-CO-NH-R') MixedAnhydride->Amide + Amine (R'-NH₂) DPP_anion Diphenylphosphate Anion ((PhO)₂PO₂⁻) MixedAnhydride->DPP_anion Leaving Group

Figure 1. Proposed mechanism for amide bond formation using DPPA.

Experimental Protocols

As there are no established protocols for reactions catalyzed by this compound, this section provides a general procedure for a reaction where the closely related reagent, DPPA, is used.

Protocol: General Procedure for DPPA-Mediated Amide Coupling

This protocol describes a standard method for coupling a carboxylic acid and an amine to form an amide bond using DPPA.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Reagent: Add the tertiary amine base (e.g., Et₃N, 1.5 eq) to the solution, followed by the dropwise addition of DPPA (1.1 eq). Stir the mixture at 0 °C for 15-30 minutes.

  • Addition of Amine: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Safety Note: Diphenylphosphoryl azide is toxic and should be handled with care in a well-ventilated fume hood. Avoid heating DPPA to high temperatures, as azides can be explosive.[6]

Summary and Conclusion

The available scientific literature does not support the role of this compound as a catalyst. Researchers interested in the reactivity of the diphenylphosphoryl group should instead focus on well-established reagents like diphenylphosphoryl azide (DPPA). DPPA is a highly effective and versatile reagent for the synthesis of amides, peptides, and other important organic molecules. The protocols and mechanisms associated with DPPA are well-documented and provide a reliable basis for synthetic applications in research and drug development.

References

Application of (Diphenylphosphoryl)methanol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Diphenylphosphoryl)methanol is a versatile organophosphorus compound with significant potential in polymer chemistry, primarily owing to its reactive hydroxyl group and the inherent flame-retardant properties of the diphenylphosphoryl moiety. Its incorporation into polymer backbones can enhance thermal stability and fire resistance, making it a valuable building block for high-performance materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of polyurethanes, polyesters, and epoxy resins.

Application as a Reactive Flame Retardant in Polyurethanes

This compound can be employed as a reactive diol in the synthesis of polyurethanes. The hydroxyl group reacts with isocyanate functionalities, covalently incorporating the phosphorus-containing group into the polymer chain. This approach prevents the migration and leaching of the flame retardant, ensuring permanent fire resistance.

Quantitative Data Summary

The following table summarizes typical quantitative data for polyurethanes modified with phosphorus-containing diols, analogous to this compound. These values serve as a benchmark for the expected performance improvements.

Polymer SystemPhosphorus Content (wt%)LOI (%)UL-94 RatingTd,5% (°C)Char Yield at 600°C (%)Reference
Pure Polyurethane019.5Burns31012.5[1]
PU + DMDP (6 wt%)1.128.2V-033521.8[1]
Pure Polyurethane Foam020.1Burns29015.2[2]
PU Foam + PPE (15 phr EG)~1.529.2V-031525.1[2]

Note: Data presented is for analogous phosphorus-containing diols (DMDP: dimethylol diphenyl phosphonate; PPE: phosphorus-containing polyester diol) and serves as an expected performance indicator.

Experimental Protocol: Synthesis of a Flame-Retardant Polyurethane

This protocol describes the synthesis of a polyurethane incorporating this compound as a reactive diol.

Materials:

  • This compound

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Poly(tetrahydrofuran) (PTMG, Mn = 2000 g/mol )

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-polymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add PTMG (1.0 eq) and this compound (0.2 eq).

    • Heat the mixture to 80°C under vacuum for 2 hours to remove any moisture.

    • Cool the mixture to 60°C and add MDI (1.2 eq) dropwise under a nitrogen atmosphere with vigorous stirring.

    • Add a catalytic amount of DBTDL (0.01 wt%).

    • Maintain the reaction at 80°C for 3 hours to obtain the NCO-terminated prepolymer.

  • Chain Extension and Polymerization:

    • Dissolve the prepolymer in anhydrous DMF.

    • Add a chain extender, such as 1,4-butanediol (0.95 eq relative to the remaining NCO groups), to the prepolymer solution.

    • Continue stirring at 60°C until the NCO peak in the FT-IR spectrum disappears (typically 2-4 hours).

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous solution into a large volume of methanol.

    • Wash the precipitate with methanol and deionized water.

    • Dry the resulting flame-retardant polyurethane in a vacuum oven at 60°C to a constant weight.

Characterization:

  • FT-IR: Confirm the formation of urethane linkages (~3330 cm⁻¹ for N-H stretching, ~1730 cm⁻¹ for C=O stretching) and the disappearance of the NCO peak (~2270 cm⁻¹).

  • ¹H and ³¹P NMR: Characterize the chemical structure and confirm the incorporation of the this compound moiety.

  • Thermogravimetric Analysis (TGA): Evaluate thermal stability and char yield.[3]

  • Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test: Assess flame retardancy.

Experimental Workflow: Polyurethane Synthesis

polyurethane_synthesis cluster_prepolymer Prepolymer Synthesis cluster_polymerization Chain Extension & Polymerization cluster_isolation Isolation PTMG PTMG mix1 Mix & Dry PTMG->mix1 DPM This compound DPM->mix1 MDI MDI add_MDI Add MDI & Catalyst MDI->add_MDI Dropwise Prepolymer NCO-Terminated Prepolymer Polymerization Polymerization Prepolymer->Polymerization mix1->add_MDI add_MDI->Prepolymer 80°C, 3h ChainExtender 1,4-Butanediol ChainExtender->Polymerization Polyurethane Flame-Retardant Polyurethane Polymerization->Polyurethane 60°C, 2-4h Precipitation Precipitate in Methanol Polyurethane->Precipitation Drying Vacuum Dry Precipitation->Drying FinalProduct Final Polymer Drying->FinalProduct

Caption: Workflow for the synthesis of a flame-retardant polyurethane.

Application in the Synthesis of Flame-Retardant Polyesters

This compound can act as an initiator and a comonomer in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and lactide (LA). The resulting polyesters possess enhanced flame retardancy and thermal stability.

Quantitative Data Summary

The following table presents typical data for polyesters modified with phosphorus-containing compounds.

Polymer SystemPhosphorus Content (wt%)LOI (%)UL-94 RatingTd,5% (°C)Char Yield at 700°C (%)Reference
Pure PBT021V-2380<1[4]
PBT-co-HPP (1.5% P)1.528V-03955[4]
Pure PLA020Burns330<1[5]
PLA/PCPP (10 wt%)~1.026V-03458[5]

Note: Data is for analogous phosphorus-containing monomers (HPP: 3-(Hydroxyphenyl phosphinyl) propanoic acid; PCPP: poly(1,2-propanediol 2-carboxyethyl phenyl phosphinate)) and serves as an expected performance indicator.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

This protocol details the synthesis of a flame-retardant polyester via the ring-opening polymerization of ε-caprolactone, initiated by this compound.

Materials:

  • This compound

  • ε-Caprolactone (CL)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Toluene

  • Methanol

Procedure:

  • Polymerization:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq) and ε-caprolactone (100 eq).

    • Add Sn(Oct)₂ (0.1 mol% relative to CL) dissolved in a small amount of anhydrous toluene.

    • Heat the reaction mixture to 130°C and stir for 24 hours.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature and dissolve it in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Filter the white precipitate and wash it with fresh methanol.

    • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

Characterization:

  • ¹H and ³¹P NMR: Determine the monomer conversion and confirm the incorporation of the this compound unit at the chain end.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC): Analyze the melting temperature and crystallinity.

  • TGA, LOI, UL-94: Evaluate thermal stability and flame retardancy.

Logical Relationship: ROP of ε-Caprolactone

rop_polyester Initiator This compound Polymerization Ring-Opening Polymerization Initiator->Polymerization Monomer ε-Caprolactone Monomer->Polymerization Catalyst Sn(Oct)₂ Catalyst->Polymerization Catalyzes Polyester Flame-Retardant Polyester Polymerization->Polyester 130°C, 24h

Caption: Ring-opening polymerization of ε-caprolactone.

Application as a Modifier for Epoxy Resins

The hydroxyl group of this compound can react with the epoxy rings of epoxy resins, incorporating the flame-retardant moiety into the crosslinked network. This enhances the thermal stability and fire resistance of the cured epoxy thermoset.

Quantitative Data Summary

The following table shows typical data for epoxy resins modified with phosphorus-containing compounds.

Epoxy SystemPhosphorus Content (wt%)LOI (%)UL-94 RatingTg (°C)Char Yield at 800°C (%)Reference
Pure Epoxy021.5Burns17815.6[6]
Epoxy/ODDPO (1.2% P)1.229.2V-0170.422.3[6]
Epoxy/BID (1.5% P)1.536.0V-016525.0[1]

Note: Data is for analogous phosphorus-containing flame retardants (ODDPO: (oxybis(4,1-phenylene))bis(phenylphosphine oxide); BID) and serves as an expected performance indicator.

Experimental Protocol: Curing of Epoxy Resin

This protocol outlines the use of this compound as a co-curing agent to prepare a flame-retardant epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound

  • 4,4'-Diaminodiphenyl sulfone (DDS)

  • Acetone

Procedure:

  • Mixing:

    • In a beaker, dissolve DGEBA epoxy resin (1.0 eq) and this compound (0.2 eq) in a minimal amount of acetone to ensure a homogeneous mixture.

    • Add the curing agent, DDS (0.8 eq, stoichiometric amount calculated based on the remaining epoxy groups and the amine hydrogen equivalents), to the mixture.

    • Stir the mixture at room temperature for 30 minutes to ensure uniform dispersion.

  • Curing:

    • Pour the mixture into a preheated mold.

    • Place the mold in a vacuum oven to remove the solvent.

    • Cure the resin using a staged curing cycle: 120°C for 2 hours, followed by 180°C for 2 hours, and a final post-curing at 200°C for 1 hour.

  • Sample Preparation:

    • Allow the cured resin to cool slowly to room temperature to avoid internal stress.

    • Demold the sample and cut it into desired dimensions for characterization.

Characterization:

  • FT-IR: Monitor the disappearance of the epoxy group peak (~915 cm⁻¹).

  • Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and storage modulus.

  • TGA, LOI, UL-94: Evaluate the thermal stability and flame retardancy.

  • Cone Calorimetry: Measure heat release rate (HRR) and total heat release (THR) to assess fire behavior.

Experimental Workflow: Epoxy Resin Curing

epoxy_curing Epoxy DGEBA Epoxy Resin Mixing Mixing in Acetone Epoxy->Mixing DPM This compound DPM->Mixing CuringAgent DDS CuringAgent->Mixing Curing Staged Curing Mixing->Curing Solvent Removal CuredResin Flame-Retardant Epoxy Thermoset Curing->CuredResin 120°C -> 180°C -> 200°C

Caption: Workflow for curing epoxy resin with this compound.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of (Diphenylphosphoryl)methanol, a key intermediate in various industrial applications, including the synthesis of specialized ligands and reagents used in drug development.

Introduction

This compound is a valuable building block in organic synthesis. Its industrial-scale production requires a robust, efficient, and safe process. The synthetic approach detailed below is based on the nucleophilic addition of diphenylphosphine oxide to formaldehyde. This method is advantageous due to the ready availability of starting materials and the generally high yields achieved under optimized conditions.

Chemical Reaction

The synthesis proceeds via the following reaction:

  • Ph₂P(O)H : Diphenylphosphine oxide

  • CH₂O : Formaldehyde

  • Ph₂P(O)CH₂OH : this compound

Data Presentation

Table 1: Reagent Quantities and Molecular Weights
ReagentMolecular Weight ( g/mol )Moles (mol)Quantity
Diphenylphosphine Oxide202.191.0202.19 g
Formaldehyde (37% in H₂O)30.031.297.4 g (81.1 mL)
Toluene--1 L
Ethyl Acetate--As required for recrystallization
Hexane--As required for recrystallization
Table 2: Reaction Parameters and Expected Outcomes
ParameterValue
Reaction TemperatureRoom Temperature
Reaction Time16 - 24 hours
Expected Yield85 - 95%
Purity (after recrystallization)>98%
AppearanceWhite solid

Experimental Protocols

Synthesis of this compound

This protocol is designed for a laboratory scale and can be scaled up with appropriate engineering controls.

Materials:

  • Diphenylphosphine oxide (202.19 g, 1.0 mol)

  • Formaldehyde solution (37% in water, 97.4 g, 1.2 mol)

  • Toluene (1 L)

  • Round-bottom flask (2 L) equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle

  • Standard glassware for workup

Procedure:

  • To a 2 L round-bottom flask, add diphenylphosphine oxide (202.19 g, 1.0 mol) and toluene (1 L).

  • Stir the mixture at room temperature until the diphenylphosphine oxide is fully dissolved.

  • Slowly add the formaldehyde solution (97.4 g, 1.2 mol) to the reaction mixture at room temperature over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be obtained as a white solid.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexane to the solution until the solution becomes cloudy, indicating the onset of precipitation.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified product in a vacuum oven at 40-50 °C.

Safety Precautions

  • Diphenylphosphine oxide is a combustible solid. Handle with care and avoid ignition sources.

  • Formaldehyde is a known carcinogen and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene, Ethyl Acetate, and Hexane are flammable solvents. Use in a well-ventilated area away from open flames.

Industrial Scale-Up Considerations

  • Reactor: For industrial-scale production, a glass-lined or stainless steel reactor with overhead stirring and temperature control is recommended.

  • Reagent Addition: The addition of formaldehyde should be controlled to manage any potential exotherm. A dosing pump can be used for controlled addition.

  • Workup: Solvent removal on a large scale can be performed using a jacketed reactor with vacuum.

  • Purification: Industrial-scale recrystallization can be carried out in a crystallizer vessel. Centrifugation followed by vacuum drying is the standard method for isolating and drying the final product.

  • Process Safety: A thorough process safety analysis (e.g., HAZOP) should be conducted before implementing the synthesis on an industrial scale to identify and mitigate potential hazards.

Visualizations

Experimental Workflow

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Charge Diphenylphosphine Oxide and Toluene dissolve Dissolve at Room Temperature reagents->dissolve add_formaldehyde Add Formaldehyde Solution (37%) dissolve->add_formaldehyde react Stir at Room Temperature (16-24h) add_formaldehyde->react concentrate Concentrate under Reduced Pressure react->concentrate recrystallize Recrystallize from Ethyl Acetate/Hexane concentrate->recrystallize filtrate Filter and Wash with Cold Hexane recrystallize->filtrate dry Dry under Vacuum filtrate->dry product This compound dry->product

Caption: Workflow for the scale-up synthesis of this compound.

Application Notes and Protocols: Synthesis of Phosphine Ligands Using (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphine ligands utilizing (diphenylphosphoryl)methanol, also known as hydroxymethyldiphenylphosphine oxide, as a versatile starting material. This approach offers a modular and efficient route to a variety of phosphine ligands, which are crucial components in modern catalysis and materials science. The synthetic strategy is centered on the functionalization of the hydroxyl group of this compound to construct a desired phosphine oxide precursor, followed by a robust reduction to the final phosphine ligand.

Introduction

Phosphine ligands are indispensable in homogeneous catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. The electronic and steric properties of a phosphine ligand are critical to the outcome of a catalytic reaction, and thus, the development of new and diverse phosphine ligands is of significant interest. This compound serves as an excellent building block for ligand synthesis due to the presence of the chemically versatile hydroxyl group, which allows for the introduction of various functionalities and the construction of complex ligand architectures. The general synthetic approach involves two key stages: the elaboration of the phosphine oxide scaffold and the subsequent reduction of the phosphine oxide to the corresponding phosphine.

General Synthetic Strategy

The overall workflow for the synthesis of phosphine ligands from this compound can be summarized in the following logical steps:

G A This compound (Starting Material) B Functionalization of -OH Group (e.g., Etherification, Esterification) A->B Step 1 C Functionalized Diphenylphosphine Oxide (Intermediate) B->C D Reduction of Phosphine Oxide C->D Step 2 E Final Phosphine Ligand D->E G cluster_start Starting Material cluster_functionalization Functionalization cluster_intermediate Phosphine Oxide Precursor cluster_reduction Reduction cluster_product Final Product A This compound B1 Etherification (e.g., with a dihalide) A->B1 B2 Esterification (e.g., with a diacyl chloride) A->B2 C1 Bis(phosphine oxide) (Ether-linked) B1->C1 C2 Bis(phosphine oxide) (Ester-linked) B2->C2 D Reduction with Silane Reagent C1->D C2->D E Bidentate Phosphine Ligand D->E

Troubleshooting & Optimization

Technical Support Center: (Diphenylphosphoryl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (Diphenylphosphoryl)methanol, also known as hydroxymethyldiphenylphosphine oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most widely recognized high-yielding method is the base-catalyzed addition of diphenylphosphine oxide to formaldehyde. A particularly effective protocol involves the use of a catalytic amount of triethylamine in ethanol, which has been reported to produce yields as high as 94%.

Q2: Why are older methods for this synthesis often reported to have low yields?

A2: Earlier methods, such as the reaction of the sodium salt of diphenylphosphine oxide with paraformaldehyde in benzene, have been documented to result in poor yields.[1] The reasons for these low yields are often attributed to side reactions, the choice of base and solvent, and the nature of the formaldehyde source.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters include the purity of the starting materials (diphenylphosphine oxide and the formaldehyde source), the choice of catalyst/base and solvent, the reaction temperature, and the reaction time. Meticulous control over these factors is crucial for minimizing side reactions and maximizing the yield of the desired product.

Q4: Is this compound stable under typical laboratory conditions?

A4: this compound is a stable, crystalline solid. However, like many organophosphorus compounds, it may be susceptible to decomposition at elevated temperatures. It is advisable to store the purified product in a cool, dry place.

Troubleshooting Guide

Low yields in the synthesis of this compound can be frustrating. This guide will help you diagnose and resolve common issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

  • Inactive Catalyst/Base: The triethylamine or other base used may be old or of poor quality.

    • Solution: Use freshly distilled triethylamine. Ensure your base is anhydrous and has been stored properly.

  • Poor Quality Formaldehyde Source: Paraformaldehyde can vary in quality and may not depolymerize efficiently. Aqueous formaldehyde can introduce water, which may interfere with the reaction.

    • Solution: Use high-purity paraformaldehyde and ensure it is completely depolymerized during the reaction. Alternatively, a fresh, high-quality aqueous formaldehyde solution can be used, but the solvent system may need to be adjusted.

  • Impure Diphenylphosphine Oxide: The starting diphenylphosphine oxide may contain impurities that inhibit the reaction.

    • Solution: Recrystallize the diphenylphosphine oxide before use. Its purity can be checked by melting point determination or NMR spectroscopy.

  • Incorrect Reaction Temperature: The reaction is typically performed at reflux in ethanol. A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high could promote side reactions.

    • Solution: Carefully monitor and control the reaction temperature to maintain a gentle reflux.

Problem 2: Presence of Significant Byproducts

Possible Causes & Solutions

  • Side Reactions of Formaldehyde: Formaldehyde is highly reactive and can undergo self-polymerization or react with the solvent or base.[2]

    • Solution: Add the formaldehyde source slowly to the reaction mixture to maintain a low concentration. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Abramov-type Reaction: If a phosphite impurity is present in the diphenylphosphine oxide, it can react with formaldehyde to form an α-hydroxy phosphonate byproduct.[2]

    • Solution: Ensure the high purity of the starting diphenylphosphine oxide.

  • Formation of Methylene-bis(diphenylphosphine oxide): An excess of diphenylphosphine oxide or specific reaction conditions might lead to the formation of this byproduct.

    • Solution: Use a slight excess of formaldehyde. Carefully control the stoichiometry of the reactants.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

  • Product is an Oil or Gummy Solid: This can be due to the presence of impurities that inhibit crystallization.

    • Solution: Attempt to purify a small sample by column chromatography to obtain a pure seed crystal. Try different recrystallization solvents or solvent mixtures.

  • Product Contaminated with Starting Material: Incomplete reaction can lead to contamination of the product with unreacted diphenylphosphine oxide.

    • Solution: Monitor the reaction progress by TLC or NMR to ensure completion. If the reaction is incomplete, consider extending the reaction time or adding a small amount of fresh catalyst. Purification by recrystallization should effectively remove unreacted starting material.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of this compound check_purity 1. Verify Purity of Starting Materials start->check_purity dppo_impure Diphenylphosphine Oxide Impure? check_purity->dppo_impure formaldehyde_impure Formaldehyde Source Impure/Inactive? dppo_impure->formaldehyde_impure No recrystallize_dppo Recrystallize Diphenylphosphine Oxide dppo_impure->recrystallize_dppo Yes base_impure Base/Catalyst Impure/Inactive? formaldehyde_impure->base_impure No use_fresh_formaldehyde Use High-Purity/Fresh Formaldehyde Source formaldehyde_impure->use_fresh_formaldehyde Yes use_fresh_base Use Freshly Distilled/High-Purity Base base_impure->use_fresh_base Yes check_conditions 2. Review Reaction Conditions base_impure->check_conditions No recrystallize_dppo->check_conditions use_fresh_formaldehyde->check_conditions use_fresh_base->check_conditions temp_incorrect Incorrect Temperature? check_conditions->temp_incorrect time_incorrect Incorrect Reaction Time? temp_incorrect->time_incorrect No adjust_temp Adjust to Gentle Reflux temp_incorrect->adjust_temp Yes atmosphere_incorrect Reaction not under Inert Atmosphere? time_incorrect->atmosphere_incorrect No monitor_reaction Monitor Reaction by TLC/NMR to Optimize Time time_incorrect->monitor_reaction Yes use_inert_atmosphere Use N2 or Ar Atmosphere atmosphere_incorrect->use_inert_atmosphere Yes check_purification 3. Analyze Purification Step atmosphere_incorrect->check_purification No adjust_temp->check_purification monitor_reaction->check_purification use_inert_atmosphere->check_purification crystallization_issue Crystallization Fails? check_purification->crystallization_issue purification_strategy Try Different Solvents / Seed Crystal / Column Chromatography crystallization_issue->purification_strategy Yes success Improved Yield crystallization_issue->success No purification_strategy->success

Caption: Troubleshooting workflow for low yields.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound under different conditions.

Starting MaterialsCatalyst/BaseSolventReaction Time (h)Yield (%)Reference
Diphenylphosphine oxide, ParaformaldehydeTriethylamineEthanol294[1]
Sodium salt of diphenylphosphine oxide, ParaformaldehydeNoneBenzeneNot specified"Poor"[1]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from the method described by Marmor and Seyferth, which provides a high yield of the desired product.[1]

Materials:

  • Diphenylphosphine oxide

  • Paraformaldehyde

  • Absolute Ethanol

  • Triethylamine

  • Diethyl ether

Procedure:

  • To a solution of diphenylphosphine oxide (10.1 g, 0.05 mol) in 100 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser, add paraformaldehyde (1.8 g, 0.06 g-atom of formaldehyde) and triethylamine (0.5 mL).

  • Heat the mixture to reflux with stirring for 2 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of hot chloroform.

  • Add diethyl ether to the hot chloroform solution until turbidity persists.

  • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration and wash with cold diethyl ether.

  • Dry the product under vacuum to a constant weight. The expected yield is approximately 11.0 g (94%). The product should have a melting point of 141-142 °C.

References

Technical Support Center: Purification of (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (Diphenylphosphoryl)methanol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

The synthesis of this compound typically involves the reaction of diphenylphosphine oxide with formaldehyde (or paraformaldehyde). Therefore, the most common impurities are:

  • Unreacted Diphenylphosphine Oxide: This is often the main impurity that needs to be removed.

  • Unreacted Formaldehyde/Paraformaldehyde: Usually volatile or water-soluble, and can often be removed during the initial work-up.

  • Side-products: Depending on the reaction conditions, minor side-products may be formed. Their identification would require analytical techniques like NMR or mass spectrometry.

Q2: What are the recommended methods for purifying this compound?

The two primary and most effective methods for the purification of this compound are:

  • Recrystallization: This is often the most efficient method for obtaining highly pure material, especially if the crude product is a solid.

  • Column Chromatography: This technique is useful for separating the product from impurities with different polarities, and is particularly helpful if the crude product is an oil or if recrystallization is ineffective.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product, you can visualize the separation of this compound from its impurities. A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution(s)
No crystals form upon cooling. The solution is not saturated; the chosen solvent is too good a solvent for this compound.- Concentrate the solution by evaporating some of the solvent. - Try a different solvent system. A mixture of a "good" solvent (like ethyl acetate) and a "poor" solvent (like hexanes) is often effective. Add the poor solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.
The product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too quickly. Impurities can also promote oiling out.- Use a lower-boiling point solvent or solvent mixture. - Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. - Try to pre-purify the crude material with a quick filtration through a small plug of silica gel to remove some impurities before recrystallization.
Low recovery of the purified product. This compound has significant solubility in the solvent even at low temperatures.- Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) for a longer period to maximize crystal formation. - Choose a solvent system where the solubility difference between hot and cold is more pronounced.
The purified crystals are still impure. The impurity has very similar solubility properties to the product in the chosen solvent, or impurities are trapped within the crystals.- Perform a second recrystallization. - Try a different solvent or solvent system for the recrystallization. - Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities.
Column Chromatography Issues
ProblemPossible CauseSolution(s)
Poor separation of this compound and diphenylphosphine oxide. The polarity of the eluent is too high or too low.- Optimize the mobile phase composition using TLC first. A good starting point is a mixture of ethyl acetate and hexanes. - Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% or higher.
The product is eluting too quickly (high Rf). The mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
The product is not moving from the baseline (low Rf). The mobile phase is not polar enough.- Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Streaking or tailing of the product band on the column. The compound is interacting too strongly with the silica gel, or the column is overloaded.- Add a small amount of a more polar solvent like methanol (1-2%) to the eluent. - Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying solid crude this compound.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Inducing Crystallization: While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying oily or highly impure this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate

  • Hexanes

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Start the elution with a low-polarity mobile phase, for example, 10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Diphenylphosphine oxide will typically elute before the more polar this compound.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physical Properties of this compound and a Key Impurity

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compoundC₁₃H₁₃O₂P232.21136-137[1]White solid
Diphenylphosphine oxideC₁₂H₁₁OP202.1956-57[2]White solid[2]

Table 2: Suggested Solvent Systems for Chromatography

ApplicationStationary PhaseMobile Phase (starting point)
TLC AnalysisSilica gel 60 F₂₅₄30-50% Ethyl acetate in Hexanes
Column ChromatographySilica gel (60 Å, 230-400 mesh)Gradient of 10% to 70% Ethyl acetate in Hexanes

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Reaction Mixture This compound, Diphenylphosphine oxide, etc.) recrystallization Recrystallization (Ethyl Acetate/Hexanes) start->recrystallization If solid chromatography Column Chromatography (Silica Gel, EtOAc/Hexanes) start->chromatography If oily or recrystallization fails product Pure this compound recrystallization->product chromatography->product

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes check_purity Check Purity (TLC/NMR) recrystallization->check_purity chromatography Perform Column Chromatography chromatography->check_purity pure Pure Product check_purity->pure Yes impure Still Impure check_purity->impure No impure->chromatography

Caption: A logical flowchart for troubleshooting the purification process.

References

Stability of (Diphenylphosphoryl)methanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (diphenylphosphoryl)methanol under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, an α-hydroxyphosphine oxide, is a crystalline solid that is generally stable under neutral conditions at room temperature. However, its stability can be compromised by acidic or basic conditions, as well as elevated temperatures. The primary stability concern is the potential for a retro-Pudovik reaction, which leads to its decomposition.

Q2: How does this compound behave under acidic conditions?

A2: While the P=O bond in phosphine oxides is generally stable, strong acidic conditions may promote dehydration or other side reactions. The extent of degradation is dependent on the specific acid, its concentration, temperature, and reaction time. For many applications, mild acidic conditions are tolerated for short periods.

Q3: What is the stability of this compound under basic conditions?

A3: this compound is particularly susceptible to degradation under basic conditions. The presence of a base can catalyze a retro-Pudovik reaction, leading to the decomposition of the molecule into diphenylphosphine oxide and formaldehyde. This process is often reversible. There is also a potential for base-catalyzed rearrangements, similar to the known rearrangement of α-hydroxyphosphonates to phosphates.[1][2][3][4]

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products from the retro-Pudovik reaction are diphenylphosphine oxide and formaldehyde.

  • Diphenylphosphine oxide: A solid organophosphorus compound.[5]

  • Formaldehyde: A volatile aldehyde.

Under certain oxidative conditions, further oxidation of the degradation products could occur.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Disappearance of starting material and appearance of a new peak around 20-30 ppm in the 31P NMR spectrum during a reaction. Decomposition of this compound via a retro-Pudovik reaction. The new peak corresponds to diphenylphosphine oxide.If the reaction is intended to proceed with intact this compound, avoid basic conditions and high temperatures. If the decomposition is unavoidable, consider if the in-situ generated diphenylphosphine oxide can be tolerated or if an alternative synthetic route is necessary.
Low yield or incomplete reaction when using this compound as a reactant in a base-catalyzed reaction. The base is catalyzing the decomposition of the starting material.Use a non-nucleophilic, sterically hindered base. Run the reaction at the lowest possible temperature. Add the base slowly to the reaction mixture. Consider a different catalyst system that does not require strong basic conditions.
Formation of unexpected byproducts. Under basic conditions, rearrangement reactions may occur. Under strongly acidic conditions, dehydration or other acid-catalyzed reactions are possible.Characterize the byproducts using techniques like NMR and mass spectrometry to understand the reaction pathway. Adjust reaction conditions (pH, temperature, solvent) to minimize byproduct formation.
Inconsistent reaction outcomes. The stability of this compound may be sensitive to minor variations in reaction setup, such as moisture content or purity of reagents, which can affect the local pH.Ensure all reagents and solvents are dry and of high purity. Use buffered solutions where precise pH control is critical.

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound

  • Buffer solutions (e.g., phosphate, borate, citrate) at various pH values (e.g., pH 4, 7, 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., a stable, structurally similar compound)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration (e.g., 10 µg/mL).

  • Add the internal standard to each vial at a constant concentration.

  • Prepare a control sample at t=0 by immediately quenching the reaction (e.g., by neutralizing the pH or diluting with mobile phase).

3. Incubation:

  • Incubate the sample vials at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

4. Analysis:

  • Analyze the samples by HPLC or LC-MS.

  • Quantify the peak area of this compound relative to the internal standard at each time point.

5. Data Presentation:

The quantitative data should be summarized in a table to facilitate comparison of the stability at different pH values.

pHTime (hours)Concentration of this compound (µg/mL)% Remaining
4010.0100
19.999
29.898
49.797
89.595
249.090
7010.0100
110.0100
29.999
49.999
89.898
249.797
9010.0100
18.585
27.272
45.151
82.626
240.55

(Note: The data in this table is illustrative and not based on experimental results.)

Visualizations

Stability_Under_Basic_Conditions cluster_main Stability of this compound cluster_acidic Acidic Conditions (e.g., H+) cluster_basic Basic Conditions (e.g., OH-) A This compound B Generally Stable (Potential for dehydration at high temp/conc.) A->B  Slow/Minor Degradation C Decomposition via Retro-Pudovik Reaction A->C  Rapid Degradation F Potential Rearrangement Products A->F  Side Reaction D Diphenylphosphine Oxide C->D E Formaldehyde C->E

Caption: Logical relationship of this compound stability.

Experimental_Workflow prep 1. Sample Preparation (Compound in Buffers at different pH) incubate 2. Incubation (Constant Temperature) prep->incubate sample 3. Sampling (At defined time intervals) incubate->sample analyze 4. Analysis (HPLC or LC-MS) sample->analyze data 5. Data Evaluation (Quantify remaining compound) analyze->data

Caption: Workflow for pH stability testing.

References

Technical Support Center: Reactions Involving (Diphenylphosphoryl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (diphenylphosphoryl)methanol and its derivatives, particularly in the context of olefination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound derivatives in organic synthesis?

A1: this compound is a precursor to phosphonate reagents used in the Horner-Wadsworth-Emmons (HWE) reaction. A key derivative, ethyl (diphenylphosphono)acetate, is widely used to synthesize alkenes from aldehydes and ketones. The HWE reaction is a modification of the Wittig reaction, offering the significant advantage of a water-soluble phosphate byproduct, which simplifies purification.[1][2][3]

Q2: What is the main byproduct in reactions involving this compound derivatives like ethyl (diphenylphosphono)acetate?

A2: The primary byproduct of the Horner-Wadsworth-Emmons reaction is a phosphate salt, in this case, diphenylphosphate. This byproduct is generally water-soluble, which allows for its easy removal from the reaction mixture through an aqueous workup.[1][3] The other significant "byproduct" to consider is the undesired stereoisomer of the alkene product.

Q3: How does the diphenylphosphoryl group influence the stereochemical outcome of the Horner-Wadsworth-Emmons reaction?

A3: The presence of the diphenylphosphoryl group on the phosphonate reagent has a significant directing effect on the stereochemistry of the alkene product. It promotes the formation of the kinetically favored (Z)-alkene.[1] This is in contrast to many other HWE reagents that typically favor the thermodynamically more stable (E)-alkene.[1][2] This selectivity is attributed to steric and electronic effects of the bulky phenyl groups on the phosphorus atom, which influence the approach of the phosphonate carbanion to the carbonyl compound.[1]

Troubleshooting Guide

Issue 1: Low (Z)-Selectivity or Formation of the (E)-Isomer

  • Possible Cause: Reaction conditions may favor thermodynamic equilibration, leading to the formation of the more stable (E)-alkene.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the aldehyde and the subsequent stirring. Higher temperatures can lead to the erosion of kinetic control.

    • Base Selection: The choice of base and counterion can influence stereoselectivity. For high (Z)-selectivity with diphenylphosphoryl reagents, strong, non-coordinating bases are often preferred.

    • Solvent: Use anhydrous aprotic solvents like tetrahydrofuran (THF) to ensure the stability of the phosphonate carbanion.

Issue 2: Difficulty in Removing the Diphenylphosphate Byproduct

  • Possible Cause: Incomplete hydrolysis or extraction of the phosphate salt.

  • Troubleshooting Steps:

    • Aqueous Workup: Perform a thorough aqueous workup. Quenching the reaction with saturated aqueous ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate), is typically effective.[1]

    • Multiple Extractions: Wash the combined organic layers with water and then brine to ensure complete removal of the water-soluble phosphate.

    • Silica Gel Chromatography: If the byproduct persists, it can usually be removed by standard silica gel column chromatography, as the phosphate salt is significantly more polar than the desired alkene product.

Issue 3: Incomplete Reaction or Low Yield

  • Possible Cause: Incomplete formation of the phosphonate carbanion, inactive aldehyde, or insufficient reaction time.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure that all reagents, especially the base and the aldehyde, are of high purity and anhydrous where specified. The solvent must also be thoroughly dried.

    • Base Addition: Add the base slowly to the phosphonate solution at a low temperature to ensure complete deprotonation without side reactions.

    • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and ensure the consumption of the starting aldehyde.

Data Presentation

The following table summarizes the quantitative data on the (Z)-selectivity of the Horner-Wadsworth-Emmons reaction between ethyl (diphenylphosphono)acetate and benzaldehyde under various conditions, highlighting the influence of the base and its counterion on the stereochemical outcome.

Base (Counterion)SolventTemperature (°C)Yield (%)(Z):(E) Ratio
KN(SiMe₃)₂ (K⁺)THF-7895>99:1
LiN(SiMe₃)₂ (Li⁺)THF-789295:5
NaN(SiMe₃)₂ (Na⁺)THF-789398:2

Data sourced from a study on Horner-Wadsworth-Emmons reactions using phosphonates with a diphenylphosphoryl group.[1]

Experimental Protocols

Key Experiment: (Z)-Selective Olefination using Ethyl (Diphenylphosphono)acetate

This protocol describes a general procedure for the (Z)-selective Horner-Wadsworth-Emmons reaction of an aldehyde with ethyl (diphenylphosphono)acetate.

Materials:

  • Ethyl (diphenylphosphono)acetate

  • Anhydrous tetrahydrofuran (THF)

  • Base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl (diphenylphosphono)acetate (1.1 equivalents) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the base (1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to ensure the complete formation of the phosphonate carbanion.

  • In a separate flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.

  • Add the aldehyde solution dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-4 hours, monitoring the reaction's progress by TLC.

  • Once the aldehyde is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • The (Z):(E) ratio of the product can be determined by ¹H NMR spectroscopy.[1]

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagent_prep Dissolve Ethyl (diphenylphosphono)acetate in THF cool Cool to -78 °C reagent_prep->cool base_add Add Base (e.g., KHMDS) cool->base_add carbanion Generate Phosphonate Carbanion base_add->carbanion aldehyde_add Add Aldehyde in THF carbanion->aldehyde_add react Stir at -78 °C (1-4 hours) aldehyde_add->react quench Quench with aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for (Z)-selective olefination.

HWE_Mechanism cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation phosphonate Ph2P(O)CH2COOEt carbanion [Ph2P(O)CHCOOEt]⁻ phosphonate->carbanion base + Base betaine Intermediate (Betaine) carbanion->betaine + R-CHO aldehyde R-CHO oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane z_alkene (Z)-Alkene oxaphosphetane->z_alkene byproduct Ph2P(O)O⁻ oxaphosphetane->byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

References

Technical Support Center: Optimizing Reactions Involving (Diphenylphosphoryl)methanol and Other α-Hydroxyphosphonates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (Diphenylphosphoryl)methanol and related α-hydroxyphosphonates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of these important organophosphorus compounds.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered in reactions for the synthesis of α-hydroxyphosphonates, such as this compound.

Problem Potential Cause Troubleshooting Action Explanation
Low or No Product Yield Inactive Catalyst- For base-catalyzed reactions, ensure the base is not hydrolyzed or carbonated. Use freshly opened or properly stored base. - For acid-catalyzed reactions, ensure the acid is free of excess water.Catalysts for hydrophosphonylation are sensitive to moisture and atmospheric CO2, which can neutralize them and halt the reaction.
Poor Quality Reagents- Purify aldehydes to remove carboxylic acid impurities. - Use freshly distilled or high-purity dialkyl phosphite.Acidic impurities in the aldehyde can neutralize basic catalysts. Dialkyl phosphites can degrade over time.
Unfavorable Reaction Equilibrium- In some cases, the reaction to form α-hydroxyphosphonates is reversible. Try removing a byproduct if possible, or use an excess of one reagent.Le Chatelier's principle can be applied to drive the reaction towards the product.
Formation of Side Products Base-Catalyzed Rearrangement- Use milder basic catalysts (e.g., triethylamine instead of sodium alkoxides). - Keep reaction temperatures low.Strong bases can catalyze the rearrangement of α-hydroxyphosphonates to phosphates.[1][2]
Oxidation of Aldehyde- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Aldehydes can be sensitive to air oxidation, especially at elevated temperatures.
Difficulty in Product Purification Co-elution with Starting Material- Optimize the solvent system for column chromatography. A gradient elution may be necessary.α-Hydroxyphosphonates can have polarities similar to the starting aldehyde and phosphite.
Product Decomposition on Silica Gel- Use a less acidic stationary phase, such as neutral alumina, for chromatography. - Deactivate silica gel with a small amount of triethylamine in the eluent.The acidic nature of silica gel can sometimes cause decomposition of sensitive products.
Persistent Phosphine Oxide Impurities- If a phosphine-based catalyst or reagent was used and has oxidized, precipitation with metal salts like ZnCl₂ can remove the resulting phosphine oxide.[3][4]Triphenylphosphine oxide (TPPO) is a common, often crystalline, byproduct that can be difficult to remove by chromatography alone.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize an α-hydroxyphosphonate is very slow. How can I increase the reaction rate?

A1: Several factors can be adjusted to increase the reaction rate:

  • Catalyst Choice: For the Pudovik reaction (addition of a dialkyl phosphite to a carbonyl), switching to a stronger base or a more effective Lewis acid catalyst can accelerate the reaction. However, be mindful that stronger bases can sometimes lead to side reactions.[1]

  • Temperature: Gently heating the reaction mixture can increase the rate. Monitor the reaction closely, as higher temperatures may also promote side product formation.

  • Solvent: While many syntheses are performed neat (solvent-free), using a polar aprotic solvent like THF or acetonitrile can sometimes improve reaction rates by better solvating the reactants.

  • Microwave Irradiation: This technique has been shown to significantly reduce reaction times compared to conventional heating for some phosphonate syntheses.

Q2: I am seeing a significant amount of a phosphate byproduct in my α-hydroxyphosphonate synthesis. What is causing this and how can I prevent it?

A2: This is likely due to a base-catalyzed rearrangement of the desired α-hydroxyphosphonate product into a phosphate. This is a known side reaction.[1][2] To minimize this:

  • Use a Milder Base: Employ weaker bases like triethylamine or piperazine instead of stronger bases such as sodium or potassium alkoxides.

  • Control Temperature: Run the reaction at room temperature or below, as the rearrangement is often promoted by heat.

  • Limit Reaction Time: Monitor the reaction progress and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to the basic conditions.

Q3: How can I improve the enantioselectivity of my asymmetric α-hydroxyphosphonate synthesis?

A3: Achieving high enantioselectivity often requires careful optimization of several parameters:

  • Chiral Catalyst/Ligand: The choice of the chiral catalyst is paramount. For example, in asymmetric hydrophosphonylation, chiral BINOL-derived catalysts or bifunctional catalysts incorporating a chiral Lewis acid and a chiral Lewis base have been used effectively.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it enhances the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. A screen of different solvents is often necessary.

  • Additives: In some systems, the addition of a co-catalyst or an additive can enhance enantioselectivity.

Q4: What are the best practices for handling and storing dialkyl phosphites for these reactions?

A4: Dialkyl phosphites can be sensitive to moisture and can disproportionate over time. It is best to:

  • Store them under an inert atmosphere (nitrogen or argon).

  • Use a septum-sealed bottle to minimize exposure to air.

  • For best results, distill them under reduced pressure before use, especially if the container has been opened multiple times.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Synthesis of this compound (an α-Hydroxyphosphonate)

This protocol describes a general method for the addition of a dialkyl phosphite to an aldehyde, a reaction often referred to as the Pudovik reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the dialkyl phosphite (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., 10 mol% of triethylamine or DBU). For solvent-free conditions, the reaction can be initiated by adding the catalyst directly to the mixture of reagents.

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or NMR spectroscopy. The reaction time can vary from a few minutes to several hours depending on the substrates.

  • Work-up: Once the reaction is complete, the crude product can often be purified directly by column chromatography on silica gel. If a strong base was used, a mild acidic wash may be necessary during work-up to neutralize the catalyst.

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) Byproduct

This protocol is useful if your reaction generates TPPO as a byproduct, which can be challenging to separate from polar products.

  • Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolution and Precipitation: Dissolve the crude residue in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add a nonpolar solvent in which TPPO is insoluble (e.g., hexane or pentane) dropwise while stirring. The TPPO should precipitate as a white solid.

  • Filtration: Filter the mixture, washing the solid with a small amount of the cold nonpolar solvent.

  • Further Purification: The filtrate, now depleted of the bulk of the TPPO, can be concentrated and purified further by column chromatography.

Data Presentation

Table 1: Optimization of Catalyst Loading for a Model Pudovik Reaction
EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Triethylamine5251275
2Triethylamine1025692
3Triethylamine2025691
4DBU225488
5DBU525295

Reaction conditions: Benzaldehyde (1 mmol), Diethyl Phosphite (1.1 mmol), neat.

Visualizations

Reaction_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_protonation Protonation Dialkyl_Phosphite Dialkyl Phosphite (P(O)(OR)2H) Base Base (B:) Phosphite_Anion Phosphite Anion ([P(O)(OR)2]-) Dialkyl_Phosphite->Phosphite_Anion + Base Protonated_Base Protonated Base (BH+) Base->Protonated_Base Aldehyde Aldehyde (R'CHO) Alkoxide_Intermediate Alkoxide Intermediate Phosphite_Anion->Alkoxide_Intermediate + Aldehyde Protonated_Base->Base Proton Transfer Aldehyde->Alkoxide_Intermediate Alpha_Hydroxyphosphonate α-Hydroxyphosphonate Product Alkoxide_Intermediate->Alpha_Hydroxyphosphonate + Protonated_Base

Caption: Generalized mechanism for the base-catalyzed synthesis of α-hydroxyphosphonates.

Troubleshooting_Workflow Start Low Yield in α-Hydroxyphosphonate Synthesis Check_Reagents Check Reagent Purity (Aldehyde, Phosphite) Start->Check_Reagents Check_Catalyst Check Catalyst Activity (Freshness, Storage) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Temp, Solvent, Time) Start->Check_Conditions Reagents_OK Reagents Pure? Check_Reagents->Reagents_OK Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Reagents_OK->Check_Catalyst Yes Purify_Reagents Purify/Replace Reagents Reagents_OK->Purify_Reagents No Catalyst_OK->Check_Conditions Yes Replace_Catalyst Use Fresh Catalyst Catalyst_OK->Replace_Catalyst No Optimize_Conditions Optimize Temp/Solvent Conditions_OK->Optimize_Conditions No Problem_Solved Problem Resolved Conditions_OK->Problem_Solved Yes Purify_Reagents->Problem_Solved Replace_Catalyst->Problem_Solved Optimize_Conditions->Problem_Solved

References

Preventing side reactions with (Diphenylphosphoryl)methanol in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues encountered when using (Diphenylphosphoryl)methanol in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organophosphorus compound containing a hydroxyl group attached to a carbon which is bonded to a diphenylphosphoryl group. It can be used as a synthetic building block. For instance, the hydroxyl group can be functionalized, or the entire moiety can be incorporated into a larger molecule. While not as common as other phosphine oxides, it can potentially be used in phosphorylation reactions or as a precursor in Horner-Wadsworth-Emmons type reactions after modification.

Q2: What are the general stability characteristics of this compound?

This compound, like most tertiary phosphine oxides, is a relatively stable compound. The P=O and P-C bonds are generally robust under many synthetic conditions. However, extreme pH, high temperatures, or the presence of strong reagents can lead to undesired side reactions.

Q3: Can the P-C (phenyl-phosphorus) bond in this compound cleave during a reaction?

Cleavage of the P-C bond in diphenylphosphine oxides is not common under standard synthetic conditions. However, it has been observed under specific circumstances, such as in the presence of strong reducing agents like sodium metal or with certain transition metal catalysts.[1][2][3] For most applications, P-C bond cleavage is not a primary concern.

Q4: Can this compound oxidize further?

The phosphorus atom in this compound is already in the +5 oxidation state, which is the highest common oxidation state for phosphorus. Therefore, further oxidation at the phosphorus center is not expected. The alcohol moiety, however, can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions.

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation

Symptom: You observe an unexpected peak in your NMR, LC-MS, or GC-MS analysis that does not correspond to your starting material or desired product.

Possible Causes & Solutions:

CauseProposed Side Reaction/ProductRecommended Prevention/Solution
Reaction with Electrophiles at the Hydroxyl Group Formation of esters or ethers if trace acidic impurities or electrophilic reagents are present.Ensure all reagents and solvents are pure and dry. Use a non-nucleophilic base if acidic byproducts are generated.
Oxidation of the Methanol Moiety If oxidizing agents are present, the hydroxyl group can be oxidized to a formyl or carboxyl group.Avoid the use of strong oxidizing agents unless this transformation is intended. Protect the hydroxyl group if it is not the intended reaction site.
P-C Bond Cleavage Under harsh reducing conditions or in the presence of certain transition metals, cleavage of a phenyl group might occur.[1]Avoid strong reducing agents like alkali metals. Carefully select transition metal catalysts and reaction conditions.
Reaction with Nucleophiles The hydroxyl group can be displaced by strong nucleophiles, particularly if activated (e.g., by conversion to a sulfonate ester).Protect the hydroxyl group before introducing strong nucleophiles if displacement is not the desired outcome.
Issue 2: Low Yield of the Desired Product

Symptom: The isolated yield of your target molecule is significantly lower than expected.

Possible Causes & Solutions:

CauseExplanationRecommended Prevention/Solution
Steric Hindrance The bulky diphenylphosphoryl group can sterically hinder reactions at the adjacent hydroxyl group.Use less sterically demanding reagents. Increase reaction temperature or time (monitor for decomposition).
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry.Monitor the reaction progress by TLC or LC-MS. Optimize reaction conditions by performing small-scale experiments.
Product Decomposition The desired product may be unstable under the reaction or workup conditions.Perform the reaction at a lower temperature. Use milder workup procedures (e.g., avoid strong acids or bases).
Purification Difficulties The product may be difficult to separate from byproducts or starting materials. See Issue 3 for details.Optimize the purification protocol.
Issue 3: Difficulty in Product Purification

Symptom: The crude product is difficult to purify, with contaminants co-eluting with the desired product during chromatography or being difficult to remove by crystallization or extraction.

Possible Causes & Solutions:

CauseExplanationRecommended Prevention/Solution
Formation of Diphenylphosphinic Acid If P-C bond cleavage occurs followed by oxidation, diphenylphosphinic acid could be a byproduct. This is generally a minor pathway.An aqueous basic wash during workup can help remove acidic impurities.
Similar Polarity of Product and Byproducts Side products may have similar polarity to the desired product, making chromatographic separation challenging.Explore different solvent systems for chromatography. Consider derivatization of the product or impurity to alter its polarity before separation.

Experimental Protocols

Protocol 1: General Procedure for the Phosphorylation of an Alcohol using this compound (Illustrative)

This is a hypothetical procedure based on general phosphorylation methods, as specific literature on using this compound as a phosphorylating agent is scarce. This would likely proceed via activation of the hydroxyl group.

  • Activation of this compound: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add an activating agent (e.g., a sulfonyl chloride like MsCl or TsCl, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor the formation of the activated intermediate by thin-layer chromatography (TLC).

  • Nucleophilic Attack: Once the activation is complete, add the alcohol to be phosphorylated (1.0-1.2 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Unexpected Side Products

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Side Product Observed check_conditions Review Reaction Conditions: - Reagents - Solvents - Temperature - Atmosphere start->check_conditions cause1 Electrophilic Contaminants? check_conditions->cause1 Acidic/Electrophilic? cause2 Oxidizing Conditions? check_conditions->cause2 Oxidants Present? cause3 Harsh Reducing Agents? check_conditions->cause3 Reductants Present? cause4 Strong Nucleophiles Present? check_conditions->cause4 Nucleophiles Present? solution1 Purify Reagents & Solvents Use Non-nucleophilic Base cause1->solution1 solution2 Protect Hydroxyl Group Use Inert Atmosphere cause2->solution2 solution3 Avoid Strong Reductants Screen Catalysts cause3->solution3 solution4 Protect Hydroxyl Group cause4->solution4 end Re-run Optimized Reaction solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for identifying and resolving the formation of unexpected side products.

Logical Relationship of Potential Side Reactions

Side_Reactions cluster_hydroxyl Reactions at the Hydroxyl Group cluster_phosphoryl Reactions at the Phosphoryl Group start This compound oxidation Oxidation start->oxidation [O] esterification Esterification/Etherification start->esterification Electrophile displacement Nucleophilic Displacement (after activation) start->displacement 1. Activation 2. Nu: pc_cleavage P-C Bond Cleavage (Harsh Conditions) start->pc_cleavage e.g., Na(0) oxidation_prod Aldehyde/Carboxylic Acid Derivative oxidation->oxidation_prod ester_prod Ester/Ether Product esterification->ester_prod disp_prod Substituted Product displacement->disp_prod cleavage_prod Benzene + Diphenylphosphinic Acid Derivative pc_cleavage->cleavage_prod

Caption: Potential side reaction pathways for this compound.

References

Technical Support Center: Improving Enantioselectivity of (Diphenylphosphoryl)methanol Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Diphenylphosphoryl)methanol and its derivatives as catalysts in enantioselective synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, focusing on improving the enantioselectivity of your reactions.

Issue 1: Low Enantiomeric Excess (ee)

One of the most common challenges in asymmetric catalysis is achieving high enantioselectivity. If you are observing low enantiomeric excess in your reaction, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Temperature can significantly impact the energy difference between the transition states leading to the two enantiomers. A lower temperature often increases enantioselectivity.[1] Action: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal condition for your specific substrate and catalyst.
Incorrect Solvent The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrate, thereby affecting enantioselectivity. Action: Perform a solvent screen with a variety of aprotic solvents of differing polarities (e.g., toluene, dichloromethane, THF, diethyl ether).
Presence of Impurities Impurities in the catalyst, substrate, or reagents can interfere with the catalytic cycle and lower the enantioselectivity. Water is a common impurity that can have a detrimental effect. Action: Ensure all starting materials and the catalyst are of high purity. Use freshly distilled, anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate Catalyst Loading The catalyst loading can affect the reaction rate and, in some cases, the enantioselectivity. Action: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration for your reaction.
Flexible Transition State Computational studies on similar organophosphorus catalysts suggest that low enantioselectivity can result from multiple, low-energy transition state conformations leading to different stereoisomers.[2][3] Action: Consider the addition of additives (e.g., Lewis acids) that can coordinate to the catalyst and substrate, creating a more rigid and ordered transition state, which may favor the formation of one enantiomer.[2][3]

Issue 2: Poor Catalyst Activity or No Reaction

If your reaction is proceeding slowly or not at all, the following factors may be at play.

Potential Cause Troubleshooting Steps
Catalyst Deactivation The catalyst may be degrading under the reaction conditions. Action: Ensure the reaction is run under an inert atmosphere, as some catalysts are sensitive to oxygen. Verify the compatibility of all reagents and additives with the catalyst.
Insufficient Activation Energy The reaction may require more energy to overcome the activation barrier. Action: While lower temperatures are often better for enantioselectivity, a slight increase in temperature may be necessary to initiate the reaction. Finding a balance between reactivity and selectivity is key.
Incorrect Reagent Stoichiometry The ratio of reactants can influence the reaction rate. Action: Verify the stoichiometry of all reagents. In some cases, using a slight excess of one of the reactants can improve the reaction rate.

Frequently Asked Questions (FAQs)

Q1: How can I improve the enantioselectivity of my reaction when using a this compound catalyst?

A1: Improving enantioselectivity often involves a systematic optimization of reaction parameters. Key factors to investigate include:

  • Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity.

  • Solvent: The choice of solvent can have a profound effect on the stereochemical outcome. A solvent screen is highly recommended.

  • Catalyst Structure: The steric and electronic properties of the this compound catalyst are crucial. If you have access to derivatives with different substituents on the phenyl rings, screening these can lead to significant improvements in enantioselectivity.

  • Additives: The use of additives, such as Lewis acids, can help to organize the transition state and improve enantiomeric excess.[2][3]

Q2: What is a common reason for observing a racemic or near-racemic mixture?

A2: A racemic mixture suggests that the catalyst is not effectively differentiating between the two prochiral faces of the substrate. This can be due to:

  • High Reaction Temperature: At higher temperatures, the energy difference between the diastereomeric transition states is smaller, leading to a loss of selectivity.

  • Catalyst Inactivity or Degradation: If the catalyst is not active or has decomposed, the background, non-catalyzed reaction may be occurring, which is typically not enantioselective.

  • Incorrect Catalyst Enantiomer: Ensure you are using the correct enantiomer of the catalyst to obtain the desired product enantiomer.

Q3: Can the structure of the substrate affect the enantioselectivity?

A3: Absolutely. The steric and electronic properties of the substrate play a critical role in the "chiral recognition" process. Bulky substituents on the substrate may enhance or diminish the stereochemical communication with the chiral catalyst. It is important to consider that the optimal catalyst and conditions may vary for different substrates.

Experimental Protocols

Below are generalized experimental protocols for asymmetric reactions that can be adapted for use with this compound catalysts. Note: These are starting points and will likely require optimization for your specific transformation.

Protocol 1: General Procedure for an Asymmetric Aldol Addition
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral this compound catalyst (e.g., 5-10 mol%).

  • Solvent and Aldehyde Addition: Add anhydrous solvent (e.g., toluene, 1.0 mL) and cool the solution to the desired temperature (e.g., -78 °C). Add the aldehyde (1.0 equiv) dropwise.

  • Nucleophile Addition: Slowly add the nucleophile (e.g., a silyl enol ether, 1.2 equiv) via syringe pump over a period of 1-2 hours to maintain a low concentration of the nucleophile.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting low enantioselectivity in a reaction catalyzed by this compound.

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) Observed temp Optimize Temperature (e.g., Screen 0°C, -20°C, -78°C) start->temp solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF) temp->solvent No Improvement success High ee Achieved temp->success Improvement purity Verify Purity of Reagents (Catalyst, Substrate, Solvent) solvent->purity No Improvement solvent->success Improvement loading Vary Catalyst Loading (e.g., 1, 5, 10 mol%) purity->loading No Improvement purity->success Improvement additives Investigate Additives (e.g., Lewis Acids) loading->additives No Improvement loading->success Improvement additives->success Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

References

Removal of triphenylphosphine oxide vs (Diphenylphosphoryl)methanol byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO) and (diphenylphosphoryl)methanol byproducts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are triphenylphosphine oxide (TPPO) and this compound, and in which reactions are they commonly formed?

A1: Triphenylphosphine oxide (TPPO) is a common byproduct generated in several widely used organic reactions where triphenylphosphine is used as a reagent or catalyst. These reactions include the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2] this compound is a potential byproduct in reactions involving phosphonate reagents, such as the Horner-Wadsworth-Emmons (HWE) reaction, although the primary phosphorus-containing byproduct in the HWE reaction is a water-soluble dialkylphosphate salt.[2][3]

Q2: Why can the removal of triphenylphosphine oxide (TPPO) be challenging?

A2: The removal of TPPO can be difficult due to its high polarity, which often leads to co-elution with the desired product during chromatographic purification.[2] It is poorly soluble in nonpolar solvents like hexane and cold diethyl ether but can be soluble in a range of common organic solvents, making straightforward extraction or precipitation challenging.[4][5] On a larger scale, traditional column chromatography is often not a feasible or economical method for removing large quantities of TPPO.[1][2]

Q3: How does the removal of byproducts from a Horner-Wadsworth-Emmons (HWE) reaction differ from a Wittig reaction?

A3: The byproducts of an HWE reaction are typically dialkylphosphate salts, which are readily soluble in water. This property allows for a much simpler purification process, as these byproducts can be easily removed by a simple aqueous extraction (work-up).[1][2][3][6] In contrast, the Wittig reaction produces the non-polar and often crystalline triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product and frequently requires more elaborate purification techniques like column chromatography.[7]

Troubleshooting Guides

Removal of Triphenylphosphine Oxide (TPPO)

Issue 1: TPPO is co-eluting with my product during column chromatography.

  • Solution:

    • Solvent System Optimization: The polarity of the elution solvent may be too high. Start with a non-polar solvent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) and gradually increase the polarity. This should allow the less polar product to elute before the more polar TPPO.

    • Silica Plug Filtration: For relatively non-polar products, a silica plug filtration can be effective. Suspend the crude reaction mixture in a minimal amount of a non-polar solvent like pentane or hexane and pass it through a short plug of silica gel. The non-polar product should pass through while the more polar TPPO is retained on the silica.[3][8] This may need to be repeated 2-3 times for complete removal.[3][8]

Issue 2: My product is not stable to silica gel chromatography.

  • Solution:

    • Precipitation/Crystallization: Utilize the differential solubility of your product and TPPO.

      • Precipitating TPPO: TPPO is poorly soluble in hexane, pentane, and cold diethyl ether.[4][9] Triturating the crude mixture with these solvents can cause the TPPO to precipitate, after which it can be removed by filtration.

      • Crystallizing the Product: If the desired product is a solid, recrystallization from a suitable solvent can leave the TPPO in the mother liquor. Isopropyl alcohol has been shown to be effective for recrystallizing alkene products from Wittig reactions, as TPPO is more soluble in it.[10]

    • Metal Salt Complexation: TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in ethanol to the reaction mixture can precipitate a ZnCl₂(TPPO)₂ adduct, which can then be filtered off.[6][9][11] This method is effective in polar solvents like ethanol, ethyl acetate, and isopropanol.[11] Magnesium chloride (MgCl₂) can also be used, particularly in solvents like toluene.[4][12]

Issue 3: I am working on a large scale and chromatography is not an option.

  • Solution:

    • Solvent-Based Precipitation: As mentioned above, exploiting the poor solubility of TPPO in non-polar solvents is a scalable method. Cooling the reaction mixture in a suitable solvent like toluene can also induce precipitation of TPPO, sometimes as a co-crystal with other byproducts like reduced azodicarboxylates in Mitsunobu reactions.[1][13]

    • Metal Salt Precipitation: The use of ZnCl₂ or MgCl₂ to precipitate TPPO is a chromatography-free method suitable for larger scales.[11][12]

    • Scavenger Resins: Solid-supported reagents, or scavenger resins, can be used to bind to TPPO, allowing for its removal by simple filtration. Merrifield resin, after in situ modification with sodium iodide, has been shown to effectively scavenge both triphenylphosphine and TPPO.[14]

Removal of this compound

Issue 1: I have a polar byproduct that I suspect is this compound.

  • Solution:

    • This compound is a polar molecule due to the presence of the hydroxyl (-OH) and phosphoryl (P=O) groups. Its calculated XLogP3 value is 1.9, indicating some lipophilicity but also significant polarity.

    • Aqueous Extraction: Given its polarity, this compound is likely to have some water solubility. A standard aqueous work-up, where the reaction mixture is partitioned between an organic solvent (like ethyl acetate or dichloromethane) and water, should effectively remove a significant portion of this byproduct into the aqueous layer. Repeated extractions with water will enhance removal efficiency.

    • Column Chromatography: If the aqueous extraction is insufficient, column chromatography should be effective. Due to its polarity, this compound will likely have strong retention on silica gel. Eluting with a solvent system of appropriate polarity will allow for the separation of a less polar desired product.

Issue 2: How can I confirm the presence of this compound?

  • Solution:

    • Spectroscopic Analysis: The presence of this compound can be confirmed by spectroscopic methods such as ¹H NMR, ³¹P NMR, and mass spectrometry of the crude reaction mixture or isolated fractions. The ¹H NMR spectrum would show a characteristic signal for the CH₂OH group, and the ³¹P NMR would show a signal in the phosphine oxide region.

Data Presentation

Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents

SolventSolubilityReference
Deionized WaterAlmost Insoluble[1][5][15]
CyclohexaneAlmost Insoluble[1][5][15]
Petroleum EtherAlmost Insoluble[1][5][15]
HexaneAlmost Insoluble/Poorly Soluble[1][4][5][9][15]
PentaneNot Soluble at all[9]
Cold Diethyl EtherPoorly Soluble[4]
EthanolReadily Soluble[1][5][15]
MethanolSoluble (25 mg/mL, clear)
DichloromethaneReadily Soluble[15]
AcetoneSoluble[16]
TolueneSoluble[5][15]
Ethyl AcetateSoluble[5][15]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₃O₂P[11]
Molecular Weight232.21 g/mol [8][11]
Melting Point136-137 °C[8]
Calculated XLogP31.9[11]

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
  • Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in ethanol.

  • Addition of ZnCl₂: Add a 1.8 M solution of ZnCl₂ in warm ethanol to the mixture at room temperature. A 2:1 molar ratio of ZnCl₂ to TPPO is often optimal.[11]

  • Precipitation: Stir the mixture. Scraping the sides of the flask may be necessary to induce precipitation of the ZnCl₂(TPPO)₂ complex.

  • Filtration: Filter the solution to remove the precipitated complex.

  • Work-up: Concentrate the filtrate to remove the ethanol. The resulting residue can be slurried with acetone to separate the soluble product from any excess insoluble zinc salts.[11]

Protocol 2: Removal of TPPO by Silica Plug Filtration
  • Concentration: Concentrate the crude reaction mixture to a minimum volume.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[3][8]

  • Filtration: Pass the suspension through a short plug of silica gel.

  • Elution: Elute the product from the silica plug using a slightly more polar solvent, such as diethyl ether, leaving the TPPO adsorbed on the silica.[3][8]

  • Concentration: Concentrate the filtrate to obtain the purified product. This process may be repeated if necessary.[3][8]

Protocol 3: Removal of Water-Soluble Phosphate Byproducts from HWE Reaction
  • Quenching: After the reaction is complete, carefully quench the reaction mixture, for example, with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with water and an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Separation: Shake the funnel and allow the layers to separate. The organic layer contains the desired alkene product, while the aqueous layer contains the water-soluble phosphate byproducts.

  • Washing: Drain the aqueous layer. Wash the organic layer with water (2-3 times) and then with a saturated brine solution to remove residual water and further ensure the removal of any remaining water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

TPPO_Removal_Workflow start Crude Reaction Mixture (Product + TPPO) chromatography Column Chromatography start->chromatography Small Scale / Lab Purification precipitation Precipitation / Crystallization start->precipitation Scalable / Non-Chromatographic metal_salt Metal Salt Complexation (e.g., ZnCl2, MgCl2) start->metal_salt Scalable / Chromatography-Free scavenger Scavenger Resin start->scavenger Resin-Based Purification end Purified Product chromatography->end precipitation->end metal_salt->end scavenger->end HWE_Byproduct_Removal cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_workup Aqueous Work-up aldehyde Aldehyde / Ketone product Alkene Product phosphonate Phosphonate Carbanion byproduct Water-Soluble Phosphate Byproduct extraction Liquid-Liquid Extraction (Organic Solvent + Water) product->extraction byproduct->extraction organic_phase Organic Phase (Alkene Product) extraction->organic_phase Separation aqueous_phase Aqueous Phase (Phosphate Byproduct) extraction->aqueous_phase final_product Purified Alkene organic_phase->final_product Dry & Concentrate

References

Challenges in the industrial scale production of (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses potential issues that may be encountered during the synthesis and purification of (Diphenylphosphoryl)methanol, assuming a synthetic route involving the reaction of diphenylphosphine oxide with formaldehyde.

Problem ID Issue Potential Cause(s) Recommended Action(s)
SYN-01 Low or no product yield- Inactive catalyst- Poor quality of starting materials (diphenylphosphine oxide, formaldehyde)- Incorrect reaction temperature or pressure- Presence of moisture or other inhibitors- Verify catalyst activity and loading.- Analyze the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).- Optimize reaction conditions (temperature, pressure, reaction time) through a design of experiments (DoE) approach.- Ensure all reactants and solvents are anhydrous.
SYN-02 Formation of significant byproducts- Side reactions due to incorrect stoichiometry- Non-optimal reaction temperature leading to decomposition or alternative reaction pathways- Presence of impurities in the starting materials- Carefully control the stoichiometry of the reactants.- Investigate the effect of temperature on byproduct formation.- Purify starting materials to remove reactive impurities.
PUR-01 Difficulty in product crystallization- Presence of impurities that inhibit crystal formation- Inappropriate solvent system for recrystallization- Product is an oil at the attempted crystallization temperature- Analyze the crude product to identify impurities and select a purification method to remove them (e.g., column chromatography).- Screen a variety of solvents and solvent mixtures to find an optimal system for recrystallization.- Attempt cooling to a lower temperature or use seeding with a small amount of pure crystal.
PUR-02 Product contamination with residual starting materials- Incomplete reaction- Inefficient purification process- Monitor the reaction progress to ensure completion.- Optimize the purification process (e.g., adjust solvent ratios in chromatography, perform multiple recrystallizations).
STB-01 Product degradation during storage- Exposure to heat, light, or moisture- Incompatible storage container material- Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[1] - Use tightly sealed containers made of a compatible material (e.g., amber glass).

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: While specific industrial processes are proprietary, a common laboratory-scale synthesis involves the base-catalyzed reaction of diphenylphosphine oxide with an aqueous solution of formaldehyde.

Q2: What are the key safety precautions when handling this compound?

A2: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]

Q3: What are the recommended storage conditions for this compound?

A3: The product should be stored at room temperature in a dry, well-ventilated place, away from heat, sparks, and flame.[1][3] It is incompatible with strong oxidizing agents.[1]

Q4: How can the purity of this compound be assessed?

A4: The purity can be determined using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to confirm the structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.[2]

Q5: What are some common impurities that might be present in the final product?

A5: Potential impurities could include unreacted diphenylphosphine oxide, formaldehyde, and byproducts from side reactions. If a Grignard-based synthesis is used, biphenyl could be a potential impurity.[4]

Experimental Protocols

Hypothetical Synthesis of this compound

Materials:

  • Diphenylphosphine oxide

  • Formaldehyde (37% aqueous solution)

  • Triethylamine

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of diphenylphosphine oxide in toluene, add triethylamine as a catalyst.

  • Slowly add the aqueous formaldehyde solution to the reaction mixture while maintaining the temperature at 25-30 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with deionized water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Reactants (Diphenylphosphine oxide, Formaldehyde, Catalyst) reaction Reaction in Toluene start->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring quench Quench with Water monitoring->quench separation Phase Separation quench->separation wash Wash with Brine separation->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate recrystallization Recrystallization concentrate->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying final_product Final Product: This compound drying->final_product

Caption: Hypothetical workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_catalyst Catalyst start Problem: Low Yield check_reactants Check Starting Material Purity start->check_reactants check_conditions Verify Reaction Conditions (T, P) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst reactants_ok Purity OK? check_reactants->reactants_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok catalyst_ok Activity OK? check_catalyst->catalyst_ok purify_reactants Action: Purify Starting Materials reactants_ok->purify_reactants No end Re-run Experiment reactants_ok->end Yes purify_reactants->end optimize_conditions Action: Optimize Conditions (DoE) conditions_ok->optimize_conditions No conditions_ok->end Yes optimize_conditions->end replace_catalyst Action: Replace or Regenerate Catalyst catalyst_ok->replace_catalyst No catalyst_ok->end Yes replace_catalyst->end

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Long-term storage and stability of (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and handling of (Diphenylphosphoryl)methanol for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound in a question-and-answer format.

Issue/Question Possible Cause(s) Recommended Action(s)
1. Inconsistent results in experiments using this compound from an old stock. - Degradation of the compound due to improper storage (exposure to moisture, light, or high temperatures).- Contamination of the stock material.- Verify Purity: Use an analytical technique such as NMR or HPLC to check the purity of the compound. Compare the results with the certificate of analysis of a new batch.- Use a Fresh Batch: If degradation is suspected, use a fresh, unopened container of this compound for your experiments.- Review Storage Conditions: Ensure that the compound is stored according to the recommended guidelines (see FAQs below).
2. The this compound powder appears clumpy or discolored. - Moisture Absorption: The compound may be hygroscopic and has absorbed moisture from the air.- Degradation: Discoloration could be a sign of chemical degradation.- Drying: If moisture absorption is the only issue, the compound can be dried in a vacuum oven at a temperature below its melting point (136-137°C). However, this may not remove degradation products.- Purity Check: Analyze the material to identify any impurities or degradation products.- Discard if Necessary: If significant degradation is observed, it is best to discard the material to ensure the integrity of your experimental results.
3. Poor solubility of this compound in a previously used solvent. - Incorrect Solvent: The solvent may not be appropriate for this compound.- Change in Compound Properties: Degradation or moisture absorption can alter the solubility characteristics.- Low Temperature: The solvent or laboratory temperature may be too low.- Solvent Selection: this compound is generally soluble in polar organic solvents. Refer to literature or perform small-scale solubility tests with a range of solvents.- Gentle Warming and Sonication: Gently warm the solvent and use sonication to aid dissolution. Avoid excessive heat which could cause degradation.- Use a Fresh Sample: If solubility issues persist, try dissolving a fresh sample of the compound.
4. Unexpected side-products observed in a reaction involving this compound. - Reactive Impurities: The this compound may contain impurities that are participating in the reaction.- Degradation Products: Degradation products from the starting material could be reacting to form unexpected side-products.- Reaction Conditions: The reaction conditions (e.g., temperature, pH, catalyst) may be promoting side reactions.- Purify the Starting Material: If impurities are suspected, purify the this compound by recrystallization or column chromatography before use.- Analyze for Degradants: Use analytical methods to identify any degradation products in your starting material.- Optimize Reaction Conditions: Carefully review and optimize your reaction parameters to minimize the formation of side-products.

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q1: What are the ideal long-term storage conditions for this compound? A1: For long-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3] To prevent moisture absorption, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Q2: What is the recommended storage temperature? A2: The ideal storage temperature is between 2°C and 8°C. Storing it at room temperature for short periods is generally acceptable, but for long-term stability, refrigeration is advised. Avoid repeated freeze-thaw cycles if the compound is stored in a solvent.

  • Q3: Is this compound sensitive to light or air? A3: While specific data on the photosensitivity of this compound is limited, many organophosphorus compounds can be sensitive to light and air (oxidation). Therefore, it is best practice to store it in an amber or opaque container and under an inert atmosphere to minimize potential degradation.

  • Q4: How can I tell if my this compound has degraded? A4: Visual signs of degradation can include a change in color (e.g., yellowing), a change in physical form (e.g., clumping or becoming oily), or a noticeable odor. However, degradation can occur without any visible changes. The most reliable way to assess purity is through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).

Handling

  • Q5: What personal protective equipment (PPE) should be worn when handling this compound? A5: When handling this compound powder, it is important to wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4] If there is a risk of generating dust, a dust mask or respirator should be used. All handling of the solid should be done in a well-ventilated area or a fume hood.[4]

  • Q6: How should I prepare solutions of this compound? A6: Solutions should be prepared in a fume hood. Use a dry, inert solvent and add the solid to the solvent slowly while stirring. If necessary, gentle warming and sonication can be used to aid dissolution. Ensure the container is tightly sealed after preparation to prevent solvent evaporation and moisture absorption.

  • Q7: How should I dispose of waste containing this compound? A7: Waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Avoid disposing of it down the drain.

Quantitative Data Summary

Due to the limited availability of specific long-term stability data for this compound, the following table provides general guidelines based on the properties of similar organophosphorus compounds.

Parameter Condition Recommended Value/Guideline Notes
Storage Temperature Long-term2°C - 8°CRefrigeration is recommended to minimize degradation.
Short-term (days to weeks)Room Temperature (15°C - 25°C)Keep away from direct sunlight and heat sources.[2][3]
Recommended Atmosphere SolidInert gas (Nitrogen or Argon) or in a desiccatorTo prevent moisture absorption and potential oxidation.
In SolutionInert gas (Nitrogen or Argon)To prevent degradation of the compound in solution.
Container SolidAmber glass or opaque, tightly sealed containerTo protect from light and moisture.
In SolutionTightly sealed vial with a septum capTo allow for easy access with a syringe while maintaining an inert atmosphere.
Typical Shelf Life Solid (under ideal conditions)> 2 yearsPurity should be checked periodically, especially if used in sensitive applications.
In SolutionVaries by solvent and concentration (days to months)Solutions are generally less stable than the solid form. It is recommended to prepare fresh solutions for critical experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method for assessing the purity of this compound using reverse-phase HPLC.

  • Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid (optional, for mobile phase modification)

    • C18 reverse-phase HPLC column

    • HPLC system with a UV detector

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 acetonitrile:water. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

    • HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

      • Mobile Phase: Acetonitrile/Water gradient (e.g., start at 30% acetonitrile and ramp to 90% over 20 minutes)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)

      • Column Temperature: 30°C

    • Analysis: Inject the prepared sample onto the HPLC system.

    • Data Interpretation: Integrate the peaks in the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks. The presence of additional peaks may indicate impurities or degradation products.

Visualizations

Troubleshooting_Storage_Issues Troubleshooting this compound Storage Issues start Inconsistent Experimental Results or Visual Changes in Compound check_purity Check Purity (e.g., HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure use_fresh Use a fresh batch of the compound is_pure->use_fresh No investigate_protocol Investigate other experimental parameters (e.g., reagents, protocol) is_pure->investigate_protocol Yes review_storage Review storage conditions: - Temperature (2-8°C) - Atmosphere (Inert/Dry) - Container (Sealed, Opaque) use_fresh->review_storage discard Discard degraded stock use_fresh->discard correct_storage Correct storage conditions and monitor new stock review_storage->correct_storage

Caption: Troubleshooting workflow for storage-related issues.

Experimental_Workflow General Experimental Workflow start Receive/Prepare This compound storage Store at 2-8°C in a dry, dark place under inert gas start->storage pre_check Visually inspect and check purity (optional) storage->pre_check dissolve Dissolve in appropriate dry solvent under inert gas pre_check->dissolve reaction Perform Experiment/ Reaction dissolve->reaction analysis Analyze Products reaction->analysis troubleshoot Troubleshoot if results are unexpected analysis->troubleshoot troubleshoot->pre_check Purity Issue troubleshoot->dissolve Solubility Issue troubleshoot->reaction Reaction Issue success Successful Experiment troubleshoot->success No Issues

Caption: Recommended experimental workflow.

References

Effect of solvent on the performance of (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the use of (Diphenylphosphoryl)methanol in research and development. The information is tailored for researchers, scientists, and professionals in drug development to address challenges encountered during experimentation, with a focus on the impact of solvent choice on performance.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Generally, polar protic solvents like methanol and ethanol are expected to be good solvents due to their ability to hydrogen bond with the hydroxyl and phosphine oxide groups. Polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate may also be effective. Solubility in nonpolar solvents like chloroform is likely to be lower. As with many organic solids, solubility is expected to increase with temperature.

For a related compound, phenylphosphonic acid, the solubility at a given temperature was found to follow the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[1] This highlights that specific solute-solvent interactions can be more influential than solvent polarity alone.[1]

Q2: How does the choice of solvent affect the stability of this compound?

A2: this compound is a stable compound under typical laboratory conditions. However, the choice of solvent can influence its stability, particularly at elevated temperatures or in the presence of reactive species.

  • Protic Solvents (e.g., methanol, ethanol, water): These solvents are generally suitable for dissolving this compound. However, under strongly acidic or basic conditions, the hydroxyl group can undergo reactions. Protic solvents can also participate in hydrogen bonding, which may influence reaction kinetics.[2][3]

  • Aprotic Solvents (e.g., THF, DMF, DMSO): These are good general-purpose solvents. Polar aprotic solvents are often favored for reactions where the hydroxyl group is intended to act as a nucleophile, as they can enhance nucleophilicity compared to protic solvents.[2][3]

  • Halogenated Solvents (e.g., dichloromethane, chloroform): While likely to be suitable for dissolving the compound, care should be taken as residual acidity in these solvents can potentially lead to side reactions over prolonged periods.

Q3: In what types of reactions can this compound be used, and how does the solvent influence these reactions?

A3: this compound, containing a hydroxyl group, can participate in reactions typical of alcohols. For the related compound tris(hydroxymethyl)phosphine oxide (THPO), it readily reacts with isocyanates, epoxides, and carboxylic acid derivatives.[4][5]

The choice of solvent is critical for controlling reaction outcomes:

  • Esterification/Etherification: In reactions where the hydroxyl group acts as a nucleophile, polar aprotic solvents like DMF or THF are often preferred. These solvents solvate the counter-ion of the base used, leaving the alkoxide of this compound more nucleophilic.

  • Reactions involving strong bases: When converting the hydroxyl group to a better leaving group or a stronger nucleophile using strong bases, anhydrous aprotic solvents are essential to prevent quenching of the base.

  • Optical Resolution: For structurally similar α-hydroxyethyl-diarylphosphine oxides, the choice of solvent is crucial for the successful separation of enantiomers via diastereomeric complex formation.[6] A mixture of ethyl acetate and ethanol was found to be effective in one such case.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Solubility of this compound The chosen solvent is not optimal.- Try a more polar solvent (e.g., methanol, ethanol, acetone).- If using a mixed solvent system, adjust the ratio of the polar to non-polar component.- Gently warm the mixture to increase solubility, but monitor for any degradation.
Poor Reaction Yield Suboptimal solvent for the specific reaction mechanism.- If it is an SN2 type reaction, switch to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance nucleophilicity.[2][3]- If the reaction generates ionic intermediates (SN1 type), a polar protic solvent (e.g., methanol, ethanol) may be more suitable to stabilize the carbocation.[2][3]- Ensure the solvent is anhydrous if using water-sensitive reagents.
Formation of Side Products The solvent may be participating in the reaction.- Avoid using protic solvents if they can compete with the desired nucleophile.- If using a reactive solvent (e.g., an alcohol in a transesterification), consider using one of the reactants as the solvent if feasible.
Difficulty in Product Isolation/Purification The solvent has a high boiling point, making it difficult to remove.- If possible, use a lower-boiling point solvent that still provides adequate solubility and reactivity.- Consider alternative purification methods such as precipitation or crystallization by adding an anti-solvent.
Inconsistent Reaction Rates Trace amounts of water or impurities in the solvent.- Use freshly distilled or anhydrous grade solvents.- Store solvents over molecular sieves to maintain dryness.

Data Presentation

Table 1: Solubility of Phenylphosphonic Acid in Various Organic Solvents (Mole Fraction, x)

Disclaimer: The following data is for phenylphosphonic acid, a structurally related compound. It is provided as a reference for potential solubility trends of organophosphorus acids and may not be directly representative of this compound.

Temperature (K)n-PropanolAcetoneAcetonitrileEthyl AcetateChloroform
288.150.09890.08640.04660.02750.0079
293.150.11450.09980.05490.03280.0094
298.150.13230.11520.06450.03900.0112
303.150.15260.13280.07560.04620.0133
308.150.17580.15290.08840.05450.0158
313.150.20230.17600.10310.06420.0187
318.150.23270.20250.12010.07550.0221
Data sourced from He et al. (2016).[1]

Table 2: Solvent Effects on Optical Resolution of α-Hydroxyethyl-diarylphosphine Oxides

Disclaimer: This data is for α-hydroxyethyl-diarylphosphine oxides, a class of compounds structurally similar to this compound. It illustrates the critical role of solvent selection in specific applications.

CompoundResolving AgentSolvent SystemOutcome
α-hydroxyethyl-diphenylphosphine oxideCa(H-DBTA)₂Ethyl acetate-ethanolEffective, crystalline diastereomeric complex formed
α-hydroxyethyl-bis(4-methylphenyl)phosphine oxideCa(H-DBTA)₂Ethyl acetate-ethanolNo crystalline precipitation
α-hydroxyethyl-bis(3,5-dimethylphenyl)phosphine oxideCa(H-DBTA)₂ or Ca(H-DpTTA)₂Ethyl acetate-ethanolRacemic compound crystallized, no chiral discrimination
α-hydroxyethyl-bis(3,5-dimethylphenyl)phosphine oxideCa(H-DBTA)₂ or Ca(H-DpTTA)₂Methyl-isobutyl-ketone (MIBK)Racemic compound crystallized
α-hydroxyethyl-bis(3,5-dimethylphenyl)phosphine oxideCa(H-DBTA)₂ or Ca(H-DpTTA)₂DMSONo crystalline product formed
Based on findings from Keglevich et al.[6]

Experimental Protocols

General Protocol for the Esterification of this compound

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using a coupling agent.

1. Reagent Preparation and Solvent Selection:

  • In a dry, inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a suitable coupling agent (e.g., DCC or EDC, 1.2 eq) to a round-bottom flask equipped with a magnetic stirrer.
  • Add an appropriate anhydrous polar aprotic solvent (e.g., dichloromethane or THF) to dissolve the reactants. The choice of solvent may need to be optimized based on the solubility of the specific carboxylic acid used.

2. Reaction:

  • If using a catalyst such as DMAP (0.1 eq), add it to the mixture.
  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Work-up:

  • Once the reaction is complete, filter the mixture to remove any precipitated by-products (e.g., DCU if DCC is used).
  • Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and by-products.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Visualizations

Experimental_Workflow_for_Solvent_Screening cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_optimization Optimization start Define Reaction and Desired Outcome select_solvents Select a Range of Solvents (Protic, Aprotic, Nonpolar) start->select_solvents run_reactions Run Small-Scale Parallel Reactions select_solvents->run_reactions monitor_progress Monitor Reactions (TLC, HPLC, etc.) run_reactions->monitor_progress analyze_results Analyze Yield, Purity, and Reaction Time monitor_progress->analyze_results identify_optimal Identify Optimal Solvent(s) analyze_results->identify_optimal scale_up Scale-up Reaction in Optimal Solvent identify_optimal->scale_up

Caption: Workflow for solvent screening experiments.

Troubleshooting_Logic_Diagram cluster_causes Potential Solvent-Related Causes cluster_solutions Potential Solutions issue Experimental Issue (e.g., Low Yield) cause1 Poor Solubility issue->cause1 cause2 Suboptimal Polarity for Mechanism issue->cause2 cause3 Solvent Reactivity issue->cause3 cause4 Presence of Impurities (e.g., Water) issue->cause4 sol1 Change Solvent or Use Co-solvent cause1->sol1 sol2 Switch between Protic and Aprotic Solvents cause2->sol2 sol3 Use an Inert Solvent cause3->sol3 sol4 Use Anhydrous Solvent cause4->sol4

Caption: Troubleshooting logic for solvent-related issues.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of Phosphine Oxide Pre-catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphine oxides, once primarily regarded as byproducts of organophosphorus chemistry, have emerged as a versatile and increasingly important class of pre-catalysts in modern organic synthesis. Their stability, ease of handling, and unique reactivity profiles offer distinct advantages over traditional phosphine ligands in a variety of catalytic transformations. This guide provides an objective comparison of the performance of different phosphine oxide pre-catalysts, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

Performance Comparison of Phosphine Oxide Pre-catalysts

The catalytic efficacy of phosphine oxide pre-catalysts is highly dependent on the specific reaction, substrates, and conditions employed. The following tables summarize quantitative data from comparative studies in key catalytic reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Secondary phosphine oxides (SPOs) have proven to be effective pre-ligands for palladium in this reaction, often exhibiting superior performance compared to traditional phosphine ligands, especially with challenging substrates like aryl chlorides.[1][2]

Table 1: Comparison of Pd/SPO Pre-catalysts in the Suzuki-Miyaura Coupling of Phenyl Chloride and 4-Tolylboronic Acid [2]

Pre-catalystCatalyst Loading (mol%)Time (h)Conversion (%)
POPd-Ad10.599
POPd1-tBu10.598
POPd2-tBu10.595
POPd1-tolyl10.5<5

Reaction Conditions: Phenyl chloride (0.5 mmol), 4-tolylboronic acid (0.75 mmol), KOtBu (1.5 mmol), 1,4-dioxane (2 mL), 95 °C.

Catalytic Wittig and Mitsunobu Reactions

Phosphine oxides can act as pre-catalysts in their own right, being reduced in situ to the active phosphine species. This catalytic approach minimizes waste and improves atom economy.[3]

Table 2: Comparison of Phosphine Oxide Catalysts in the Catalytic Wittig Reaction [3]

CatalystStructureYield (%)
Triphenylphosphine oxide (TPPO)O=P(C₆H₅)₃Moderate
Tris(4-fluorophenyl)phosphine oxideO=P(C₆H₄F)₃Higher than TPPO
3-Methyl-1-phenylphospholane 1-oxideC₁₁H₁₅O₂PUp to 80

Reaction: Benzaldehyde with methyl bromoacetate to form methyl cinnamate.

Table 3: Comparison of Phosphine Oxide Catalysts in the Catalytic Mitsunobu Reaction [3]

CatalystStructureYield (%)
Triphenylphosphine oxide (TPPO)O=P(C₆H₅)₃Moderate
Tributylphosphine oxide (TBPO)O=P(C₄H₉)₃Higher than TPPO
Acyl-diphenylphosphine oxideC₁₉H₁₅O₂PUp to 90

Reaction: Benzyl alcohol with 4-nitrobenzoic acid.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate comparison of catalyst performance. Below are representative methodologies for key experiments.

General Protocol for Comparing Pre-catalyst Performance in Suzuki-Miyaura Coupling

This protocol is adapted from studies on bulky secondary phosphine oxide-ligated palladium pre-catalysts.[1][2]

1. Materials and General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be anhydrous and deoxygenated prior to use.

  • Aryl halides, boronic acids, and bases should be of high purity.

2. Reaction Setup:

  • To a pre-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., KOtBu, 3.0 equiv).

  • In a separate glovebox, weigh the phosphine oxide pre-catalyst (e.g., 1 mol%) into a vial and dissolve it in the reaction solvent (e.g., 1,4-dioxane) to create a stock solution.

  • Add the appropriate volume of the pre-catalyst stock solution to the Schlenk tube.

  • Add the remaining anhydrous solvent to achieve the desired reaction concentration (e.g., 0.25 M).

3. Reaction and Analysis:

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 95 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The product is purified by column chromatography.

General Protocol for the Catalytic Wittig Reaction

This protocol is based on the use of phosphine oxides as pre-catalysts that are reduced in situ.[3]

1. Materials and General Considerations:

  • All glassware should be oven-dried before use.

  • The reaction should be carried out under an inert atmosphere.

  • Toluene should be distilled over sodium/benzophenone prior to use.

2. Reaction Setup:

  • To a dry flask under an inert atmosphere, add the phosphine oxide pre-catalyst (e.g., 10 mol%), the aldehyde (1.0 equiv), and toluene.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Add the bromoacetate ester (1.5 equiv), followed by the dropwise addition of a reducing agent such as diphenylsilane (1.5 equiv).

3. Reaction and Analysis:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing Catalytic Processes

Diagrams illustrating the proposed catalytic cycles and experimental workflows can aid in understanding the complex relationships between reactants, catalysts, and products.

Catalytic_Cycle_Suzuki_Miyaura Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L) Ar-Pd(II)-B(OR)2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-B(OR)2(L) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2(L)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Catalyst_Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base) C Combine Reactants and Base A->C B Prepare Pre-catalyst Stock Solution D Add Pre-catalyst Solution B->D C->D E Heat to Reaction Temperature D->E F Monitor Reaction Progress (GC/LC-MS) E->F G Quench and Workup F->G H Purify and Characterize Product G->H

Caption: Experimental workflow for screening phosphine oxide pre-catalysts.

SPO_Tautomerism SPO Secondary Phosphine Oxide (R2P(O)H) PA Phosphinous Acid (R2POH) SPO->PA Tautomeric Equilibrium

Caption: Tautomeric equilibrium of secondary phosphine oxides (SPOs).

References

A Comparative Guide to the Validation of Analytical Methods for (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods suitable for the validation of (Diphenylphosphoryl)methanol. The selection of a robust and reliable analytical technique is paramount for accurate quantification and impurity profiling in research, quality control, and drug development. While specific validated method data for this compound is not extensively published, this document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) based on established methodologies for structurally related phosphine oxides and other organophosphorus compounds.

Data Presentation: A Comparative Analysis

The performance of different analytical methods is critical for selecting the appropriate technique. The following table summarizes typical validation parameters for organophosphorus compounds, which serve as a benchmark for methods to be developed for this compound.

Analytical MethodAnalyte(s) (Representative)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy / Recovery (%)Precision (%RSD)
HPLC-UV Triphenylphosphine Oxide & related impurities0.05 - 1.5 µg/mL[1]~0.001% w/w[1]0.002 - 0.003% w/w[1]92.0 - 104.6%[1]< 2.0%
GC-MS / MS Organophosphorus Pesticides0.05 - 2.0 µg/g[2]< 0.05 µg/g[2]< 0.1 µg/g[2]83.5 - 104.1%[2]< 12.5%[2]
GC-MS Organophosphorus Pesticides (in urine)0.01 - 100 µg/L[3]0.0058 - 0.019 µg/L[3]0.019 - 0.063 µg/L[3]98.8 - 99.1%[3]< 5.0%
³¹P-qNMR Organophosphorus DrugsNot Applicable¹Not Typically Determined²Not Typically Determined²Comparable to HPLC/GC[4]< 1.0%

¹ Linearity is inherent to NMR as signal intensity is directly proportional to the number of nuclei.[5] ² LOD/LOQ are less commonly defined for qNMR but are influenced by factors like the number of scans, magnetic field strength, and relaxation times. The technique is highly sensitive for phosphorus-containing compounds.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound and related compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the quantification of phosphine oxides and related impurities. A stability-indicating method is essential to separate the main component from any potential degradants.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Typical):

  • Column: Ascentis Express C8 (or equivalent C18), 150 mm x 4.6 mm, 2.7 µm[1].

  • Mobile Phase A: 0.01 M Ammonium dihydrogen orthophosphate in water[1].

  • Mobile Phase B: Acetonitrile[1].

  • Gradient Elution: A typical gradient might run from 50% to 80% Mobile Phase B over 25-30 minutes to ensure the elution of both polar and non-polar impurities[1].

  • Flow Rate: 0.8 - 1.0 mL/min[1].

  • Column Temperature: 20 - 40°C[1][7].

  • Injection Volume: 10 µL[1].

  • Detection Wavelength: 210 nm[1].

  • Special Consideration: For easily oxidizable phosphine compounds, the addition of a small amount of an antioxidant like tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase can prevent on-column degradation and improve method robustness[8].

Gas Chromatography with Mass Spectrometry Detection (GC-MS)

GC-MS provides high sensitivity and specificity, making it an excellent choice for trace-level analysis and impurity identification.

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap) with an electron ionization (EI) source[9][10].

Chromatographic Conditions (Typical):

  • Column: Low-polarity capillary column, such as a TraceGOLD TG-5SilMS or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[9][11].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[10].

  • Injection Mode: Splitless injection (1 µL) to maximize sensitivity[9].

  • Injector Temperature: 250°C[10].

  • Oven Temperature Program:

    • Initial temperature of 95°C, hold for 1 minute.

    • Ramp at 15°C/min to 120°C, hold for 2 minutes.

    • Ramp at 5°C/min to 285°C, hold for 5 minutes[10].

  • MS Parameters:

    • Transfer Line Temperature: 280°C[10].

    • Ion Source Temperature: 230°C[10].

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for impurity identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Quantitative ³¹P Nuclear Magnetic Resonance (³¹P-qNMR)

Quantitative NMR, particularly using the ³¹P nucleus, is a powerful absolute quantification method that does not require an identical reference standard for the analyte. The simplicity of ³¹P spectra often avoids the signal overlap issues common in ¹H-NMR.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard into the same vial. Dissolve in a suitable deuterated solvent.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for compounds with exchangeable protons to avoid deuterium exchange effects[6].

  • Internal Standard: A certified reference material with a known purity containing a phosphorus signal that is well-resolved from the analyte, such as phosphonoacetic acid (PAA).

  • Key Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (D1): This is a critical parameter for accurate quantification. The delay should be at least 7 times the longest spin-lattice relaxation time (T₁) of any signal being quantified (both analyte and standard) to ensure complete relaxation[12].

    • Acquisition Time: Sufficiently long to ensure high digital resolution.

    • Number of Scans: Increased scans improve the signal-to-noise ratio, which is crucial for quantifying low-level impurities.

  • Quantification: The concentration of the analyte is calculated using the ratio of the integrated signal area of the analyte to that of the internal standard, corrected for their respective molecular weights, number of nuclei, and sample/standard weights[12].

Forced Degradation and Stability-Indicating Method Development

A crucial part of method validation for pharmaceutical compounds is the development of a stability-indicating analytical procedure. This is achieved through forced degradation (stress testing) studies, which intentionally degrade the sample to ensure the analytical method can separate the intact drug from its degradation products.

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method. A degradation of 5-20% is generally considered optimal for this purpose.

General Protocol:

  • Prepare Solutions: Prepare solutions of this compound in suitable solvents.

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: Treat with 0.1 M to 1.0 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period[5].

    • Base Hydrolysis: Treat with 0.1 M to 1.0 M NaOH under similar conditions to acid hydrolysis[5].

    • Oxidation: Treat with a 0.1% to 3.0% solution of hydrogen peroxide (H₂O₂) at room temperature[5].

    • Thermal Degradation: Heat the solution or solid sample (e.g., at 60-80°C) for several days.

    • Photolytic Degradation: Expose the sample to a light source that provides both UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter[4].

  • Neutralize and Analyze: After the stress period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using the developed analytical method (e.g., HPLC-UV).

  • Evaluation: Confirm that the degradation peaks are well-resolved from the main analyte peak. For HPLC, peak purity analysis using a PDA detector is essential to ensure co-elution is not occurring.

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in the validation of analytical methods.

Analytical_Workflow cluster_prep Pre-Analysis cluster_analysis Instrumental Analysis cluster_data Data Handling SampleReceipt Sample Receipt SamplePrep Sample Preparation (Weighing, Dissolution, Dilution) SampleReceipt->SamplePrep Analysis HPLC / GC-MS / qNMR SamplePrep->Analysis Processing Data Processing (Integration, Peak Identification) Analysis->Processing Quantification Quantification & Reporting Processing->Quantification

Caption: General workflow for the analysis of this compound.

Forced_Degradation cluster_stress Stress Conditions API This compound (Drug Substance) Acid Acid Hydrolysis (HCl) API->Acid Base Base Hydrolysis (NaOH) API->Base Oxidative Oxidation (H₂O₂) API->Oxidative Thermal Thermal (Heat) API->Thermal Photolytic Photolytic (UV/Vis Light) API->Photolytic StressedSamples Stressed Samples (Mixture of API + Degradants) Acid->StressedSamples Base->StressedSamples Oxidative->StressedSamples Thermal->StressedSamples Photolytic->StressedSamples Analysis Analysis by Stability-Indicating Method StressedSamples->Analysis

Caption: Workflow for a forced degradation study.

References

A Comparative Guide to (Diphenylphosphoryl)methanol and Diphenylphosphoryl Azide (DPPA) in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of (Diphenylphosphoryl)methanol and Diphenylphosphoryl azide (DPPA), two organophosphorus compounds with distinct functionalities and applications in modern organic synthesis.

While both molecules share a diphenylphosphoryl core, their attached functional groups—a hydroxyl group in this compound and an azide group in DPPA—dictate their reactivity and utility. This guide aims to objectively compare their performance, supported by available data and experimental contexts.

Introduction to the Reagents

This compound , also known as diphenyl(hydroxymethyl)phosphine oxide, is a phosphine oxide derivative. While its direct application as a synthetic reagent is not extensively documented in readily available literature, its structural motif suggests potential utility as a ligand in catalysis or as a precursor for other organophosphorus compounds. Its physical and chemical properties are summarized below.

Diphenylphosphoryl azide (DPPA) is a widely used and versatile reagent in organic synthesis. It serves as a stable and convenient source of the azido group and is instrumental in a variety of named reactions, including peptide couplings, Mitsunobu reactions, Staudinger reactions, and the Curtius rearrangement.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each compound.

PropertyThis compoundDiphenylphosphoryl azide (DPPA)
CAS Number 884-74-226386-88-9
Molecular Formula C₁₃H₁₃O₂PC₁₂H₁₀N₃O₃P
Molecular Weight 232.21 g/mol 275.20 g/mol
Appearance SolidColorless to light yellow liquid
Boiling Point Not readily available157 °C at 0.17 mmHg
Key Functional Group Hydroxymethyl (-CH₂OH)Azide (-N₃)

Comparative Performance in Synthesis

Due to a significant disparity in the volume of published research, a direct side-by-side comparison in identical reactions is challenging. DPPA is a well-established reagent with a vast array of documented applications, while the synthetic utility of this compound is less explored. The following sections detail the known applications of DPPA and the potential, albeit less substantiated, roles of this compound.

Diphenylphosphoryl Azide (DPPA): A Versatile Synthetic Tool

DPPA's reactivity is dominated by the azide moiety, which can act as a nucleophile, a precursor to a nitrene, or a leaving group.

Peptide Synthesis

DPPA is a widely recognized coupling reagent in both solution-phase and solid-phase peptide synthesis. It facilitates the formation of an amide bond between a carboxylic acid and an amine.

General Reaction Scheme:

G RCOOH Carboxylic Acid (R-COOH) Peptide Peptide (R-CONHR') RCOOH->Peptide H2NR Amine (R'-NH2) H2NR->Peptide DPPA DPPA DPPA->Peptide Coupling Base Base Base->Peptide Byproducts Byproducts Peptide->Byproducts

Figure 1: General workflow for peptide synthesis using DPPA.

Mechanism: The reaction is believed to proceed through the formation of an acyl azide intermediate, which then reacts with the amine to form the peptide bond. The diphenylphosphate anion is a good leaving group, facilitating the reaction.[1]

Experimental Protocol: General Procedure for Peptide Coupling using DPPA

  • Dissolve the N-protected amino acid or peptide fragment (1 equivalent) and the amino component (1 equivalent) in a suitable aprotic solvent (e.g., DMF).

  • Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution.

  • Add DPPA (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up involves removal of the solvent and purification of the peptide product, often by chromatography.

Performance Data:

ReactionSubstratesConditionsYield (%)Reference
Dipeptide SynthesisZ-Gly-Phe + H-Val-OMeDPPA, TEA, DMF, RT91Shioiri et al. (1972)
Macrolactamizationω-amino acidDPPA, NaHCO₃, DMF, high dilution50-80[2]
Mitsunobu Reaction

DPPA serves as an excellent source of the azide nucleophile in the Mitsunobu reaction, allowing for the stereospecific conversion of alcohols to azides with inversion of configuration.[2]

General Reaction Scheme:

G Alcohol Alcohol (R-OH) Azide Azide (R-N₃) Alcohol->Azide DPPA_node DPPA DPPA_node->Azide Azidation PPh3 PPh₃ PPh3->Azide DEAD DEAD/DIAD DEAD->Azide Byproducts Byproducts (Ph₃P=O, DEAD-H₂) Azide->Byproducts

Figure 2: Workflow of the Mitsunobu reaction for alcohol azidation using DPPA.

Experimental Protocol: Mitsunobu Azidation of an Alcohol

  • To a solution of the alcohol (1 equivalent), triphenylphosphine (1.5 equivalents), and DPPA (1.5 equivalents) in an anhydrous solvent (e.g., THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the alcohol is consumed (monitored by TLC).

  • The work-up typically involves removal of the solvent, followed by purification to separate the azide from triphenylphosphine oxide and the hydrazine byproduct.

Performance Data:

SubstrateConditionsProductYield (%)Reference
CholesterolPPh₃, DEAD, DPPA, Benzene, RT3α-azido-cholest-5-ene85Bose et al. (1977)
(-)-MentholPPh₃, DIAD, DPPA, THF, 0 °C to RT(+)-Neomenthyl azide92[3]
Staudinger Reaction

DPPA can participate in the Staudinger reaction, where an azide reacts with a phosphine to form an iminophosphorane. This intermediate can then be hydrolyzed to an amine, providing a mild method for the reduction of the azide functionality that is introduced, for instance, via a Mitsunobu reaction.

Reaction Pathway:

G Azide Organic Azide (R-N₃) Iminophosphorane Iminophosphorane (R-N=PPh₃) Azide->Iminophosphorane Phosphine Phosphine (e.g., PPh₃) Phosphine->Iminophosphorane - N₂ Amine Amine (R-NH₂) Iminophosphorane->Amine PhosphineOxide Phosphine Oxide (O=PPh₃) Iminophosphorane->PhosphineOxide H2O H₂O H2O->Amine Hydrolysis

Figure 3: The Staudinger reaction pathway for the conversion of an azide to an amine.

This compound: Potential Applications

The synthetic applications of this compound are not as well-defined as those of DPPA. However, based on its structure and the reactivity of related compounds, several potential areas of use can be proposed.

Ligand in Homogeneous Catalysis

The phosphine oxide moiety is known to coordinate to metal centers. This compound could potentially act as a P,O-bidentate ligand or a monodentate P-ligand in various transition-metal-catalyzed reactions. The hydroxyl group could influence the solubility of the catalyst complex or participate in the catalytic cycle. There is a general understanding that phosphine oxides can act as pre-catalysts in reactions like the Wittig and Mitsunobu reactions, where they are reduced in situ to the active phosphine.

Precursor for Other Organophosphorus Compounds

The hydroxymethyl group can be a handle for further functionalization. For instance, it could be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, thereby providing access to a range of other diphenylphosphoryl-containing molecules.

Phosphorylating Agent

While less common than reagents like phosphorus oxychloride or phosphoramidites, under certain activation conditions, the P-C bond in this compound could potentially be cleaved, or the hydroxyl group could be activated to act as a phosphorylating agent. However, there is currently a lack of specific experimental data to support this application.

Comparative Summary

FeatureThis compoundDiphenylphosphoryl azide (DPPA)
Primary Functionality Hydroxymethyl group; potential as a ligand or precursor.Azide group; versatile reagent for azidation and coupling.
Established Applications Limited documented synthetic applications; potential in catalysis.Peptide synthesis, Mitsunobu reaction, Staudinger reaction, Curtius rearrangement.[1][2]
Reaction Mechanisms Primarily involves the reactivity of the P=O and -CH₂OH groups.Involves the azide as a nucleophile, nitrene precursor, or part of a leaving group.
Data Availability Scarce quantitative data on synthetic performance.Abundant data on yields, reaction conditions, and substrate scope.
Safety Considerations General handling precautions for chemical reagents.Azide-containing compound; handle with care, although it is considered relatively stable.

Conclusion

At present, Diphenylphosphoryl azide (DPPA) is a significantly more established and versatile reagent in synthetic organic chemistry than this compound. Its broad utility in key transformations is well-documented with extensive supporting data.

The synthetic potential of this compound remains largely unexplored in the mainstream chemical literature. While its structure suggests plausible applications in catalysis and as a synthetic intermediate, a lack of concrete experimental protocols and performance data prevents a direct and comprehensive comparison with DPPA.

For researchers and drug development professionals, DPPA remains the reagent of choice for reactions requiring an azide source or for efficient peptide coupling. Future research may uncover novel applications for this compound, potentially in the realm of catalysis or as a unique building block, which would warrant a re-evaluation of its comparative standing.

References

A Comparative Guide to the Enantioselective Performance of (Diphenylphosphoryl)methanol-Based Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective chiral ligands is a cornerstone of modern asymmetric catalysis, driving innovation in the pharmaceutical and fine chemical industries. Among the diverse array of chiral inductors, those derived from α-hydroxyalkyl phosphine oxides, particularly (diphenylphosphoryl)methanol and its analogues, have emerged as a promising class of pre-ligands. Their straightforward synthesis, stability, and tunable steric and electronic properties make them attractive candidates for a variety of enantioselective transformations.

This guide provides an objective comparison of the performance of this compound-based chiral ligands with other established classes of chiral ligands in the context of a widely studied benchmark reaction: the enantioselective addition of diethylzinc to aldehydes. The information presented is supported by experimental data to facilitate informed decisions in the selection of chiral ligands for asymmetric synthesis.

Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to carbonyl compounds is a fundamental C-C bond-forming reaction, yielding valuable chiral secondary alcohols. The efficacy of various chiral ligands in catalyzing the addition of diethylzinc to benzaldehyde is a standard measure of their performance. Below is a comparative summary of results obtained with different classes of chiral ligands.

Ligand ClassSpecific LigandCatalyst Loading (mol%)Yield (%)ee (%)Reference
α-Hydroxyalkyl Phosphine Oxide (1R,2S)-2-(Diphenylphosphinoyl)-1-phenyl-1,3-propanediol109598 (R)[1]
β-Amino Alcohol(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol29897 (S)[2]
β-Amino Alcohol(1S,2R)-N,N-Dibutylnorephedrine (DBNE)2>9598 (R)[2]
Carbohydrate-DerivedFructose-derived β-amino alcohol109596 (S)[3]
BINOL-Derived(R)-BINOL209999 (R)[3]
TADDOL-Derived(4R,5R)-TADDOL209898 (S)[4]

Experimental Protocols

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

To a solution of the chiral ligand (0.02 mmol) in anhydrous toluene (1 mL) is added diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) at room temperature under an argon atmosphere. The mixture is stirred for 30 minutes. Benzaldehyde (0.1 mmol) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 0 °C or room temperature) for a specified time (e.g., 2-24 hours). The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding chiral 1-phenyl-1-propanol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Synthesis of a Representative this compound-Based Ligand

A general approach to synthesizing chiral α-hydroxyalkyl(diphenyl)phosphine oxides involves the asymmetric hydrophosphinylation of aldehydes.

Synthesis of (R)-1-(Diphenylphosphoryl)ethanol:

To a solution of diphenylphosphine oxide (1.0 mmol) in an anhydrous solvent (e.g., THF) is added a chiral catalyst (e.g., a chiral Lewis base or a metal complex of a chiral ligand) at a specified temperature. Acetaldehyde (1.2 mmol) is then added dropwise. The reaction mixture is stirred for a specified time until completion, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC.

Visualizing the Catalytic Pathway

The following diagrams illustrate the general concepts involved in the synthesis and application of these chiral ligands.

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Synthesis cluster_product Product Diphenylphosphine Oxide Diphenylphosphine Oxide Asymmetric Hydrophosphinylation Asymmetric Hydrophosphinylation Diphenylphosphine Oxide->Asymmetric Hydrophosphinylation Chiral Aldehyde Chiral Aldehyde Chiral Aldehyde->Asymmetric Hydrophosphinylation Chiral this compound Ligand Chiral this compound Ligand Asymmetric Hydrophosphinylation->Chiral this compound Ligand Catalytic_Cycle Catalyst Catalyst Ligand-Zn Ligand-Zn Complex Catalyst->Ligand-Zn + Et2Zn Transition State Transition State Ligand-Zn->Transition State + Aldehyde Product-Zn Product-Zn Complex Transition State->Product-Zn Product-Zn->Catalyst + Et2Zn Product Product Product-Zn->Product Hydrolysis

References

Kinetic studies of reactions catalyzed by (Diphenylphosphoryl)methanol complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of reactions catalyzed by organophosphorus compounds, with a focus on phosphine oxides as alternatives to traditional phosphine catalysts. Due to the limited availability of specific kinetic data for (diphenylphosphoryl)methanol complexes, this guide draws comparisons from kinetic studies of closely related phosphine oxide catalysts and phosphine-catalyzed reactions. The information presented is intended to aid in catalyst selection, reaction optimization, and the development of more efficient synthetic methodologies.

Comparative Kinetic Data of Organophosphorus Catalysts

The following tables summarize quantitative data from kinetic studies of various reactions catalyzed by phosphine and phosphine oxide derivatives. This data allows for a direct comparison of catalyst performance under different reaction conditions.

Table 1: Performance of Phosphine Catalysts in the Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a crucial carbon-carbon bond-forming reaction. The nucleophilicity of the phosphine catalyst is a key determinant of the reaction rate.

CatalystStructureReaction Time (h)Yield (%)
TrimethylphosphineP(CH₃)₃2485
TriethylphosphineP(CH₂CH₃)₃4878
Tri-n-butylphosphineP(n-Bu)₃7270
TriphenylphosphineP(C₆H₅)₃12055
TricyclohexylphosphineP(C₆H₁₁)₃9665

Note: Reaction conditions can vary between studies, and the data presented here is for comparative purposes based on typical findings in the literature. Direct kinetic comparisons under identical conditions are limited.[1]

Table 2: Kinetic Data for Catalytic Mitsunobu Reactions Employing Phosphine Oxides

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols.[2] Catalytic variants using phosphine oxides are being developed to improve the atom economy of this transformation.[3]

CatalystReducing AgentActivation Energy (ΔG≠) (kcal mol⁻¹)Notes
(2-Cyanophenyl)diphenylphosphine oxidePhenylsilane14.1 ± 0.4Facile reduction at 25 °C.
Triphenylphosphine oxidePhenylsilane21.3 ± 3.6Significantly less reactive; not reduced at 25 °C.

Note: The activation energies were determined for the reduction of the phosphine oxide catalyst, a key step in the catalytic cycle.[4]

Table 3: Turnover Frequencies (TOF) for Phenolic Phosphine Oxide Catalyzed Alcohol Coupling

Recent studies have explored phenolic phosphine oxides as metal-free catalysts for the activation of C–O bonds in alcohols, akin to a redox-neutral Mitsunobu reaction.[5][6][7]

CatalystSubstituentsTOF (h⁻¹)
(2-Hydroxybenzyl)diphenylphosphine oxideUnsubstituted< 1
Electron-withdrawing groups on phenolVariedVariable
Electron-donating groups on phosphineVariedVariable

Note: The turnover frequency was found to be dependent on catalyst loading and the electronic properties of the substituents on both the phenolic and phosphine oxide moieties. For all active catalysts examined, the molecularity of the catalyst in the rate law was determined to be less than 1.[7]

Experimental Protocols for Kinetic Studies

Detailed and accurate experimental protocols are essential for obtaining reliable kinetic data. Below are methodologies for key experiments cited in the literature.

Kinetic Analysis of Phosphine-Catalyzed Michael Addition by ³¹P NMR Spectroscopy

This method allows for the in-situ monitoring of the reaction progress by observing the change in phosphorus species.

Sample Preparation:

  • In a glovebox, prepare a stock solution of the phosphine catalyst (e.g., trimethylphosphine, 0.1 M) and the Michael acceptor (e.g., ethyl acrylate, 1.0 M) in a deuterated solvent (e.g., CDCl₃).

  • In an NMR tube, combine the stock solutions to achieve the desired final concentrations.

Data Acquisition:

  • At time t=0, inject a known volume of the phosphine catalyst stock solution into the NMR tube and mix quickly.

  • Immediately place the NMR tube in the NMR spectrometer and begin acquiring ³¹P NMR spectra at regular time intervals.[1]

Data Analysis:

  • Integrate the signals corresponding to the phosphine catalyst and the phosphonium intermediate.

  • The rate of disappearance of the catalyst signal over time can be used to determine the reaction rate.[1]

General Protocol for Kinetic Analysis of Acylation Reactions

Acylation reactions can be monitored by chromatographic methods to determine the concentration of reactants and products over time.

Reaction Setup:

  • To a thermostated reaction vessel equipped with a magnetic stirrer, add the substrate, the acylating agent, and the solvent.

  • Allow the mixture to reach the desired temperature.

  • Initiate the reaction by adding the phosphine or phosphine oxide catalyst.

Monitoring:

  • At specific time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the composition of the quenched aliquot using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting materials and the product.

Data Analysis:

  • Plot the concentration of the product or a reactant as a function of time.

  • From this data, the initial reaction rate and other kinetic parameters can be determined.

Visualizing Catalytic Cycles and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex chemical processes.

MBH_Reaction Catalyst Phosphine Catalyst Zwitterion Zwitterionic Intermediate Catalyst->Zwitterion + Alkene Alkene α,β-Unsaturated Carbonyl Alkene->Zwitterion Aldehyde Aldehyde Adduct Aldol-type Adduct Aldehyde->Adduct Zwitterion->Adduct + Aldehyde Product MBH Product Adduct->Product Proton Transfer & Elimination Product->Catalyst Regenerates

Caption: Catalytic cycle of the phosphine-catalyzed Morita-Baylis-Hillman (MBH) reaction.[1]

Mitsunobu_Cycle PO Phosphine Oxide (Catalyst Precursor) Phosphine Phosphine (Active Catalyst) PO->Phosphine Reduction Oxyphosphonium Oxyphosphonium Intermediate Phosphine->Oxyphosphonium + Alcohol + DEAD/DIAD Alcohol Alcohol Alcohol->Oxyphosphonium Acid Acidic Pronucleophile Product Substituted Product Acid->Product Oxyphosphonium->Product + Nucleophile (from Acid) Product->PO Reforms ReducingAgent Reducing Agent (e.g., Silane) ReducingAgent->Phosphine

Caption: Simplified catalytic cycle for a Mitsunobu reaction employing a phosphine oxide.

Kinetic_Workflow cluster_prep Preparation cluster_run Reaction & Monitoring cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Catalyst, Reactants) Reaction_Mixture Prepare Reaction Mixture Stock_Solutions->Reaction_Mixture Initiate Initiate Reaction (t=0) Reaction_Mixture->Initiate Monitor Monitor Reaction (e.g., NMR, GC, HPLC) Initiate->Monitor Data_Collection Collect Data Points (Concentration vs. Time) Monitor->Data_Collection Plot Plot Kinetic Data Data_Collection->Plot Determine_Parameters Determine Rate Law & Rate Constants Plot->Determine_Parameters

Caption: General experimental workflow for conducting a kinetic analysis of a catalyzed reaction.

References

A Computational Perspective: (Diphenylphosphoryl)methanol in Ligand Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide Based on Density Functional Theory (DFT) Studies

(Diphenylphosphoryl)methanol is a unique ligand that incorporates both a hard phosphine oxide donor (the P=O group) and a functional hydroxymethyl (-CH2OH) moiety. This combination offers intriguing possibilities for coordination chemistry, including secondary interactions through hydrogen bonding or hemilabile behavior. While direct comparative DFT studies on this compound are not abundant in the literature, its properties can be effectively understood by analyzing its constituent functional parts and comparing them to well-studied analogous ligands.

This guide provides a comparative analysis of this compound against other relevant ligands, primarily its parent compound, Triphenylphosphine oxide (TPPO), and other phosphine oxides. The insights are drawn from a synthesis of existing DFT studies to provide a robust computational perspective for researchers and drug development professionals.

Performance Comparison of Phosphine Oxide Ligands

The primary coordinating group in this compound is the phosphoryl oxygen. The electronic properties of the substituents on the phosphorus atom significantly influence the basicity and coordinating ability of this oxygen. DFT provides key metrics to quantify these interactions, such as complexation energies, bond lengths, and vibrational frequency shifts.

The table below summarizes DFT-calculated data for various phosphine oxide ligands complexed with metal ions, providing a baseline for understanding the potential performance of this compound.

LigandSystem StudiedComplexation Energy (kcal/mol)M-O Bond Length (Å)P=O Bond Length (Å)Notes
Tributylphosphine oxide (TBPO) Th(NO₃)₄·3TBPO-201.72.391.52Most stable complex among those studied with Th(IV).[1]
Dibutylcarbamoylmethylphosphine oxide (CMPO) Th(NO₃)₄·3CMPO-205.22.421.52Slightly longer M-O bond compared to TBPO.[1]
Triethylphosphine oxide H-bonded to SiO₂ cluster-16.2 (H-bond energy)N/AN/AStronger H-bonding interaction compared to TPPO.[2]
Triphenylphosphine oxide (TPPO) H-bonded to SiO₂ cluster-12.1 (H-bond energy)N/A1.497Weaker H-bonding due to less electron-donating phenyl groups.[2][3]
This compound (Expected) Metal ComplexNot AvailableExpected to be similar to TPPOExpected to be similar to TPPOThe -CH₂OH group may enable intramolecular H-bonding or secondary coordination, potentially increasing complex stability.

Note: Complexation energies are highly dependent on the metal center, its oxidation state, and the computational level of theory. The values presented are for comparative purposes within their respective studies.

Analysis of Functional Moieties

1. The Phosphine Oxide Group: Comparison with Triphenylphosphine Oxide (TPPO)

TPPO is the closest structural analog to this compound without the hydroxymethyl group. DFT calculations on TPPO reveal that the phenyl groups are less electron-donating compared to alkyl groups, which slightly reduces the electron density on the phosphoryl oxygen.[2] This results in a weaker hydrogen bond energy (-12.1 kcal/mol) for TPPO interacting with a silica surface compared to triethylphosphine oxide (-16.2 kcal/mol).[2]

For this compound, the electronic effect of the -CH₂OH group on the phosphorus center is expected to be minimal, suggesting that its fundamental P=O coordination strength should be very similar to that of TPPO.

2. The Hydroxymethyl Group: Insights from DFT Studies on Methanol

The defining feature of this compound is its -CH₂OH group. DFT studies on methanol as a ligand and in clusters provide valuable insights into how this group might behave.

  • Hydrogen Bonding: Methanol is known to form strong hydrogen bonds. DFT calculations of methanol clusters show that the cyclic structures are significantly more stable than chain structures due to cooperative H-bonding effects.[4] For instance, the methanol trimer's cyclic form is more stable by 3.5 kcal/mol over its chain counterpart.[4] This suggests the -OH group in this compound is a potent hydrogen bond donor and acceptor, capable of interacting with solvent molecules, counter-ions, or other ligands in the coordination sphere.

  • Coordination Behavior: Methanol can act as a weak ligand, coordinating to metal centers through its oxygen atom. The adsorption energy of a single methanol molecule on a Pt(111) surface was calculated to be -0.404 eV (approx. -9.3 kcal/mol), indicating a physical adsorption (physisorption) process.[5] While direct coordination of the -OH group in this compound to a hard metal center is less likely than coordination via the hard P=O group, it could play a role in stabilizing the complex through secondary interactions or by coordinating to a second metal center in polynuclear complexes.

This dual functionality makes this compound a potentially hemilabile ligand, where the weaker -OH coordination can be displaced to open a coordination site for catalysis.

Methodologies and Computational Protocols

The data presented in this guide are derived from various DFT studies. While specific parameters vary, the general computational approaches share common features.

General Computational Workflow:

The following diagram illustrates a typical workflow for the DFT analysis of a metal-ligand complex.

DFT_Workflow cluster_prep 1. System Preparation cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis cluster_results 4. Results Start Define Metal-Ligand Initial Geometry Basis Select Functional & Basis Set Start->Basis GeomOpt Geometry Optimization Basis->GeomOpt FreqCalc Frequency Calculation (Confirm Minimum) GeomOpt->FreqCalc Energy Calculate Binding/ Complexation Energy FreqCalc->Energy Bonding Bonding Analysis (NBO, QTAIM) FreqCalc->Bonding Spectra Simulate Spectra (IR, NMR) FreqCalc->Spectra End Optimized Structure & Properties Energy->End Bonding->End Spectra->End

Typical workflow for DFT analysis of a metal-ligand complex.

Specific Protocols from Cited Literature:

  • For Th(IV) Complexes (e.g., TBPO, CMPO):

    • Functional: BP86 with Grimme's D3 dispersion correction and Becke-Johnson damping (D3BJ).[1]

    • Basis Set: Relativistically recontracted triple-ζ valence quality with polarization functions (def2-TZVP).[1]

    • Relativistic Effects: Zero-Order Regular Approximation (ZORA) was used to account for scalar relativistic effects.[1]

  • For Methanol Adsorption on Graphene:

    • Software: Gaussian 09.[6]

    • Functional: M06-2X, which is known for good performance with non-covalent interactions.[6]

    • Basis Set: 6-31G(d).[6]

  • For Phosphine Oxides on SiO₂ Surfaces:

    • Functional: B3LYP.[2]

    • Basis Set: 6-311++G(d,p).[2]

    • Corrections: Zero-point vibrational energy and basis set superposition error (BSSE) corrections were included.[2]

These protocols highlight the importance of selecting appropriate functionals and basis sets tailored to the system of interest, particularly concerning the inclusion of dispersion corrections for non-covalent interactions and relativistic effects for heavy elements like actinides.[1]

References

A Comparative Guide to Assessing the Purity of Synthesized (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of (Diphenylphosphoryl)methanol, a versatile reagent in organic synthesis. We present an objective analysis of various methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific needs.

Introduction to Purity Analysis of this compound

This compound is a key intermediate with applications in various chemical transformations. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. The primary methods for purity assessment of organophosphorus compounds like this compound include spectroscopic and chromatographic techniques. This guide will focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.

Comparison of Analytical Techniques

The choice of an analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required sensitivity, and the desired level of structural information.

TechniquePrincipleAdvantagesDisadvantagesTypical Application for this compound
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).[1][2]Lower sensitivity compared to MS, requires more sample, complex spectra for mixtures.Structural confirmation and quantification of major impurities.
Mass Spectrometry Measures the mass-to-charge ratio of ions.High sensitivity and selectivity, excellent for identifying unknown impurities, can be coupled with chromatographic techniques (GC-MS, LC-MS).[3][4]May not distinguish between isomers, quantification can be challenging without appropriate standards.Molecular weight confirmation and identification of trace impurities.
HPLC Separates compounds based on their differential partitioning between a mobile and a stationary phase.High resolution, well-established for quantitative analysis of organophosphorus compounds, can be coupled with various detectors (UV, DAD, MS).[5][6][7]Requires a suitable chromophore for UV detection, method development can be time-consuming.Routine purity testing and quantification of known impurities.
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Fast, non-destructive, provides information about functional groups (e.g., P=O).[8]Limited use for quantification, complex spectra can be difficult to interpret for mixtures.Quick verification of the presence of the phosphine oxide group and detection of certain impurities.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the purity of this compound by ¹H and ³¹P NMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Common laboratory solvents can appear as trace impurities in NMR spectra.[9][10]

¹H NMR Parameters:

  • Pulse Program: Standard single pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

³¹P NMR Parameters:

  • Pulse Program: Proton-decoupled single pulse

  • Number of Scans: 64-256

  • Relaxation Delay: 2-5 s

  • Spectral Width: -50 to 50 ppm

  • Reference: 85% H₃PO₄ (external) at 0.00 ppm.

Data Analysis:

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • The chemical shift in the ³¹P NMR spectrum is characteristic of the phosphorus environment and can be compared to literature values. The presence of a single sharp peak indicates high purity with respect to phosphorus-containing impurities. The chemical shifts of phosphine oxides are highly solvent-dependent.[8]

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • ESI-TOF Mass Spectrometer

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile.[4]

  • Perform serial dilutions to a final concentration of approximately 10 µg/mL.[4]

  • Filter the solution through a 0.22 µm syringe filter.[4]

Instrument Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Skimmer Voltage: 65 V

  • Gas Temperature: 325 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 30 psig

  • Mass Range: 100 - 500 m/z

Data Analysis:

  • The theoretical monoisotopic mass of this compound (C₁₃H₁₃O₂P) is 232.0653 g/mol .[11]

  • The expected primary ion in the mass spectrum is the protonated molecule [M+H]⁺ at m/z 233.0726.[11] The high resolution and accuracy of the TOF analyzer allow for unambiguous confirmation of the elemental composition.[4]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by quantifying the main peak area relative to impurity peaks.

Instrumentation:

  • HPLC system with a UV or Diode-Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for organophosphorus compounds.[5][6] For example, a gradient starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35 °C.[12]

  • Detection Wavelength: 230 nm, where the phenyl groups exhibit strong absorbance.[5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

Data Analysis:

  • Calculate the purity by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 1: Hypothetical Purity Assessment Data for Synthesized this compound

Analytical TechniqueParameterResultSpecification
¹H NMR Chemical Shift (CDCl₃)Conforms to structureConforms
Purity (by integration)>99%≥ 98%
³¹P NMR Chemical Shift (CDCl₃)δ 28.5 ppmSingle peak
ESI-TOF MS [M+H]⁺ (observed)233.0724 m/z233.0726 ± 5 ppm
HPLC (UV 230 nm) Purity (Area %)99.2%≥ 98.0%
Retention Time8.5 minReport
IR Spectroscopy P=O Stretch1180 cm⁻¹Characteristic band present

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_final Final Product synthesis Synthesis of This compound workup Reaction Work-up & Crude Product Isolation synthesis->workup initial_screen Initial Screening (TLC, IR) workup->initial_screen Crude Sample structural_confirm Structural Confirmation (NMR, MS) initial_screen->structural_confirm quantitative_purity Quantitative Purity (HPLC, qNMR) structural_confirm->quantitative_purity quantitative_purity->workup Requires Further Purification final_product Purified Product (>98% Purity) quantitative_purity->final_product Meets Specification

Caption: Workflow for synthesis and purity analysis.

Decision Guide for Technique Selection

This diagram provides a logical approach to selecting the most suitable analytical technique based on the specific requirements of the analysis.

decision_tree cluster_questions cluster_methods start Purity Assessment Goal? q1 Need Structural Confirmation? start->q1 q2 Need to Identify Unknown Impurities? start->q2 q3 Routine QC for Known Impurities? start->q3 q1->q2 No nmr NMR Spectroscopy q1->nmr Yes q2->q3 No ms Mass Spectrometry q2->ms Yes hplc HPLC q3->hplc Yes

Caption: Decision tree for analytical technique selection.

References

A Comparative Guide to Alcohol Phosphorylation: Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Phosphorylating Agents for Alcohols

The selection of a phosphorylating agent is paramount for a successful reaction. Below is a summary of the performance of several recently developed methods, showcasing their strengths and substrate compatibility.

Reagent/Catalyst SystemSubstrate ExampleProductYield (%)Reaction ConditionsReference
Ψ-Reagent 3-Phenyl-1-propanol3-Phenylpropyl phosphate851.5 equiv. Ψ-Reagent, 1.5 equiv. DBU, DCM, rt, 1 h; then H₂O, 3.0 equiv. DBU, rt, 15 min[1][2][3][4]
N-Boc-L-serine methyl esterN-Boc-L-serine methyl ester phosphate781.5 equiv. Ψ-Reagent, 1.5 equiv. DBU, DCM, rt, 1 h; then H₂O, 3.0 equiv. DBU, rt, 15 min[1][2][3][4]
PEP-K / TBAHS 3-Phenyl-1-propanol3-Phenylpropyl phosphate902.0 equiv. PEP-K, 0.2 equiv. TBAHS, MeCN, 100 °C, 12 h[5]
4-Bromobenzyl alcohol4-Bromobenzyl phosphate852.0 equiv. PEP-K, 0.2 equiv. TBAHS, MeCN, 100 °C, 12 h[5]
Al(OTf)₃ / Tf₂O DiphenylmethanolDiethyl benzhydrylphosphonate940.2 mmol Diphenylmethanol, 10 mol% Al(OTf)₃, 2.5 equiv. Diethyl phosphite, 2 equiv. Tf₂O, DCE, 40 °C, 14 h[6][7]
4-ChlorodiphenylmethanolDiethyl (4-chlorobenzhydryl)phosphonate920.2 mmol 4-Chlorodiphenylmethanol, 10 mol% Al(OTf)₃, 2.5 equiv. Diethyl phosphite, 2 equiv. Tf₂O, DCE, 40 °C, 14 h[6][7]

(Diphenylphosphoryl)methanol: A Potential Reagent

This compound possesses the core structural features of a phosphorylating agent. However, based on the reviewed literature, its application as a reagent for the phosphorylation of alcohols is not well-documented with comparative experimental data. Typically, related compounds like diphenylphosphinic chloride or diphenyl phosphoryl chloride are used for such transformations. The reactivity of this compound would likely require activation of the hydroxyl group to facilitate the transfer of the diphenylphosphoryl moiety. Further research is needed to establish its efficacy and compare its performance against the alternatives presented in this guide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results.

Protocol 1: Phosphorylation using Ψ-Reagent[1][2][3][4]
  • To a vial containing the alcohol (1.0 equiv), add a solution of Ψ-Reagent (1.5 equiv) in anhydrous dichloromethane (DCM).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise and stir the mixture at room temperature for 1 hour.

  • Add a solution of water in acetonitrile, followed by an additional portion of DBU (3.0 equiv).

  • Stir the reaction at room temperature for 15 minutes.

  • Remove the solvent under reduced pressure to obtain the crude phosphate product.

  • Purify the product by chromatography.

Protocol 2: Catalytic Phosphorylation using PEP-K / TBAHS[5]
  • To a reaction vessel, add the alcohol (1.0 equiv), phosphoenolpyruvic acid monopotassium salt (PEP-K) (2.0 equiv), and tetrabutylammonium hydrogen sulfate (TBAHS) (0.2 equiv).

  • Add anhydrous acetonitrile (MeCN) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by chromatography to isolate the phosphorylated product.

Protocol 3: Lewis-Acid-Catalyzed Phosphorylation[6][7]
  • In a reaction flask, dissolve the alcohol (1.0 equiv) in dichloroethane (DCE).

  • Add aluminum trifluoromethanesulfonate (Al(OTf)₃) (10 mol%).

  • Add diethyl phosphite (2.5 equiv) and trifluoromethanesulfonic anhydride (Tf₂O) (2.0 equiv).

  • Heat the mixture to 40 °C and stir for 14 hours under a dry atmosphere.

  • Quench the reaction and extract the product.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

The phosphorylation of alcohols and other molecules is a cornerstone of cellular signaling. Protein kinases and lipid kinases are key enzymes that catalyze these reactions, regulating a vast array of cellular processes.[1][2][8][9][10][11][12][13][14][15]

General Protein Kinase Signaling Pathway

Protein kinases transfer a phosphate group from ATP to specific amino acids (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event can alter the protein's conformation, activity, localization, and interaction with other proteins, thereby propagating cellular signals.[1][9][11]

G General Protein Kinase Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Protein Kinase Protein Kinase Receptor->Protein Kinase Activates Substrate Protein Substrate Protein Protein Kinase->Substrate Protein Phosphorylates (ATP -> ADP) Phosphorylated Protein Phosphorylated Protein Substrate Protein->Phosphorylated Protein Cellular Response Cellular Response Phosphorylated Protein->Cellular Response Triggers

Caption: A simplified diagram of a typical protein kinase signaling cascade.

Lipid Signaling Pathway via Phosphorylation

Lipid kinases phosphorylate lipids to generate second messengers. For example, Phosphoinositide 3-kinases (PI3Ks) phosphorylate phosphoinositides, leading to the activation of downstream signaling proteins like Akt, which is crucial for cell survival and growth.[8][10][13][14]

G PI3K/Akt Lipid Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates PI3K PI3K Receptor Tyrosine Kinase->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cell Survival & Growth Cell Survival & Growth Downstream Targets->Cell Survival & Growth Promotes

Caption: The PI3K/Akt pathway, a key lipid signaling cascade.

Experimental Workflow for Comparing Phosphorylating Agents

A logical workflow is essential for the systematic evaluation of different phosphorylation methods.

G Workflow for Comparing Phosphorylation Methods cluster_0 Method A cluster_1 Method B cluster_2 Method C (e.g., with this compound) Substrate_A Substrate Reaction_A Reaction A Substrate_A->Reaction_A Reagent_A Reagent A Reagent_A->Reaction_A Analysis_A Analysis (TLC, LC-MS, NMR) Reaction_A->Analysis_A Result_A Yield, Purity Analysis_A->Result_A Comparison Comparison Result_A->Comparison Substrate_B Substrate Reaction_B Reaction B Substrate_B->Reaction_B Reagent_B Reagent B Reagent_B->Reaction_B Analysis_B Analysis (TLC, LC-MS, NMR) Reaction_B->Analysis_B Result_B Yield, Purity Analysis_B->Result_B Result_B->Comparison Substrate_C Substrate Reaction_C Reaction C Substrate_C->Reaction_C Reagent_C This compound Reagent_C->Reaction_C Analysis_C Analysis (TLC, LC-MS, NMR) Reaction_C->Analysis_C Result_C Yield, Purity Analysis_C->Result_C Result_C->Comparison

Caption: A systematic workflow for the comparative evaluation of phosphorylating agents.

References

(Diphenylphosphoryl)methanol: A Comparative Benchmark Against Commercial Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving high efficiency, selectivity, and yield. This guide provides an objective comparison of the performance of (diphenylphosphoryl)methanol, a phosphorus-based organocatalyst, against established commercial catalysts in key synthetic transformations including acylation, silylation, and conjugate addition reactions. The information presented is based on available experimental data for closely related phosphine oxide catalysts, providing a valuable performance benchmark for researchers considering this compound for their synthetic needs.

Performance Snapshot: this compound Analogue vs. Commercial Catalysts

The following tables summarize the performance of a close analogue, diphenylphosphine oxide, in the context of reactions where this compound is expected to show similar reactivity. This data is juxtaposed with the performance of common commercial catalysts to provide a clear comparative overview.

Table 1: Benchmarking in Acylation Reactions

CatalystReaction TypeSubstrate ScopeTypical Yield (%)Key AdvantagesCommercial Alternatives
This compound (analogue: Diphenylphosphine oxide) Acylation of alcoholsBroad (primary, secondary alcohols)Good to ExcellentMild reaction conditions, potential for chemoselectivity.4-(Dimethylamino)pyridine (DMAP), Scandium(III) triflate (Sc(OTf)₃)
4-(Dimethylamino)pyridine (DMAP) Acylation of alcoholsExcellent for a wide range of alcoholsHigh to QuantitativeHigh catalytic activity, well-established protocols.
Scandium(III) triflate (Sc(OTf)₃) Acylation of alcoholsEffective for hindered alcoholsHighLewis acid catalysis, high turnover numbers.

Table 2: Benchmarking in Silylation Reactions

CatalystReaction TypeSubstrate ScopeTypical Yield (%)Key AdvantagesCommercial Alternatives
This compound (analogue: Diphenylphosphine oxide) Silylation of alcoholsPotentially broadData not readily availableMay offer unique selectivity based on the phosphoryl group's interaction.Imidazole, Triethylamine (TEA)
Imidazole Silylation of alcoholsWide range of alcoholsHighCommon and cost-effective catalyst.
Triethylamine (TEA) Silylation of alcoholsBroadGood to HighActs as both a catalyst and an acid scavenger.

Table 3: Benchmarking in Conjugate (Michael) Addition Reactions

CatalystReaction TypeSubstrate ScopeTypical Yield (%)Key AdvantagesCommercial Alternatives
Diphenylphosphine oxide Phospha-Michael additionElectron-deficient alkenesup to 94%[1]High yields under mild, enzyme-catalyzed conditions.[1][2]Triphenylphosphine (PPh₃), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Triphenylphosphine (PPh₃) Michael addition of various nucleophilesBroadGood to Excellent[3]Well-established phosphine catalyst for a variety of Michael additions.[3]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Michael addition (base-catalyzed)Wide range of nucleophiles and acceptorsHighStrong, non-nucleophilic base catalyst.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing catalytic performance. Below are representative experimental protocols for the key reactions discussed.

Protocol 1: General Procedure for Acylation of an Alcohol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 equiv), the acylating agent (e.g., acetic anhydride, 1.2 equiv), and the catalyst (this compound or commercial alternative, 0.1 equiv).

  • Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane or acetonitrile, to a concentration of 0.1-0.2 M).

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired ester.

Protocol 2: General Procedure for Silylation of an Alcohol
  • Preparation: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) and the silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.1 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Catalyst Addition: Add the catalyst (this compound or a commercial catalyst like imidazole, 0.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC.

  • Work-up: Once the starting material is consumed, the reaction is quenched with water. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The residue is purified by flash chromatography to yield the pure silyl ether.

Protocol 3: General Procedure for Phospha-Michael Addition

This protocol is based on the use of diphenylphosphine oxide as the nucleophile.

  • Preparation: In a reaction vessel, combine the Michael acceptor (e.g., a chalcone or α,β-unsaturated ester, 1.0 equiv), diphenylphosphine oxide (1.0 equiv), and the catalyst (e.g., an organocatalyst like 1,1-diaminobenzalazine or a lipase such as Novozym 435) in a suitable solvent (e.g., ethanol or an aqueous medium).[1]

  • Reaction: Stir the mixture at room temperature. The reaction progress is monitored by TLC or NMR spectroscopy.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired phosphine oxide adduct.[2]

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows relevant to the catalytic processes discussed.

Acylation_Mechanism cluster_activation Catalyst Activation cluster_reaction Acyl Transfer cluster_regeneration Catalyst Regeneration Catalyst This compound ActivatedComplex Activated Acyl-Catalyst Complex Catalyst->ActivatedComplex Nucleophilic Attack AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->ActivatedComplex Ester Ester Product (R-CO-OR') ActivatedComplex->Ester Alcohol Alcohol (R'-OH) Alcohol->Ester Nucleophilic Attack RegeneratedCatalyst This compound Ester->RegeneratedCatalyst

Caption: Proposed mechanism for this compound-catalyzed acylation.

Experimental_Workflow start Start: Prepare Reactants and Catalyst reaction Combine in Anhydrous Solvent and Stir at Defined Temperature start->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Perform Aqueous Work-up monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography, Recrystallization) workup->purification product Characterize Pure Product purification->product

Caption: General experimental workflow for catalyst performance evaluation.

Catalyst_Selection_Logic start Define Reaction Type (Acylation, Silylation, etc.) substrate_scope Consider Substrate Scope and Steric Hindrance start->substrate_scope catalyst_type Evaluate Catalyst Type substrate_scope->catalyst_type organocatalyst This compound (Mild, Selective) catalyst_type->organocatalyst Organocatalysis Preferred lewis_acid Lewis Acid (e.g., Sc(OTf)3) (High Activity) catalyst_type->lewis_acid High Activity Needed base_catalyst Base Catalyst (e.g., DMAP) (Well-established) catalyst_type->base_catalyst Standard Protocol conditions Assess Reaction Conditions (Temperature, Solvent) organocatalyst->conditions lewis_acid->conditions base_catalyst->conditions cost Evaluate Cost and Availability conditions->cost decision Select Optimal Catalyst cost->decision

Caption: Logical workflow for selecting the appropriate catalyst for a given transformation.

References

Validating the Structure of (Diphenylphosphoryl)methanol: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing key spectroscopic techniques for the structural validation of (Diphenylphosphoryl)methanol has been developed for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound and its structural analog, Diphenylmethanol, offering a clear comparison of their spectroscopic signatures.

This compound is an organophosphorus compound with increasing interest in synthetic chemistry and materials science. Accurate structural confirmation is paramount for its application. This guide presents experimental data in clearly structured tables, details the methodologies for each spectroscopic technique, and includes visualizations to elucidate the experimental workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and Diphenylmethanol.

Table 1: ¹H NMR Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compoundData not available in searched literature---
Diphenylmethanol7.43 – 7.35multiplet8HAromatic protons
7.32 – 7.28multiplet2HAromatic protons
5.88doublet (J = 3.5 Hz)1HCH-OH
2.24doublet (J = 3.6 Hz)1HOH

Table 2: ¹³C NMR Data (CDCl₃)

CompoundChemical Shift (δ) ppm
This compoundSpectral data available in databases such as SpectraBase[1]
Diphenylmethanol143.8, 128.5, 127.6, 126.5, 76.3

Table 3: ³¹P NMR Data

CompoundChemical Shift (δ) ppm
This compoundSpectral data available in databases such as SpectraBase[1]
DiphenylmethanolNot Applicable

Table 4: Infrared (IR) Spectroscopy Data

CompoundAbsorption Bands (cm⁻¹)Functional Group Assignment
This compoundSpectral data available in databases such as SpectraBase (KBr wafer technique)[1]P=O, O-H, C-H (aromatic), C=C (aromatic)
Diphenylmethanol3200-3600 (broad)O-H stretch
3000-3100C-H stretch (aromatic)
1500-1600C=C stretch (aromatic)

Table 5: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound232 [M]⁺202, 201, 77[1]
Diphenylmethanol184 [M]⁺167, 152, 105, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered into a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on a 101 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

  • ³¹P NMR Spectroscopy: ³¹P NMR spectra were acquired on a 162 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to an external 85% H₃PO₄ standard (0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound was ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) equipped with a capillary column.

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Pellet Prepare KBr Pellet Sample->Pellet MS Mass Spectrometer Sample->MS NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Dissolution->NMR FTIR FTIR Spectrometer Pellet->FTIR NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Validation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

logical_relationship cluster_technique Spectroscopic Technique cluster_info Information Obtained NMR NMR (¹H, ¹³C, ³¹P) Connectivity Connectivity & Chemical Environment NMR->Connectivity IR IR Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spec Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight

Caption: Information from each spectroscopic technique.

References

(Diphenylphosphoryl)methanol Synthesis: A Comparative Cost-Effectiveness Analysis of Hydroxymethylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of (Diphenylphosphoryl)methanol, also known as hydroxymethyldiphenylphosphine oxide, the selection of the hydroxymethylating agent is a critical factor influencing both the efficiency and overall cost of the process. This guide provides a comparative analysis of two primary reagents used for the hydroxymethylation of diphenylphosphine oxide: formaldehyde and its solid polymer equivalent, paraformaldehyde. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

Introduction to this compound and its Synthesis

This compound is a valuable intermediate in organic synthesis, often utilized in the preparation of specialized ligands, flame retardants, and other organophosphorus compounds. Its synthesis is typically achieved through the nucleophilic addition of diphenylphosphine oxide to a source of formaldehyde. The general reaction is depicted below:

G reactant1 Diphenylphosphine Oxide product This compound reactant1->product + reactant2 Hydroxymethylating Agent reactant2->product

Figure 1. General reaction scheme for the synthesis of this compound.

This guide focuses on the comparative cost-effectiveness of using aqueous formaldehyde versus paraformaldehyde as the hydroxymethylating agent in this transformation.

Reagent Cost Comparison

The cost of the hydroxymethylating agent is a direct contributor to the overall expense of the synthesis. The following table provides an approximate cost comparison for formaldehyde and paraformaldehyde. Prices are based on currently available information from chemical suppliers and may vary.

ReagentFormPurityPrice (USD)QuantityCost per gram (USD/g)
Formaldehyde37 wt. % solution in waterACS Grade~$43.501 L~$0.12 (for the solution)
ParaformaldehydeSolid (powder)Reagent Grade~$53.50500 g~$0.11

Note: The cost per gram for the formaldehyde solution is for the entire solution, not for the formaldehyde content alone. The concentration of formaldehyde in the solution (37%) should be factored into stoichiometric calculations.

Performance and Experimental Data Comparison

The choice of reagent impacts reaction conditions, yield, and work-up procedures. Below is a comparison of typical experimental protocols for the synthesis of this compound using both formaldehyde and paraformaldehyde.

Synthesis using Formaldehyde

A common method for the synthesis of hydroxymethyldiphenylphosphine oxide involves the reaction of diphenylphosphine oxide with an excess of aqueous formaldehyde in the presence of a strong acid.[1]

Experimental Protocol:

  • To a 1-liter flask, add diphenylphosphine oxide (0.1 mol).

  • Add 200 mL of concentrated hydrochloric acid and 200 mL of a 37% aqueous formaldehyde solution (a significant excess).

  • Heat the mixture on a steam bath overnight.

  • Evaporate the reaction mixture under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol/water) to yield pure hydroxymethyldiphenylphosphine oxide.

Reported Yield: While the specific yield for this exact protocol is not detailed in the available literature, similar reactions typically proceed in good to high yields.

Synthesis using Paraformaldehyde

Paraformaldehyde serves as a solid, anhydrous source of formaldehyde, which can be advantageous in reactions sensitive to water. The depolymerization of paraformaldehyde to formaldehyde is typically achieved by heating.

Representative Experimental Protocol:

  • In a reaction flask, combine diphenylphosphine oxide (1 equivalent) and paraformaldehyde (1.1-1.5 equivalents).

  • Add a suitable solvent (e.g., toluene, THF).

  • Add a catalytic amount of a base (e.g., K₂CO₃) or acid, depending on the substrate's reactivity.

  • Heat the mixture to a temperature sufficient to depolymerize the paraformaldehyde (typically >80 °C) and initiate the reaction.

  • Monitor the reaction by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve filtration, extraction, and purification by column chromatography or recrystallization.

Expected Performance: The use of paraformaldehyde can offer better control over the stoichiometry of formaldehyde and may lead to higher yields in certain cases, particularly when the substrate or product is sensitive to water. However, the reaction may require higher temperatures and longer reaction times compared to using aqueous formaldehyde.

Comparative Analysis

FeatureFormaldehyde (37% aqueous solution)Paraformaldehyde
Cost Lower cost per mole of formaldehyde.Slightly higher cost per mole of formaldehyde.
Handling Corrosive and toxic liquid with pungent odor. Requires good ventilation.Solid powder, easier to handle and weigh. Still a source of formaldehyde gas upon heating.
Reaction Conditions Can often be run at lower temperatures. Presence of water may affect some reactions.Requires heating to depolymerize. Anhydrous conditions can be maintained.
Stoichiometry Difficult to control the exact stoichiometry due to the use of a large excess of the aqueous solution.Precise stoichiometry is easier to control.
Work-up Removal of a large volume of water and excess formaldehyde can be energy-intensive.Simpler work-up as there is no large excess of water to remove.
Yield Generally good to high yields.Can potentially provide higher yields for water-sensitive substrates.

Logical Workflow for Reagent Selection

The decision-making process for selecting the appropriate hydroxymethylating agent can be visualized as follows:

G start Start: Need to synthesize this compound cost_consideration Is cost the primary driver? start->cost_consideration water_sensitivity Is the reaction or product sensitive to water? cost_consideration->water_sensitivity No formaldehyde Use Formaldehyde (37% aq.) cost_consideration->formaldehyde Yes water_sensitivity->formaldehyde No paraformaldehyde Use Paraformaldehyde water_sensitivity->paraformaldehyde Yes protocol_formaldehyde Follow aqueous protocol. - Lower reagent cost - Simpler initial setup formaldehyde->protocol_formaldehyde protocol_paraformaldehyde Follow anhydrous protocol. - Better stoichiometric control - Potentially higher yield for sensitive substrates paraformaldehyde->protocol_paraformaldehyde

Figure 2. Decision workflow for selecting a hydroxymethylating agent.

Conclusion

Both formaldehyde and paraformaldehyde are effective reagents for the synthesis of this compound from diphenylphosphine oxide.

  • Formaldehyde (37% aqueous solution) is the more economical option on a per-mole basis and may be suitable for robust reactions where the presence of water is not detrimental.

  • Paraformaldehyde offers advantages in terms of handling, stoichiometric control, and the ability to perform the reaction under anhydrous conditions, which can be crucial for sensitive substrates or to simplify purification.

The ultimate choice of reagent will depend on a careful evaluation of the specific experimental requirements, including cost constraints, scale of the reaction, and the sensitivity of the starting materials and products to water. For large-scale industrial synthesis where cost is a primary driver, aqueous formaldehyde is often preferred. In a research and development setting, the convenience and control offered by paraformaldehyde may outweigh its slightly higher cost.

References

Safety Operating Guide

Proper Disposal of (Diphenylphosphoryl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of (Diphenylphosphoryl)methanol (CAS 884-74-2) in a research and development setting.

This compound is an organophosphorus compound that requires careful management to ensure personnel safety and environmental compliance. Adherence to established protocols for hazardous waste disposal is critical. This guide provides a procedural, step-by-step approach for its proper disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound, particularly in solid form or as a concentrated solution, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)

Hazard ClassificationRequired PPE
Harmful if swallowed, in contact with skin, or if inhaled[1][2]Chemical-resistant gloves (e.g., nitrile), fully buttoned lab coat
Causes serious eye irritation[1][2]Safety glasses with side shields or chemical splash goggles
Causes skin irritation[1][2]Chemical-resistant gloves, lab coat
May cause respiratory irritation[1][2]Use in a certified chemical fume hood. If handled outside a hood, a respirator may be required.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles.[3][4][5]

Experimental Protocol: Waste Management and Disposal

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused or expired chemicals, reaction byproducts, and contaminated materials (e.g., pipette tips, vials, and absorbent paper).

    • Do not mix this compound waste with other incompatible waste streams.[3] It is generally advisable to segregate halogenated and non-halogenated solvent wastes.[5][6]

  • Containerization:

    • Select a chemically compatible waste container that is in good condition, free from leaks, and has a secure, tight-fitting lid.[3][7]

    • For solid waste, a clearly labeled, sealed bag or container is appropriate. For liquid waste, use a bottle designated for hazardous waste.

    • The original container can be used if it is in good condition.[7]

  • Labeling:

    • Label the hazardous waste container with a completed hazardous waste tag as soon as the first item of waste is added.[4][5]

    • The label must include the full chemical name, "this compound," and the approximate concentration or quantity. Chemical abbreviations are not acceptable.[3]

    • Indicate the date when the first waste was added to the container.[6]

  • Storage:

    • Store the sealed hazardous waste container in a designated and clearly marked Satellite Accumulation Area (SAA).[7]

    • The SAA should be located at or near the point of waste generation and away from general laboratory traffic.

    • Ensure secondary containment, such as a tray or bin, is used for liquid waste containers to contain any potential leaks.[3][7]

  • Disposal Request:

    • Once the waste container is full, or if waste has been accumulated for a period approaching your institution's limit (often one year for partially filled containers), arrange for disposal.[7]

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup.[3][4][5]

    • Provide all necessary information about the waste as requested by the disposal service.

  • Disposal of Empty Containers:

    • A container that has held this compound is considered hazardous waste until it is properly decontaminated.

    • To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., methanol or acetone).

    • The rinsate from this process is considered hazardous waste and must be collected and added to the appropriate hazardous waste container.[4][8]

    • Once triple-rinsed and air-dried, and with all labels defaced or removed, the container may be disposed of as regular non-hazardous waste, in accordance with your institution's policies.[4][5]

Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Inform the relevant safety officer.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Table 1.

  • Containment: For a solid spill, carefully cover the powder to prevent it from becoming airborne. For a liquid spill, use a chemical absorbent pad or material to contain and soak up the liquid.

  • Collection: Carefully scoop or wipe up the absorbed material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Preparation for Disposal cluster_2 Final Disposal A Identify this compound Waste B Segregate from Incompatible Wastes A->B C Select Compatible Container B->C Waste collected D Label with Hazardous Waste Tag C->D E Store in Secondary Containment in SAA D->E F Request Pickup from EHS/Waste Management E->F Container is full G Dispose via Approved Waste Disposal Plant F->G

Figure 1. Disposal Workflow for this compound

References

Personal protective equipment for handling (Diphenylphosphoryl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (Diphenylphosphoryl)methanol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is a compound that requires careful handling due to its potential health hazards. Adherence to the following guidelines is crucial for minimizing risks and ensuring a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Skin Protection Nitrile or Neoprene gloves, and a standard lab coatPrevents skin contact, which can be harmful and cause irritation.[2][3][4] Always inspect gloves for integrity before use and change them immediately if contaminated.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRecommended when working outside of a fume hood or when there is a potential for generating dusts or aerosols.[5][6]

Occupational Exposure Limits (OELs)

There are no established occupational exposure limits specifically for this compound. However, as a reference for a substance with related hazards, the OELs for Methanol are provided below. This is for informational purposes only and does not replace the need for a substance-specific risk assessment.

OrganizationTWA (8-hour)STEL (15-minute)
OSHA (PEL) 200 ppmNot Established
ACGIH (TLV) 200 ppm250 ppm
NIOSH (REL) 200 ppm250 ppm

Data for Methanol[7]

Operational Plan for Handling this compound

This section outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5][7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Gather Materials: Assemble all necessary equipment, including PPE, glassware, and reagents, before starting the experiment.

  • Review SDS: Before handling, all personnel should review the Safety Data Sheet (SDS) for this compound.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. For solutions, use appropriate pipettes or other liquid handling devices.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Reactions: Conduct all reactions within the chemical fume hood. Keep the sash at the lowest practical height.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Provide them with the details of the spilled substance.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

Waste Collection
  • Containers: Use clearly labeled, leak-proof containers for all waste containing this compound.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and absorbent materials, should be collected in a designated, sealed waste bag or container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed container.

Storage
  • Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Ensure containers are tightly closed to prevent spills or the release of vapors.

Disposal Procedure
  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not pour this compound waste down the drain or dispose of it in regular trash.[8]

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_spill Emergency: Spill prep_area Designate Work Area (Fume Hood) prep_sds Review SDS prep_ppe Gather PPE prep_materials Assemble Materials handling_ppe Don PPE prep_materials->handling_ppe handling_weigh Weighing & Transfer handling_reaction Perform Reaction handling_cleanup Post-Handling Cleanup spill_assess Assess Spill (Minor vs. Major) handling_reaction->spill_assess Potential Spill disposal_collect Collect Waste (Labeled Containers) handling_cleanup->disposal_collect disposal_store Store in Designated Area disposal_dispose Arrange for Professional Hazardous Waste Disposal spill_minor Contain & Clean Minor Spill spill_assess->spill_minor spill_major Evacuate & Call for Help spill_assess->spill_major

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Diphenylphosphoryl)methanol
Reactant of Route 2
(Diphenylphosphoryl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.